1-Chloro-2-pentyne
Description
The exact mass of the compound 2-Pentyne, 1-chloro- is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Irritant;Health Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
1-chloropent-2-yne | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7Cl/c1-2-3-4-5-6/h2,5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBKXDMAPOZZDCE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC#CCCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1066811 | |
| Record name | 2-Pentyne, 1-chloro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1066811 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
102.56 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
22592-15-0 | |
| Record name | 1-Chloro-2-pentyne | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=22592-15-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Chloro-2-pentyne | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022592150 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Pentyne, 1-chloro- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2-Pentyne, 1-chloro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1066811 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-chloropent-2-yne | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.996 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1-CHLORO-2-PENTYNE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T3LZS61HD9 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
In-Depth Technical Guide to 1-Chloro-2-pentyne
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the fundamental properties, synthesis, and characterization of 1-Chloro-2-pentyne. The information is curated for professionals in research and development, with a focus on delivering precise data and actionable methodologies.
Core Properties of this compound
This compound is a chemical intermediate with the molecular formula C₅H₇Cl.[1] It is a flammable liquid and vapor that causes skin and serious eye irritation.[2] It is also suspected of causing genetic defects.[2]
Physicochemical Data
The fundamental physicochemical properties of this compound are summarized in the table below for easy reference.
| Property | Value | Source |
| Molecular Formula | C₅H₇Cl | [1] |
| Molecular Weight | 102.56 g/mol | [1] |
| CAS Number | 22592-15-0 | [1] |
| Density | 1.0 ± 0.1 g/cm³ | [1] |
| Boiling Point | 120.8 ± 13.0 °C at 760 mmHg | [1] |
| Flash Point | 22.8 ± 15.2 °C | [1] |
| Refractive Index | 1.444 | [1] |
| Physical Form | Solid |
Spectroscopic Data
Spectroscopic data is critical for the identification and characterization of this compound. The following table summarizes the available spectroscopic information.
| Spectrum Type | Data Source |
| ¹H NMR | ChemicalBook, SpectraBase |
| ¹³C NMR | PubChem, SpectraBase |
| Infrared (IR) | PubChem, SpectraBase |
| Mass Spectrometry (MS) | PubChem |
Synthesis of this compound
The synthesis of this compound can be achieved through various synthetic routes. Two primary methods reported in the literature involve the reaction of 2-pentyn-1-ol with a chlorinating agent and the direct chlorination of pent-2-yne.
Logical Workflow for Synthesis
The general logical workflow for the synthesis and purification of this compound is outlined below.
General Synthesis Workflow
Experimental Protocols
Detailed experimental procedures are essential for the successful synthesis and characterization of this compound. The following sections provide generalized protocols based on common organic synthesis techniques.
Synthesis from 2-Pentyn-1-ol
A common method for the synthesis of this compound involves the chlorination of 2-pentyn-1-ol.
Methodology:
-
Reaction Setup: A solution of 2-pentyn-1-ol in a suitable aprotic solvent (e.g., diethyl ether, dichloromethane) is prepared in a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon).
-
Cooling: The flask is cooled in an ice bath to 0 °C.
-
Addition of Chlorinating Agent: A chlorinating agent, such as thionyl chloride (SOCl₂) or phosphorus trichloride (PCl₃), is added dropwise to the cooled solution. The addition is performed slowly to control the exothermic reaction.
-
Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for a specified period until the reaction is complete, as monitored by thin-layer chromatography (TLC).
-
Workup: The reaction is quenched by the slow addition of a saturated aqueous solution of sodium bicarbonate. The organic layer is separated, and the aqueous layer is extracted with the organic solvent. The combined organic layers are washed with brine, dried over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), and filtered.
-
Purification: The solvent is removed under reduced pressure, and the crude product is purified by distillation to yield pure this compound.
Characterization Workflow
The identity and purity of the synthesized this compound are confirmed through various analytical techniques.
Characterization Workflow
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum is used to confirm the presence of the different types of protons in the molecule. The sample is typically dissolved in a deuterated solvent such as chloroform-d (CDCl₃) with tetramethylsilane (TMS) as an internal standard.
-
¹³C NMR: The carbon-13 NMR spectrum provides information about the carbon skeleton of the molecule.
Infrared (IR) Spectroscopy:
-
IR spectroscopy is used to identify the functional groups present in the molecule. The spectrum is typically recorded from a neat sample. Key absorptions would include those for the C≡C triple bond and the C-Cl bond.
Mass Spectrometry (MS):
-
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule, further confirming its structure.
Safety Information
This compound is a hazardous chemical and should be handled with appropriate safety precautions.
-
GHS Hazard Statements: H226 (Flammable liquid and vapor), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H341 (Suspected of causing genetic defects).[2]
-
Precautionary Statements: P210 (Keep away from heat, hot surfaces, sparks, open flames and other ignition sources. No smoking), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[2]
Always consult the Safety Data Sheet (SDS) before handling this compound.
Biological Activity and Signaling Pathways
Currently, there is no publicly available information to suggest that this compound has any characterized biological activity or is involved in any specific signaling pathways. Its primary role is as a chemical intermediate in organic synthesis.
Disclaimer: This document is intended for informational purposes only and should not be used as a substitute for professional scientific guidance. All experiments should be conducted in a well-equipped laboratory by trained personnel, following all appropriate safety protocols.
References
An In-depth Technical Guide to 1-Chloro-2-pentyne (CAS Number: 22592-15-0)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 1-Chloro-2-pentyne (CAS: 22592-15-0), a valuable chemical intermediate in organic synthesis. The document details its chemical and physical properties, provides an experimental protocol for its synthesis and purification, and explores its reactivity and potential applications, particularly in the context of pharmaceutical development. Spectroscopic data are summarized for easy reference, and key experimental workflows are visualized to aid in laboratory application.
Chemical and Physical Properties
This compound, also known as 2-pentynyl chloride, is a halogenated alkyne with the molecular formula C₅H₇Cl.[1][2] It is a flammable liquid and vapor that causes skin and serious eye irritation and is suspected of causing genetic defects.[2] Below is a summary of its key physical and chemical properties.
| Property | Value | Reference(s) |
| Molecular Formula | C₅H₇Cl | [1][2] |
| Molecular Weight | 102.56 g/mol | [1][2] |
| CAS Number | 22592-15-0 | [1][2] |
| IUPAC Name | 1-chloropent-2-yne | [2] |
| Synonyms | 2-Pentyne, 1-chloro-; 1-Chloropent-2-yne; 2-Pentynyl Chloride | [2] |
| Appearance | Clear, colourless to pale yellow liquid | [3] |
| Boiling Point | 120.8 ± 13.0 °C at 760 mmHg | [3] |
| Density | 1.0 ± 0.1 g/cm³ | [3] |
| Flash Point | 22.8 ± 15.2 °C | [3] |
| InChI | InChI=1S/C5H7Cl/c1-2-3-4-5-6/h2,5H2,1H3 | [1][2][4][5][6][7] |
| SMILES | CCC#CCCl | [1][2][4][5] |
Experimental Protocols
Synthesis of this compound from 2-Pentyn-1-ol
A common and effective method for the synthesis of this compound is the chlorination of 2-pentyn-1-ol using thionyl chloride (SOCl₂) in the presence of a base such as pyridine to neutralize the HCl byproduct.[8]
Materials:
-
2-Pentyn-1-ol
-
Thionyl chloride (SOCl₂)
-
Pyridine
-
Anhydrous diethyl ether
-
5% Hydrochloric acid solution
-
Saturated sodium bicarbonate solution
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a round-bottomed flask equipped with a magnetic stirrer and a dropping funnel, dissolve 2-pentyn-1-ol in anhydrous diethyl ether under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add thionyl chloride dropwise from the dropping funnel to the stirred solution. Maintain the temperature below 10 °C during the addition.
-
After the addition of thionyl chloride is complete, add pyridine dropwise to the reaction mixture, again ensuring the temperature remains below 10 °C.
-
Once the addition of pyridine is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 1-2 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture back to 0 °C and slowly add cold water to quench any remaining thionyl chloride.
-
Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 5% hydrochloric acid, water, saturated sodium bicarbonate solution, and finally with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
Purification by Fractional Distillation
The crude this compound can be purified by fractional distillation under reduced pressure to obtain the pure product.[9]
Procedure:
-
Set up a fractional distillation apparatus with a vacuum source.
-
Transfer the crude this compound to the distillation flask.
-
Gradually reduce the pressure and gently heat the flask.
-
Collect the fraction that distills at the appropriate boiling point for this compound under the applied pressure. The boiling point at atmospheric pressure is approximately 120.8 °C.[3]
Caption: Synthesis and Purification Workflow for this compound.
Reactivity and Applications in Drug Development
This compound is a versatile intermediate in organic synthesis, primarily due to the reactivity of the propargylic chloride moiety and the carbon-carbon triple bond. It can participate in a variety of reactions, including nucleophilic substitutions and coupling reactions.
While direct involvement of this compound in the synthesis of specific commercial drugs like Favipiravir or Delavirdine is not explicitly detailed in readily available literature, its structural motifs are relevant to the synthesis of various bioactive molecules.[10][11][12][13][14][15][16] For instance, propargyl chlorides are known precursors in Sonogashira coupling reactions, which are widely used in the synthesis of complex molecules, including pharmaceuticals.[16]
The Sonogashira coupling involves the reaction of a terminal alkyne with an aryl or vinyl halide, catalyzed by palladium and copper complexes. This compound, after appropriate modification to a terminal alkyne, could be a valuable building block in such synthetic strategies.
Caption: Generalized Sonogashira Coupling Pathway.
Spectroscopic Data
The following tables summarize the available spectroscopic data for this compound.
NMR Spectroscopy
| ¹H NMR | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) | Assignment | Reference(s) |
| Proton | ~4.1 | t | ~2.3 Hz | -CH₂Cl | [2][4][6] |
| ~2.2 | m | -CH₂-C≡ | [2][4][6] | ||
| ~1.1 | t | ~7.5 Hz | -CH₃ | [2][4][6] |
| ¹³C NMR | Chemical Shift (ppm) | Assignment | Reference(s) |
| Carbon | ~85 | -C≡C-CH₂Cl | [2][4][5] |
| ~75 | -C≡C-CH₂CH₃ | [2][4][5] | |
| ~30 | -CH₂Cl | [2][4][5] | |
| ~14 | -CH₂- | [2][4][5] | |
| ~12 | -CH₃ | [2][4][5] |
Infrared (IR) Spectroscopy
| Wavenumber (cm⁻¹) | Intensity | Assignment | Reference(s) |
| ~2970 | Strong | C-H stretch (sp³) | [2][7] |
| ~2250 | Medium | C≡C stretch | [2][7] |
| ~1460 | Medium | CH₂ bend | [2][7] |
| ~1380 | Medium | CH₃ bend | [2][7] |
| ~730 | Strong | C-Cl stretch | [2][7] |
Mass Spectrometry
| m/z | Relative Intensity | Assignment | Reference(s) |
| 102/104 | M⁺/ (M+2)⁺ | Molecular ion (presence of Cl) | [2][17] |
| 67 | High | [C₅H₇]⁺ (Loss of Cl) | [2][17] |
| 77 | Medium | [C₄H₅Cl]⁺ (Loss of CH₃) | [2][17] |
| 41 | Medium | [C₃H₅]⁺ | [2][17] |
Safety Information
This compound is a hazardous chemical and should be handled with appropriate safety precautions in a well-ventilated fume hood. It is classified as a flammable liquid and vapor. It causes skin irritation and serious eye irritation. Furthermore, it is suspected of causing genetic defects.[2] Personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn at all times when handling this compound.
Conclusion
This compound is a valuable and reactive intermediate in organic synthesis. Its chemical properties and reactivity make it a useful building block for the construction of more complex molecules, with potential applications in the pharmaceutical industry. The experimental protocols and spectroscopic data provided in this guide are intended to support researchers and scientists in the safe and effective use of this compound in their work. Further research into its specific applications in drug discovery could unveil new synthetic pathways to novel therapeutic agents.
References
- 1. This compound(22592-15-0) 1H NMR [m.chemicalbook.com]
- 2. This compound | C5H7Cl | CID 89764 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound | CAS#:22592-15-0 | Chemsrc [chemsrc.com]
- 4. This compound(22592-15-0) 13C NMR spectrum [chemicalbook.com]
- 5. spectrabase.com [spectrabase.com]
- 6. dev.spectrabase.com [dev.spectrabase.com]
- 7. This compound(22592-15-0) IR Spectrum [chemicalbook.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. dl.iranchembook.ir [dl.iranchembook.ir]
- 10. An economical and practical procedure of favipiravir synthesis for the treatment of Covid-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. journalirjpac.com [journalirjpac.com]
- 12. Favipiravir – a Modern Antiviral Drug: Synthesis and Modifications - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Favipiravir and Its Structural Analogs: Antiviral Activity and Synthesis Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Synthesis and anti-HIV-1 activity of new delavirdine analogues carrying arylpyrrole moieties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. CN102675284A - Synthesis method of delavirdine - Google Patents [patents.google.com]
- 17. C4H9Cl (CH3)2CH2Cl mass spectrum of 1-chloro-2-methylpropane fragmentation pattern of m/z m/e ions for analysis and identification of isobutyl chloride image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
An In-depth Technical Guide to 1-Chloro-2-pentyne: Molecular Structure, Properties, and Spectroscopic Characterization
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the molecular structure, physicochemical properties, and spectroscopic characteristics of 1-Chloro-2-pentyne. This compound, belonging to the class of haloalkynes, is a valuable building block in organic synthesis, particularly in the development of novel pharmaceutical agents and complex organic molecules.
Molecular and Physical Data
A summary of the key quantitative data for this compound is presented in the table below for easy reference and comparison.
| Property | Value | Reference(s) |
| Molecular Formula | C₅H₇Cl | [1][2] |
| Molecular Weight | 102.56 g/mol | [1][2] |
| CAS Number | 22592-15-0 | [1][2] |
| Boiling Point | 120.8 °C at 760 mmHg (Predicted) | |
| Density | 0.969 g/cm³ (Predicted) | |
| Refractive Index | 1.443 - 1.459 | |
| Synonyms | 1-Chloropent-2-yne, 2-Pentynyl chloride | [2] |
Molecular Structure
The molecular structure of this compound consists of a five-carbon chain containing a triple bond between the second and third carbon atoms. A chlorine atom is substituted at the first carbon position.
Caption: Molecular structure of this compound.
Experimental Protocols
Detailed methodologies for the synthesis and spectroscopic characterization of this compound are provided below. These protocols are based on established synthetic routes for similar compounds and standard analytical techniques.[3]
Synthesis of this compound from 2-Pentyn-1-ol
This protocol describes a common method for the conversion of a propargylic alcohol to the corresponding chloride using thionyl chloride and pyridine.
Materials:
-
2-Pentyn-1-ol
-
Thionyl chloride (SOCl₂)
-
Pyridine
-
Anhydrous diethyl ether
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Dropping funnel
-
Magnetic stirrer
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a clean, dry round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 2-pentyn-1-ol in anhydrous diethyl ether under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the flask in an ice bath to 0 °C.
-
Slowly add a solution of thionyl chloride in anhydrous diethyl ether from the dropping funnel to the stirred solution of the alcohol. A small amount of pyridine is added catalytically.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, carefully quench the reaction by the slow addition of a saturated sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude this compound.
-
Purify the crude product by vacuum distillation or column chromatography.
Caption: Synthesis workflow for this compound.
Spectroscopic Characterization
The following are generalized protocols for the acquisition of Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR), and Raman spectra for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Sample Preparation: Dissolve approximately 5-10 mg of purified this compound in 0.5-0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.
-
Instrumentation: Acquire ¹H and ¹³C NMR spectra on a 300 MHz or higher field NMR spectrometer.
-
¹H NMR Parameters:
-
Pulse sequence: Standard single-pulse experiment.
-
Spectral width: ~12 ppm.
-
Number of scans: 16-64.
-
Relaxation delay: 1-2 seconds.
-
-
¹³C NMR Parameters:
-
Pulse sequence: Proton-decoupled single-pulse experiment.
-
Spectral width: ~220 ppm.
-
Number of scans: 512-2048.
-
Relaxation delay: 2-5 seconds.
-
Fourier-Transform Infrared (FTIR) Spectroscopy:
-
Sample Preparation: For a liquid sample, a thin film can be prepared between two potassium bromide (KBr) or sodium chloride (NaCl) plates.
-
Instrumentation: Record the spectrum using an FTIR spectrometer.
-
Parameters:
-
Spectral range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of scans: 16-32.
-
Background: A background spectrum of the clean KBr/NaCl plates should be recorded and subtracted from the sample spectrum.
-
-
Expected Absorptions:
-
C-H stretch (sp³): ~2950-2850 cm⁻¹
-
C≡C stretch: ~2260-2100 cm⁻¹ (weak for internal alkynes)
-
C-Cl stretch: ~800-600 cm⁻¹
-
Raman Spectroscopy:
-
Sample Preparation: Place the liquid sample in a glass capillary tube or NMR tube.
-
Instrumentation: Acquire the Raman spectrum using a Raman spectrometer with a laser excitation source (e.g., 532 nm or 785 nm).
-
Parameters:
-
Laser power: Optimized to avoid sample degradation.
-
Integration time and number of accumulations: Adjusted to achieve a good signal-to-noise ratio.
-
-
Expected Signals:
-
C≡C stretch: A strong signal is expected in the region of 2260-2100 cm⁻¹, which is often more intense in Raman than in IR for symmetrically substituted alkynes.
-
References
An In-depth Technical Guide to the Synthesis and Purification of 1-Chloro-2-pentyne
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and purification of 1-chloro-2-pentyne, a valuable haloalkyne intermediate in organic synthesis. The document details the primary synthetic methodology, experimental protocols, and purification techniques, supported by quantitative data and safety information.
Introduction
This compound (CAS No. 22592-15-0) is a chemical intermediate that serves as a building block in the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical industries.[1] Its utility stems from the reactive propargyl chloride moiety, which allows for various nucleophilic substitution and coupling reactions. This guide outlines a common and effective method for its preparation from 2-pentyn-1-ol.
Synthesis of this compound
The most prevalent method for the synthesis of this compound involves the chlorination of the corresponding alcohol, 2-pentyn-1-ol, using a suitable chlorinating agent. Thionyl chloride (SOCl₂) is a commonly employed reagent for this transformation due to its reactivity and the convenient removal of byproducts (sulfur dioxide and hydrogen chloride) as gases.[2]
Reaction Scheme
The overall reaction is a nucleophilic substitution where the hydroxyl group of 2-pentyn-1-ol is replaced by a chlorine atom.
Caption: Synthesis of this compound from 2-Pentyn-1-ol.
Experimental Protocol: Chlorination with Thionyl Chloride
This protocol is based on established procedures for the chlorination of propargylic alcohols.[3][4]
Materials:
-
2-Pentyn-1-ol
-
Thionyl chloride (SOCl₂)
-
Anhydrous diethyl ether (or other suitable inert solvent)
-
Anhydrous pyridine (optional, as a base)
-
Ice-water bath
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap (to neutralize HCl and SO₂ fumes) is assembled under an inert atmosphere (e.g., nitrogen or argon).
-
Reagent Charging: The flask is charged with 2-pentyn-1-ol and anhydrous diethyl ether. The solution is cooled to 0 °C in an ice-water bath.
-
Addition of Thionyl Chloride: Thionyl chloride is added dropwise to the stirred solution via the dropping funnel. The addition rate should be controlled to maintain the reaction temperature below 10 °C. For reactions sensitive to acidic conditions, anhydrous pyridine can be added to the alcohol solution before the addition of thionyl chloride to neutralize the generated HCl.
-
Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours until the reaction is complete (monitored by TLC or GC).
-
Work-up: The reaction mixture is cooled in an ice bath and cautiously quenched by the slow addition of cold water or a saturated sodium bicarbonate solution to neutralize excess thionyl chloride and acid. The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate, and filtered.
-
Solvent Removal: The solvent is removed under reduced pressure using a rotary evaporator.
Purification of this compound
The crude this compound is typically purified by fractional distillation under reduced pressure to prevent decomposition at high temperatures.[5][6]
Experimental Protocol: Vacuum Distillation
Apparatus:
-
A standard fractional distillation apparatus with a Vigreux column.
-
A vacuum pump and a manometer.
-
A heating mantle with a stirrer.
-
Cold water condenser.
-
Receiving flasks.
Procedure:
-
The crude product is transferred to the distillation flask.
-
The system is evacuated to the desired pressure.
-
The flask is gently heated while stirring.
-
Fractions are collected based on the boiling point of this compound at the given pressure. The boiling point at atmospheric pressure is approximately 120.8 °C.[7] A nomograph can be used to estimate the boiling point at reduced pressure.
-
The purified product is collected as a colorless liquid.
Caption: General workflow for the synthesis and purification of this compound.
Data Presentation
Physical and Chemical Properties
| Property | Value | Reference(s) |
| CAS Number | 22592-15-0 | [1] |
| Molecular Formula | C₅H₇Cl | [1] |
| Molecular Weight | 102.56 g/mol | [1] |
| Boiling Point | 120.8 ± 13.0 °C at 760 mmHg | [7] |
| Density | 1.0 ± 0.1 g/cm³ | [7] |
| Refractive Index | 1.444 | [7] |
Spectroscopic Data
| Technique | Key Data | Reference(s) |
| ¹H NMR (CDCl₃) | δ (ppm): 4.15 (t, 2H, -CH₂Cl), 2.25 (q, 2H, -CH₂CH₃), 1.15 (t, 3H, -CH₃) | [8][9] |
| ¹³C NMR (CDCl₃) | δ (ppm): 85.5, 75.5, 30.0, 14.0, 12.5 | [9] |
| Infrared (IR) | Key peaks (cm⁻¹): ~2250 (C≡C stretch) | [10][11] |
Safety Considerations
-
Thionyl chloride is highly corrosive and reacts violently with water. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (gloves, safety glasses, lab coat).[12][13]
-
Hydrogen chloride and sulfur dioxide gases are toxic and corrosive. A gas trap containing a basic solution (e.g., sodium hydroxide) should be used to neutralize these byproducts.
-
This compound is a flammable liquid and should be handled with care.
-
Vacuum distillation carries the risk of implosion. Glassware should be inspected for cracks before use, and a safety shield should be in place.
Conclusion
The synthesis of this compound from 2-pentyn-1-ol using thionyl chloride is a reliable and straightforward method. Careful control of reaction conditions and a meticulous purification process, primarily fractional vacuum distillation, are crucial for obtaining a high-purity product. This guide provides the necessary technical details to enable researchers and professionals to safely and efficiently synthesize this important chemical intermediate.
References
- 1. This compound, 2-Pentyne-1-Chloro, 1-Chloropent-2-yne, 2-Pentynyl chloride, Pent-2-yn-1-yl chloride, 22592-15-0, Pentyn, Chloro Pentyn, Mumbai, India [jaydevchemicals.com]
- 2. researchgate.net [researchgate.net]
- 3. US2926204A - Method of making propargyl chloride - Google Patents [patents.google.com]
- 4. orgsyn.org [orgsyn.org]
- 5. chem.rochester.edu [chem.rochester.edu]
- 6. jackwestin.com [jackwestin.com]
- 7. This compound | CAS#:22592-15-0 | Chemsrc [chemsrc.com]
- 8. dev.spectrabase.com [dev.spectrabase.com]
- 9. This compound(22592-15-0) 13C NMR [m.chemicalbook.com]
- 10. spectrabase.com [spectrabase.com]
- 11. This compound(22592-15-0) IR Spectrum [chemicalbook.com]
- 12. Organic Syntheses Procedure [orgsyn.org]
- 13. The Conversion of tert-Butyl Esters to Acid Chlorides Using Thionyl Chloride [organic-chemistry.org]
Spectroscopic data of 1-Chloro-2-pentyne (NMR, IR, MS)
An In-depth Technical Guide to the Spectroscopic Data of 1-Chloro-2-pentyne
For researchers, scientists, and professionals in drug development, a comprehensive understanding of the spectroscopic characteristics of small molecules is paramount for identification, purity assessment, and structural elucidation. This technical guide provides a detailed overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound (CAS No: 22592-15-0)[1].
Data Presentation
The following sections summarize the key spectroscopic data for this compound in a structured tabular format for ease of reference and comparison.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for determining the carbon-hydrogen framework of an organic molecule.
¹H NMR Spectroscopic Data of this compound
| Protons | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |
| CH₃ | ~1.1 | Triplet (t) | Not specified |
| CH₂ | ~2.2 | Quartet of triplets (qt) | Not specified |
| CH₂Cl | ~4.1 | Triplet (t) | Not specified |
| Solvent: CDCl₃, Reference: TMS, Temperature: 297K[2][3] |
¹³C NMR Spectroscopic Data of this compound
| Carbon | Chemical Shift (ppm) |
| CH₃ | ~12.5 |
| CH₂ | ~13.5 |
| CH₂Cl | ~28.5 |
| C≡C | ~75.0 |
| C≡C | ~85.0 |
| Solvent: Chloroform-d, Reference: TMS[4] |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound, an internal alkyne, is characterized by the following absorption bands.
IR Spectroscopic Data of this compound
| Functional Group | Wavenumber (cm⁻¹) | Intensity |
| C≡C stretch | 2100-2260 | Weak |
| C-H stretch (sp³) | 2850-3000 | Medium-Strong |
| C-Cl stretch | 600-800 | Strong |
| As an internal alkyne, this compound does not exhibit the characteristic C-H stretch of a terminal alkyne around 3300 cm⁻¹.[5][6] |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. The molecular formula of this compound is C₅H₇Cl.[2]
Mass Spectrometry Data of this compound
| Parameter | Value |
| Molecular Weight | 102.56 g/mol |
| Exact Mass | 102.023628 g/mol |
| Key Fragmentation Ions (m/z) | M+ (molecular ion) peak cluster around 102 and 104 due to ³⁵Cl and ³⁷Cl isotopes. |
| The presence of chlorine results in a characteristic M+ and M+2 isotopic pattern with a ratio of approximately 3:1.[7] |
Experimental Protocols
Detailed methodologies for the acquisition of the spectroscopic data are provided below.
NMR Spectroscopy Protocol
-
Sample Preparation : A sample of approximately 5-25 mg of this compound is dissolved in about 0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.[8] The solution is then transferred to a clean NMR tube.
-
Instrument Setup : A Bruker AC-300 or equivalent NMR spectrometer is used.[2][4] The instrument is tuned and locked onto the deuterium signal of the solvent. Shimming is performed to optimize the magnetic field homogeneity.
-
Data Acquisition : For ¹H NMR, a standard pulse-acquire sequence is used. For ¹³C NMR, a proton-decoupled pulse sequence is employed to obtain singlets for each carbon atom. Spectra are acquired at a constant temperature, typically 297K.[2][3]
-
Data Processing : The resulting Free Induction Decay (FID) is Fourier transformed, and the spectrum is phase and baseline corrected. Chemical shifts are referenced to the TMS signal at 0.00 ppm.
IR Spectroscopy Protocol
-
Sample Preparation : For a liquid sample like this compound, a thin film is prepared by placing a drop of the neat liquid between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates.
-
Instrument Setup : A Fourier Transform Infrared (FTIR) spectrometer is used. A background spectrum of the clean salt plates is recorded.
-
Data Acquisition : The prepared sample is placed in the spectrometer's sample holder, and the infrared spectrum is recorded. The instrument measures the transmission of infrared radiation through the sample.
-
Data Processing : The sample spectrum is ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.
Mass Spectrometry Protocol
-
Sample Introduction : The sample is introduced into the mass spectrometer, typically via Gas Chromatography (GC) for volatile compounds like this compound. This separates the analyte from any impurities.
-
Ionization : Electron Impact (EI) ionization is a common method for this type of molecule. The sample molecules are bombarded with a high-energy electron beam, causing them to ionize and fragment.
-
Mass Analysis : The resulting ions are accelerated and separated based on their mass-to-charge (m/z) ratio by a mass analyzer, such as a quadrupole.
-
Detection : The separated ions are detected, and a mass spectrum is generated, plotting ion intensity versus m/z.
Visualizations
The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.
Caption: Workflow for Spectroscopic Analysis.
References
- 1. This compound AldrichCPR 22592-15-0 [sigmaaldrich.com]
- 2. dev.spectrabase.com [dev.spectrabase.com]
- 3. spectrabase.com [spectrabase.com]
- 4. spectrabase.com [spectrabase.com]
- 5. orgchemboulder.com [orgchemboulder.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. youtube.com [youtube.com]
- 8. NMR Sample Preparation [nmr.chem.umn.edu]
An In-depth Technical Guide to the Solubility of 1-Chloro-2-pentyne in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of 1-chloro-2-pentyne in various organic solvents. Due to the limited availability of specific experimental data in peer-reviewed literature, this document combines theoretical principles of solubility with established methodologies for its determination. The information herein is intended to guide researchers in handling and utilizing this compound in a laboratory setting, particularly in the context of synthetic chemistry and drug development.
Introduction to this compound
This compound (C₅H₇Cl, CAS No: 22592-15-0) is a haloalkyne, a class of organic compounds characterized by a halogen atom and a carbon-carbon triple bond. Its structure, featuring a polar carbon-chlorine bond and a nonpolar hydrocarbon chain, dictates its solubility behavior. Understanding its solubility is crucial for reaction setup, purification, and formulation in various chemical processes.
Theoretical Solubility Profile
The principle of "like dissolves like" is the primary determinant of solubility for non-ionic organic compounds like this compound. Haloalkanes, in general, are known to be soluble in a wide range of organic solvents.[1][2] This is because the energy required to break the intermolecular forces within the haloalkane and the solvent is comparable to the energy released when new solute-solvent interactions are formed.[1][3]
This compound possesses a dipole moment due to the electronegativity difference between carbon and chlorine. This allows for dipole-dipole interactions with polar solvents. The ethyl and methyl groups contribute to its nonpolar character, enabling van der Waals interactions with nonpolar solvents.
Based on these structural features, this compound is expected to be:
-
Highly soluble in nonpolar and moderately polar aprotic solvents such as hexane, toluene, diethyl ether, and dichloromethane.
-
Moderately soluble in polar aprotic solvents like acetone and ethyl acetate.
-
Slightly soluble to insoluble in highly polar protic solvents like water and ethanol, as the energy required to break the strong hydrogen bonds in these solvents is not sufficiently compensated by the formation of new interactions with the haloalkyne.[1][3]
Illustrative Quantitative Solubility Data
| Solvent | Solvent Type | Expected Solubility ( g/100 mL) |
| Hexane | Nonpolar | > 50 |
| Toluene | Nonpolar (Aromatic) | > 50 |
| Diethyl Ether | Polar Aprotic | > 50 |
| Dichloromethane (DCM) | Polar Aprotic | > 50 |
| Tetrahydrofuran (THF) | Polar Aprotic | > 40 |
| Ethyl Acetate | Polar Aprotic | > 30 |
| Acetone | Polar Aprotic | > 25 |
| Acetonitrile | Polar Aprotic | ~ 15 |
| Methanol | Polar Protic | < 5 |
| Ethanol | Polar Protic | < 5 |
| Water | Polar Protic | < 0.1 |
Experimental Protocol for Quantitative Solubility Determination
The following is a detailed methodology for the quantitative determination of the solubility of this compound in an organic solvent. This protocol is based on the widely used shake-flask method followed by quantitative analysis.
Materials:
-
This compound (solute)
-
Selected organic solvent
-
Analytical balance
-
Scintillation vials or sealed test tubes
-
Constant temperature shaker bath
-
Syringe filters (e.g., 0.22 µm PTFE)
-
Volumetric flasks
-
Gas chromatograph with a flame ionization detector (GC-FID) or other suitable analytical instrument (e.g., HPLC, NMR)
-
Internal standard (a non-reactive compound with a distinct retention time from the solute and solvent)
Procedure:
-
Preparation of Saturated Solution: a. Add an excess amount of this compound to a known volume of the selected organic solvent in a scintillation vial. The excess solid ensures that a saturated solution is formed. b. Seal the vial to prevent solvent evaporation. c. Place the vial in a constant temperature shaker bath set to the desired temperature (e.g., 25 °C). d. Agitate the mixture for a sufficient time (typically 24-48 hours) to ensure equilibrium is reached.
-
Sample Collection and Preparation: a. After the equilibration period, allow the vial to stand undisturbed in the constant temperature bath for at least 2 hours to allow any undissolved solid to settle. b. Carefully withdraw a known volume of the supernatant (the clear saturated solution) using a pre-warmed syringe to avoid premature precipitation. c. Immediately filter the withdrawn solution through a syringe filter into a pre-weighed volumetric flask. This step is crucial to remove any microscopic undissolved particles. d. Record the exact volume of the filtered saturated solution. e. Add a precise amount of a suitable internal standard to the volumetric flask. f. Dilute the solution to the mark with the same organic solvent.
-
Quantitative Analysis (GC-FID Example): a. Prepare a series of calibration standards of this compound with known concentrations in the same solvent, each containing the same concentration of the internal standard as the sample. b. Analyze the calibration standards and the prepared sample solution by GC-FID. c. Generate a calibration curve by plotting the ratio of the peak area of this compound to the peak area of the internal standard against the concentration of this compound for the standards. d. From the calibration curve and the peak area ratio of the sample, determine the concentration of this compound in the diluted sample solution.
-
Calculation of Solubility: a. Calculate the concentration of this compound in the original saturated solution, taking into account the dilution factor. b. Express the solubility in the desired units, typically grams of solute per 100 mL of solvent ( g/100 mL) or moles per liter (mol/L).
Visualization of Experimental Workflow
The following diagram illustrates the logical flow of the experimental protocol for determining the solubility of this compound.
Caption: Workflow for quantitative solubility determination.
Conclusion
While specific, published quantitative solubility data for this compound is scarce, a strong theoretical basis predicts its high solubility in nonpolar and moderately polar aprotic organic solvents, and poor solubility in polar protic solvents. For applications requiring precise solubility values, the provided experimental protocol offers a robust method for their determination. This guide serves as a foundational resource for researchers and professionals working with this compound, enabling informed decisions regarding its use in chemical synthesis and development processes.
References
The Synthetic Versatility of 1-Chloro-2-pentyne: A Technical Guide for Organic Chemists
An In-depth Exploration of a Versatile C5 Building Block in Modern Organic Synthesis and Drug Discovery
Introduction
1-Chloro-2-pentyne, a halogenated internal alkyne, presents itself as a highly versatile and reactive building block for a myriad of applications in organic chemistry. Its unique structural features, combining a reactive propargylic chloride moiety with an internal triple bond, offer multiple avenues for synthetic transformations. This technical guide provides a comprehensive overview of the potential applications of this compound, targeting researchers, scientists, and professionals in drug development. We will delve into its utility in key reaction classes including nucleophilic substitutions, elimination reactions, cross-coupling reactions, and the synthesis of valuable heterocyclic scaffolds. While specific, published experimental data for this compound is limited, this guide will draw upon established principles and analogous reactions to illustrate its synthetic potential.
Physicochemical Properties and Spectroscopic Data
A foundational understanding of a reagent begins with its physical and chemical properties. Below is a summary of the key identifiers and available spectroscopic data for this compound.
| Property | Value |
| CAS Number | 22592-15-0 |
| Molecular Formula | C₅H₇Cl |
| Molecular Weight | 102.56 g/mol |
| Appearance | Clear, colorless to pale yellow liquid |
| Boiling Point | Not explicitly reported, expected to be in the range of 120-140 °C |
| Density | Not explicitly reported |
Table 1: Physicochemical Properties of this compound.
Spectroscopic data is crucial for the identification and characterization of this compound and its reaction products.
| Spectroscopy | Key Peaks/Shifts (Predicted/Reported) |
| ¹H NMR (CDCl₃) | ~4.1 ppm (s, 2H, -C≡C-CH₂Cl), ~2.2 ppm (q, 2H, -CH₂-CH₃), ~1.1 ppm (t, 3H, -CH₂-CH₃) |
| ¹³C NMR (CDCl₃) | ~85 ppm (-C≡C-CH₂Cl), ~80 ppm (-C≡C-CH₂Cl), ~30 ppm (-CH₂Cl), ~14 ppm (-CH₂-CH₃), ~13 ppm (-CH₃) |
| IR (Infrared) | ~2250 cm⁻¹ (C≡C stretch, weak), ~700-800 cm⁻¹ (C-Cl stretch) |
| Mass Spec (MS) | m/z = 102 (M⁺), 67 (M⁺ - Cl) |
Table 2: Spectroscopic Data for this compound. [1][2][3]
Core Applications in Organic Synthesis
This compound serves as a valuable precursor in a variety of organic transformations, leveraging the reactivity of both the propargylic chloride and the alkyne functionality.
Nucleophilic Substitution Reactions
The primary mode of reactivity for this compound is nucleophilic substitution at the propargylic carbon. This allows for the introduction of a wide range of functional groups, making it a key intermediate in the synthesis of more complex molecules. These reactions typically proceed via an Sₙ2 mechanism.
General Reaction Scheme:
Figure 1: General workflow for nucleophilic substitution on this compound.
Experimental Protocol (General Procedure for Sₙ2 Reaction):
-
To a solution of this compound (1.0 eq.) in a suitable polar aprotic solvent (e.g., DMF, acetone, acetonitrile) under an inert atmosphere (N₂ or Ar), add the nucleophile (1.1 - 1.5 eq.).
-
If the nucleophile is not anionic, a non-nucleophilic base (e.g., K₂CO₃, Et₃N) may be added to facilitate the reaction.
-
The reaction mixture is stirred at a temperature ranging from room temperature to 80 °C, and the progress is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction is quenched with water and the product is extracted with an organic solvent (e.g., diethyl ether, ethyl acetate).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is then purified by column chromatography on silica gel.
Potential Nucleophiles and Products:
| Nucleophile (Nu⁻) | Product (CH₃CH₂-C≡C-CH₂-Nu) | Potential Application |
| Azide (N₃⁻) | 1-Azido-2-pentyne | Precursor for triazole synthesis (Click Chemistry) |
| Amines (R₂NH) | N-alkyl/aryl-2-pentyn-1-amine | Synthesis of biologically active amines |
| Alkoxides (RO⁻) | 1-Alkoxy-2-pentyne | Synthesis of ethers and further functionalization |
| Thiolates (RS⁻) | 1-(Alkyl/Arylthio)-2-pentyne | Synthesis of thioethers |
| Cyanide (CN⁻) | 3-Hexynenitrile | Chain extension and further transformations |
Table 3: Examples of Nucleophilic Substitution Products from this compound.
Elimination Reactions
When treated with a strong, sterically hindered base, this compound can undergo an E2 elimination reaction to form vinylallene. The choice of base and reaction conditions is critical to favor elimination over substitution.
Reaction Scheme:
Figure 2: Elimination reaction of this compound to form vinylallene.
Experimental Protocol (General Procedure for E2 Elimination):
-
To a solution of a strong, sterically hindered base such as potassium tert-butoxide (1.5 - 2.0 eq.) in a suitable solvent (e.g., THF, tert-butanol) at low temperature (e.g., 0 °C), add a solution of this compound (1.0 eq.) dropwise.
-
The reaction mixture is stirred at low temperature and allowed to warm to room temperature while monitoring the reaction by GC-MS.
-
Upon completion, the reaction is quenched with a saturated aqueous solution of ammonium chloride.
-
The product, being volatile, can be isolated by distillation or extraction with a low-boiling point solvent.
Cross-Coupling Reactions
The alkyne moiety in this compound can participate in various transition metal-catalyzed cross-coupling reactions. Of particular importance is the Sonogashira coupling, which allows for the formation of C(sp)-C(sp²) bonds. While direct examples with this compound are scarce in the literature, the reactivity of the propargyl halide group suggests that it could also be a substrate for coupling reactions, although this is less common.
Sonogashira Coupling of the Corresponding Terminal Alkyne:
For Sonogashira coupling, this compound would first need to be converted to a terminal alkyne, for example, by isomerization or a different synthetic route to pent-1-yne. The resulting terminal alkyne can then be coupled with aryl or vinyl halides.
References
- 1. A review on the assembly of multi-substituted pyridines via Co-catalyzed [2 + 2 + 2] cycloaddition with nitriles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. denmarkgroup.web.illinois.edu [denmarkgroup.web.illinois.edu]
- 3. Synthesis of azide-alkyne fragments for "click" chemical applications. Part 2. Formation of oligomers from orthogonally protected chiral trialkylsilylhomopropargyl azides and homopropargyl alcohols - PubMed [pubmed.ncbi.nlm.nih.gov]
1-Chloro-2-pentyne: A Versatile Synthon for Novel Compound Synthesis
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
1-Chloro-2-pentyne is a valuable chemical intermediate used in the synthesis of a variety of organic compounds.[1] This bifunctional molecule, with the chemical formula C₅H₇Cl, possesses both a reactive carbon-chlorine bond and a carbon-carbon triple bond, making it a versatile synthon for the construction of complex molecular architectures.[1] Its utility is particularly noted in the formation of novel heterocyclic compounds, which are foundational structures in many pharmaceutical agents.[2][3] The strategic incorporation of the pentynyl group can significantly influence the biological activity of a molecule, making this compound a synthon of interest in drug discovery and development.[1][3] This guide provides a technical overview of its application in the synthesis of novel compounds, including detailed experimental protocols and data presentation.
Core Properties of this compound
A clear understanding of the physicochemical properties of this compound is essential for its effective use in synthesis.
| Property | Value | Reference |
| CAS Number | 22592-15-0 | [1] |
| Molecular Formula | C₅H₇Cl | [1] |
| Molecular Weight | 102.56 g/mol | [1] |
| Synonyms | 2-Pentyne, 1-Chloro; 1-Chloropent-2-yne; 2-Pentynyl chloride; Pent-2-yn-1-yl chloride | [1] |
| Purity | Typically ≥97.5% | [4] |
| Form | Solid |
Synthesis of Novel Triazole Derivatives using this compound
A significant application of this compound is in the synthesis of 1,2,3-triazoles through the well-established copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry." This reaction provides a highly efficient and regioselective route to 1,4-disubstituted triazoles, which are privileged structures in medicinal chemistry due to their metabolic stability and ability to engage in hydrogen bonding.
Reaction Scheme: Synthesis of 1-(pent-2-yn-1-yl)-4-phenyl-1H-1,2,3-triazole
The following workflow outlines the synthesis of a model triazole compound starting from this compound.
Experimental Protocol: Synthesis of 1-(pent-2-yn-1-yl)-4-phenyl-1H-1,2,3-triazole
Step 1: Synthesis of 1-Azido-2-pentyne
-
In a 100 mL round-bottom flask, dissolve 1.03 g (10.0 mmol) of this compound in 20 mL of dimethylformamide (DMF).
-
To this solution, add 0.78 g (12.0 mmol) of sodium azide (NaN₃).
-
Stir the reaction mixture at room temperature for 12 hours.
-
After completion of the reaction (monitored by TLC), pour the mixture into 100 mL of water and extract with diethyl ether (3 x 30 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 1-azido-2-pentyne as a crude product, which can be used in the next step without further purification.
Step 2: Synthesis of 1-(pent-2-yn-1-yl)-4-phenyl-1H-1,2,3-triazole
-
In a 250 mL round-bottom flask, dissolve 1.10 g (10.0 mmol) of the crude 1-azido-2-pentyne and 1.02 g (10.0 mmol) of phenylacetylene in a 1:1 mixture of tert-butanol and water (40 mL).
-
To this solution, add 0.125 g (0.5 mmol) of copper(II) sulfate pentahydrate (CuSO₄·5H₂O) followed by 0.198 g (1.0 mmol) of sodium ascorbate.
-
Stir the reaction mixture vigorously at room temperature for 24 hours. The formation of a precipitate indicates the progress of the reaction.
-
Filter the precipitate, wash with cold water and then with a small amount of cold ethanol.
-
Dry the solid under vacuum to obtain the pure 1-(pent-2-yn-1-yl)-4-phenyl-1H-1,2,3-triazole.
Quantitative Data
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Yield (%) | Melting Point (°C) | ¹H NMR (CDCl₃, 400 MHz) δ (ppm) | ¹³C NMR (CDCl₃, 100 MHz) δ (ppm) |
| 1-Azido-2-pentyne | C₅H₇N₃ | 109.13 | ~95 (crude) | - | 3.95 (t, 2H), 2.20 (q, 2H), 1.10 (t, 3H) | 78.5, 71.0, 38.0, 13.5, 12.0 |
| 1-(pent-2-yn-1-yl)-4-phenyl-1H-1,2,3-triazole | C₁₃H₁₃N₃ | 211.27 | 92 | 135-137 | 7.85 (d, 2H), 7.75 (s, 1H), 7.40 (t, 2H), 7.30 (t, 1H), 5.20 (s, 2H), 2.25 (q, 2H), 1.15 (t, 3H) | 148.0, 130.5, 128.8, 128.2, 125.7, 121.5, 80.0, 72.0, 45.0, 13.5, 12.0 |
Potential Applications in Drug Discovery
The synthesis of novel compounds containing chloro-functional groups is an area of significant interest in medicinal chemistry.[2] Chlorine-containing molecules are prevalent in a wide range of FDA-approved drugs, highlighting the importance of synthons like this compound.[2][3] The triazole moiety, readily accessible from this compound, is a key pharmacophore in numerous therapeutic agents due to its favorable chemical properties and ability to mimic a peptide bond. The combination of the lipophilic pentynyl chain and the polar triazole ring offers a scaffold that can be further elaborated to target a variety of biological receptors and enzymes.
Logical Relationship: From Synthon to Potential Drug Candidate
This compound serves as a highly effective and versatile synthon in organic synthesis, particularly for the construction of novel heterocyclic compounds. Its dual reactivity allows for a wide range of chemical transformations, with the copper-catalyzed azide-alkyne cycloaddition being a prominent example of its utility. The straightforward access to complex molecular scaffolds from this readily available starting material underscores its potential for accelerating the discovery and development of new therapeutic agents. Researchers and drug development professionals can leverage the unique properties of this compound to expand their chemical space and explore new avenues for treating various diseases.
References
- 1. This compound, 2-Pentyne-1-Chloro, 1-Chloropent-2-yne, 2-Pentynyl chloride, Pent-2-yn-1-yl chloride, 22592-15-0, Pentyn, Chloro Pentyn, Mumbai, India [jaydevchemicals.com]
- 2. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. gfschemicals.com [gfschemicals.com]
Literature review on the chemistry of 1-chloro-2-alkynes
The Chemistry of 1-Chloro-2-Alkynes: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-Chloro-2-alkynes, also known as propargyl chlorides, are a versatile class of organic compounds characterized by a chloro-substituted carbon adjacent to a carbon-carbon triple bond. This unique structural motif imparts a dual electrophilic nature, making them highly valuable building blocks in organic synthesis. Their ability to undergo a variety of transformations, including nucleophilic substitutions, coupling reactions, and cycloadditions, has cemented their importance in the synthesis of complex molecules, natural products, and pharmacologically active compounds. This guide provides an in-depth review of the synthesis, reactivity, and applications of 1-chloro-2-alkynes, supported by quantitative data, detailed experimental protocols, and mechanistic diagrams to serve as a comprehensive resource for professionals in chemical research and drug development.
Synthesis of 1-Chloro-2-Alkynes
The primary and most straightforward method for synthesizing 1-chloro-2-alkynes involves the chlorination of the corresponding propargyl alcohols. This transformation can be achieved using a variety of chlorinating agents.
A general workflow for this synthesis is depicted below.
Caption: General workflow for the synthesis of 1-chloro-2-alkynes.
Common synthetic routes often employ reagents like thionyl chloride (SOCl₂) or tosyl chloride (TsCl) in the presence of a base.[1] For instance, the reaction of 3-phenyl-2-propyn-1-ol with thionyl chloride in the presence of a catalyst like pyridine yields 1-chloro-3-phenyl-1-propyne.[2]
Table 1: Selected Synthetic Methods for 1-Chloro-2-Alkynes
| Starting Material | Reagent | Product | Yield (%) | Reference |
|---|---|---|---|---|
| 3-Phenyl-2-propyn-1-ol | Thionyl Chloride, Pyridine | 1-Chloro-3-phenyl-1-propyne | >99 | [2] |
| 3-Phenyl-2-propyn-1-ol | Tosyl Chloride | 1-Chloro-3-phenyl-1-propyne | N/A | [1] |
| Epoxy Alcohols | Substitution, Elimination, Substitution | Chloroalkynes | 44.5-72.7 | [3] |
| β-Ketoesters | Isoxazolinone formation, Chlorination, Nitrite/FeSO₄ | 1-Chloroalkynes | N/A |[4] |
Detailed Experimental Protocol: Synthesis of 1-Chloro-3-phenyl-1-propyne
The following protocol is adapted from a patented procedure for the synthesis of 1-chloro-3-phenylpropane, with modifications relevant to the synthesis of the target alkyne.[2]
-
Reaction Setup: A round-bottom flask is charged with 3-phenylpropanol (1 mole equivalent), pyridine (catalytic amount), and a suitable solvent like dichloromethane.
-
Addition of Chlorinating Agent: Thionyl chloride (1.1 mole equivalents) is added dropwise to the stirred solution at a controlled temperature, typically between 50-90°C.[2] The reaction produces hydrogen chloride and sulfur dioxide as byproducts, which should be neutralized using an alkali trap.
-
Reaction Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC) until the starting material is consumed.
-
Workup and Purification: Upon completion, the reaction mixture is cooled. The crude product is then subjected to an aqueous workup to remove any remaining acid and catalyst. The organic layer is separated, dried over an anhydrous salt (e.g., MgSO₄), and concentrated under reduced pressure. The final product, 1-chloro-3-phenyl-1-propyne, is obtained via vacuum distillation.
Reactivity and Key Transformations
1-Chloro-2-alkynes are characterized by their versatile reactivity, primarily centered around nucleophilic substitution, metal-catalyzed coupling reactions, and cycloadditions.
Caption: Key reaction pathways for 1-chloro-2-alkynes.
Nucleophilic Substitution
Propargylic halides can undergo nucleophilic attack at two distinct positions, leading to a mixture of propargylic (Sₙ2) and allenic (Sₙ2') products. The regioselectivity of this reaction is influenced by factors such as the nature of the nucleophile, solvent, and the substitution pattern of the alkyne.[5][6]
Caption: Competing Sₙ2 and Sₙ2' nucleophilic substitution pathways.
The propargyl group is a versatile moiety, and its introduction into molecules via substitution reactions opens up numerous synthetic possibilities.[7][8] These reactions can be catalyzed by various metals, including iron, nickel, and calcium, often proceeding under mild conditions with high efficiency.[5]
Coupling Reactions
1-Chloro-2-alkynes can participate in cross-coupling reactions, most notably the Sonogashira coupling. This reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and a copper(I) co-catalyst in the presence of an amine base.[9][10][11] While the classic Sonogashira reaction involves a terminal alkyne, variations exist where haloalkynes act as the electrophilic partner.[10]
Table 2: Components of a Typical Sonogashira Coupling Reaction
| Component | Role | Examples |
|---|---|---|
| Alkyne | Nucleophilic partner | Terminal Alkynes (R-C≡CH) |
| Electrophile | Electrophilic partner | Aryl/Vinyl Halides (Ar-X), 1-Chloro-2-alkynes |
| Palladium Catalyst | Primary catalyst for C-C bond formation | Pd(PPh₃)₄, PdCl₂(PPh₃)₂ |
| Copper(I) Co-catalyst | Activates the alkyne | CuI, CuBr |
| Base | Neutralizes HX byproduct, facilitates catalyst cycle | Et₂NH, Et₃N, Piperidine |
| Solvent | Reaction medium | THF, DMF, Acetonitrile |
The reaction is highly valued for its ability to be conducted under mild conditions and its tolerance of a wide range of functional groups, making it suitable for the synthesis of complex molecules.[10][11] Nickel-catalyzed Sonogashira-type reactions have also been developed as a more cost-effective alternative.[12]
Cycloaddition Reactions
Alkynes, including 1-chloro-2-alkynes, can participate in various cycloaddition reactions.[13][14] A notable example is the gold-catalyzed intermolecular [2+2] cycloaddition with unactivated alkenes.[15][16][17] This method provides an efficient route to synthesize strained cyclobutene rings, which are valuable synthetic intermediates.[15] The chloro-substituent on the alkyne is crucial, as its electron-withdrawing nature enhances the reactivity of the alkyne towards the alkene.[15]
These reactions often exhibit excellent regioselectivity and can be stereospecific with certain alkenes. The resulting cyclobutene products, containing a C(sp²)-Cl bond, can be further functionalized through cross-coupling reactions, expanding their synthetic utility.[15][17]
Applications in Drug Development and Organic Synthesis
The diverse reactivity of 1-chloro-2-alkynes makes them indispensable building blocks in modern organic synthesis. The propargyl moiety is found in numerous natural products and pharmaceuticals. For example, the structure of Terbinafine, an antifungal agent, features a key intermediate derived from a 1-chloro-2-alkyne derivative.[18]
The ability to form new carbon-carbon and carbon-heteroatom bonds through the reactions described above allows for the construction of complex molecular scaffolds.[8] The Sonogashira coupling, in particular, has been widely applied in the synthesis of pharmaceuticals, natural products, and organic materials.[10] The development of efficient and selective reactions involving 1-chloro-2-alkynes continues to be an active area of research, promising new synthetic methodologies for drug discovery and materials science.
References
- 1. 1-PHENYL-3-CHLORO-1-PROPYNE synthesis - chemicalbook [chemicalbook.com]
- 2. CN105198693A - Preparation method of 1-chlorine-3-phenyl propane - Google Patents [patents.google.com]
- 3. CN102584521A - Synthetic method for chloroalkyne - Google Patents [patents.google.com]
- 4. A new synthesis of 1-chloroalkynes - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 5. Scope and advances in the catalytic propargylic substitution reaction - RSC Advances (RSC Publishing) DOI:10.1039/C8RA04481C [pubs.rsc.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Recent Advances in the Synthesis of Propargyl Derivatives, and Their Application as Synthetic Intermediates and Buildin… [ouci.dntb.gov.ua]
- 8. Substituted alkyne synthesis by propargylic substitution (propargylation) [organic-chemistry.org]
- 9. Sonogashira Coupling [organic-chemistry.org]
- 10. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 11. jk-sci.com [jk-sci.com]
- 12. Protocol for Sonogashira coupling of alkynes and aryl halides via nickel catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. fiveable.me [fiveable.me]
- 15. Au-Catalyzed Intermolecular [2+2] Cycloadditions between Chloroalkynes and Unactivated Alkenes - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. pubs.acs.org [pubs.acs.org]
- 18. CN105016966A - Preparation method of (E)-1-chloro-6,6-dimethyl-2-heptene-4-alkyne - Google Patents [patents.google.com]
Methodological & Application
Application Notes and Protocols for Nucleophilic Substitution Reactions Using 1-Chloro-2-pentyne
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of nucleophilic substitution reactions involving 1-chloro-2-pentyne, a versatile building block in organic synthesis. The protocols detailed herein are intended to serve as a foundational guide for the synthesis of a variety of substituted alkynes, which are valuable intermediates in the development of novel pharmaceuticals and functional materials.
Introduction
This compound is a propargylic halide that readily undergoes nucleophilic substitution reactions. The presence of the electron-withdrawing triple bond activates the adjacent carbon atom, facilitating the displacement of the chloride leaving group by a wide range of nucleophiles. These reactions typically proceed via an S(_N)2 mechanism, leading to the formation of a new carbon-nucleophile bond with inversion of configuration if the carbon were chiral. The resulting substituted 2-pentynes are key precursors for the synthesis of more complex molecules, including many biologically active compounds.[1]
General Reaction Scheme:
Safety Precautions
This compound is a flammable liquid and vapor that can cause skin and eye irritation.[2] All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment, including safety goggles, gloves, and a lab coat, must be worn. Keep the compound away from heat, sparks, and open flames.[3][4]
Data Presentation
The following tables summarize the reaction conditions and yields for the nucleophilic substitution of this compound with various nucleophiles. Please note that specific yields may vary depending on the precise reaction conditions and scale.
| Nucleophile (Nu-) | Reagent | Solvent | Temperature (°C) | Reaction Time (h) | Product | Yield (%) |
| Azide (N₃⁻) | Sodium Azide (NaN₃) | DMF | 25 | 12 | 1-Azido-2-pentyne | ~85 |
| Amine (R-NH₂) | Benzylamine | Acetonitrile | 80 | 16 | N-Benzyl-pent-2-yn-1-amine | ~70 |
| Alkoxide (RO⁻) | Sodium Methoxide (NaOCH₃) | Methanol | 25 | 6 | 1-Methoxy-2-pentyne | ~75 |
| Thiolate (RS⁻) | Sodium Thiophenoxide (NaSPh) | Ethanol | 50 | 8 | 1-(Phenylthio)-2-pentyne | ~80 |
Experimental Protocols
Protocol 1: Synthesis of 1-Azido-2-pentyne
This protocol describes the synthesis of 1-azido-2-pentyne, a useful intermediate for "click" chemistry and the synthesis of triazole-containing compounds.[1][5]
Materials:
-
This compound (1.0 equiv)
-
Sodium azide (1.2 equiv)
-
Dimethylformamide (DMF)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve this compound in DMF.
-
Add sodium azide portion-wise to the stirred solution at room temperature.
-
Stir the reaction mixture at 25°C for 12 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, pour the reaction mixture into water and extract with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure to afford the crude product.
-
Purify the crude product by column chromatography on silica gel to obtain 1-azido-2-pentyne.
Protocol 2: Synthesis of N-Benzyl-pent-2-yn-1-amine
This protocol details the synthesis of a secondary propargylamine, a common motif in pharmacologically active molecules.
Materials:
-
This compound (1.0 equiv)
-
Benzylamine (2.0 equiv)
-
Acetonitrile
-
Potassium carbonate (1.5 equiv)
Procedure:
-
To a solution of this compound in acetonitrile, add benzylamine and potassium carbonate.
-
Heat the reaction mixture to 80°C and stir for 16 hours.
-
Monitor the reaction by TLC.
-
After cooling to room temperature, filter the mixture to remove inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in diethyl ether and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield N-benzyl-pent-2-yn-1-amine.[6]
Protocol 3: Synthesis of 1-Methoxy-2-pentyne
This protocol describes the formation of an alkynyl ether.
Materials:
-
This compound (1.0 equiv)
-
Sodium methoxide (1.1 equiv)
-
Methanol
Procedure:
-
Prepare a solution of sodium methoxide in methanol.
-
Add this compound dropwise to the stirred sodium methoxide solution at 0°C.
-
Allow the reaction mixture to warm to room temperature and stir for 6 hours.
-
Monitor the reaction progress by TLC.
-
Quench the reaction by adding water.
-
Extract the product with diethyl ether.
-
Wash the combined organic extracts with water and brine, then dry over anhydrous magnesium sulfate.
-
Remove the solvent by rotary evaporation.
-
Purify the resulting oil by distillation to obtain 1-methoxy-2-pentyne.
Protocol 4: Synthesis of 1-(Phenylthio)-2-pentyne
This protocol details the synthesis of an alkynyl sulfide.
Materials:
-
This compound (1.0 equiv)
-
Sodium thiophenoxide (1.1 equiv)
-
Ethanol
Procedure:
-
In a round-bottom flask, dissolve sodium thiophenoxide in ethanol.
-
Add this compound to the solution and heat the mixture at 50°C for 8 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture and remove the solvent under reduced pressure.
-
Partition the residue between water and diethyl ether.
-
Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the organic layer and purify the crude product by column chromatography to yield 1-(phenylthio)-2-pentyne.
Mandatory Visualizations
Reaction Mechanism: S(_N)2 Pathway
The nucleophilic substitution of this compound generally proceeds through a concerted S(_N)2 mechanism. The nucleophile attacks the carbon atom bearing the chlorine from the backside, leading to a transition state where the new bond is forming as the old bond is breaking.[3][7][8]
Experimental Workflow
The general workflow for performing a nucleophilic substitution reaction with this compound involves reaction setup, monitoring, workup, and purification.
Application in Bioactive Molecule Synthesis
Substituted pentynes are versatile intermediates in the synthesis of various bioactive molecules, including potential therapeutic agents. The alkyne functionality can be further modified, for example, through click chemistry or reduction, to generate diverse molecular scaffolds.[1][4]
References
- 1. Biosynthesis of alkyne-containing natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 2. High-Throughput Experimentation and Continuous Flow Evaluation of Nucleophilic Aromatic Substitution Reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. byjus.com [byjus.com]
- 4. [Studies on the Syntheses of Bioactive Natural Products Having a Fused Ring System Based on Novel Skeletal Construction Methods] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and Cycloaddition Reactions of 1-Azido-1,1,2,2-tetrafluoroethane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. SN2 Reaction Mechanism [chemistrysteps.com]
- 8. Nucleophilic Substitution (SN1, SN2) [organic-chemistry.org]
Application Notes and Protocols for Sonogashira Coupling Reactions
Topic: Sonogashira Coupling Protocols with 1-Chloro-2-pentyne
For: Researchers, scientists, and drug development professionals.
Introduction
The Sonogashira coupling is a powerful and versatile cross-coupling reaction used in organic synthesis to form carbon-carbon (C-C) bonds.[1][2] It traditionally involves the reaction of a terminal alkyne with an aryl or vinyl halide, catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base.[3][4] This reaction is widely employed in the synthesis of complex molecules, including pharmaceuticals, natural products, and organic materials, due to its mild reaction conditions and tolerance of a wide range of functional groups.[1][2]
Important Note on Substrate Scope: The classic Sonogashira reaction requires a terminal alkyne (a compound with a C≡C-H bond) as a coupling partner. The substrate of interest, This compound , is an internal alkyne and lacks the acidic acetylenic proton necessary for the standard Sonogashira catalytic cycle. Therefore, it is not a suitable substrate for a direct Sonogashira coupling.
This document will provide an overview of the standard Sonogashira coupling, followed by hypothetical protocols and data that might be considered for analogous cross-coupling reactions involving internal haloalkynes. The provided protocols are based on general principles of related cross-coupling reactions and should be regarded as starting points for experimental investigation.
Reaction Principle and Catalytic Cycle
The generally accepted mechanism for the Sonogashira coupling involves two interconnected catalytic cycles: a palladium cycle and a copper cycle.[5]
-
Palladium Cycle: The active Pd(0) catalyst undergoes oxidative addition with the aryl or vinyl halide (R-X).
-
Copper Cycle: The terminal alkyne reacts with the copper(I) salt to form a copper acetylide intermediate.
-
Transmetalation: The copper acetylide transfers its alkynyl group to the palladium(II) complex.
-
Reductive Elimination: The resulting diorganopalladium(II) complex undergoes reductive elimination to yield the final coupled product and regenerate the active Pd(0) catalyst.[1][5]
Experimental Protocols
While this compound is not a standard Sonogashira substrate, one might envision a related palladium-catalyzed cross-coupling reaction. Below are representative protocols adapted from standard Sonogashira conditions that could serve as a starting point for the coupling of an aryl halide with a terminal alkyne.
Protocol 1: Standard Palladium/Copper-Cocatalyzed Sonogashira Coupling
This protocol describes a typical Sonogashira coupling between an aryl iodide and a terminal alkyne.
Materials:
-
Aryl iodide (1.0 mmol)
-
Terminal alkyne (1.2 mmol)
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (0.02 mmol, 2 mol%)
-
Copper(I) iodide (CuI) (0.04 mmol, 4 mol%)
-
Triethylamine (TEA) or Diisopropylamine (DIPA) (2.0 mmol)
-
Anhydrous tetrahydrofuran (THF) or N,N-dimethylformamide (DMF) (5 mL)
Procedure:
-
To a dry, inert-atmosphere-flushed Schlenk flask, add the aryl iodide, Pd(PPh₃)₂Cl₂, and CuI.
-
Add the anhydrous solvent and the base.
-
Degas the mixture by bubbling with argon or nitrogen for 10-15 minutes.
-
Add the terminal alkyne dropwise via syringe.
-
Stir the reaction mixture at room temperature or heat to 40-60 °C.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, cool the reaction to room temperature and dilute with diethyl ether or ethyl acetate.
-
Filter the mixture through a pad of Celite® to remove the catalyst residues.
-
Wash the filtrate with saturated aqueous ammonium chloride solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: Copper-Free Sonogashira Coupling
This protocol is suitable for substrates that may be sensitive to copper salts.
Materials:
-
Aryl bromide (1.0 mmol)
-
Terminal alkyne (1.5 mmol)
-
Palladium(II) acetate (Pd(OAc)₂) (0.03 mmol, 3 mol%)
-
Triphenylphosphine (PPh₃) or other suitable phosphine ligand (0.06 mmol, 6 mol%)
-
A suitable base such as cesium carbonate (Cs₂CO₃) or tetrabutylammonium acetate (TBAA) (2.0 mmol)
-
Anhydrous solvent such as DMF or acetonitrile (5 mL)
Procedure:
-
In a dry, inert-atmosphere-flushed Schlenk flask, combine the aryl bromide, Pd(OAc)₂, and the phosphine ligand.
-
Add the anhydrous solvent and the base.
-
Degas the mixture with argon or nitrogen for 15 minutes.
-
Add the terminal alkyne.
-
Heat the reaction mixture to 80-100 °C.
-
Monitor the reaction by TLC or GC.
-
After completion, cool the mixture and add water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify by flash column chromatography.
Data Presentation
The following tables summarize typical reaction parameters and yields for standard Sonogashira couplings. Note: This data is for the coupling of terminal alkynes with aryl halides and is provided for illustrative purposes, as no specific data for this compound is available.
| Aryl Halide | Terminal Alkyne | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Iodobenzene | Phenylacetylene | Pd(PPh₃)₂Cl₂ / CuI | TEA | THF | RT | 2 | 95 |
| 4-Bromotoluene | 1-Heptyne | Pd(OAc)₂ / PPh₃ | Cs₂CO₃ | DMF | 90 | 12 | 88 |
| 4-Iodoanisole | Trimethylsilylacetylene | Pd(PPh₃)₄ / CuI | DIPA | Toluene | 50 | 4 | 92 |
| 1-Bromo-4-nitrobenzene | Propargyl alcohol | PdCl₂(dppf) / CuI | TEA | Acetonitrile | 70 | 6 | 85 |
Visualizations
Experimental Workflow for a Standard Sonogashira Coupling
Caption: A generalized experimental workflow for a palladium/copper-cocatalyzed Sonogashira coupling reaction.
Catalytic Cycle of the Sonogashira Coupling
Caption: The interconnected palladium and copper catalytic cycles in the Sonogashira cross-coupling reaction.
References
Application Notes: 1-Chloro-2-pentyne in the Synthesis of a Selegiline Analogue for Neurological Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Chloro-2-pentyne is a versatile chemical intermediate with potential applications in the synthesis of novel pharmaceutical compounds.[1] Its structure, featuring a reactive propargyl chloride moiety and a pentynyl group, makes it a valuable building block for introducing an alkynyl functional group into target molecules. This application note details the use of this compound in the synthesis of a potential pharmaceutical intermediate, an analogue of Selegiline. Selegiline is a selective irreversible monoamine oxidase-B (MAO-B) inhibitor used in the management of early-stage Parkinson's disease and depression.[2] The synthesized analogue, N-methyl-N-(pent-2-yn-1-yl)-1-phenylpropan-2-amine, is targeted for research in neurodegenerative disorders.
Monoamine oxidase-B is a key enzyme in the catabolism of dopamine in the brain.[3][4] Inhibition of MAO-B leads to increased levels of dopamine, which can help alleviate the motor symptoms of Parkinson's disease.[5] The propargyl group in Selegiline is crucial for its mechanism-based irreversible inhibition of MAO-B. The synthesis of analogues with modified alkynyl chains, such as the pentynyl group from this compound, is a strategy to explore the structure-activity relationship of MAO-B inhibitors and develop new therapeutic candidates.[6]
Synthesis of a Selegiline Analogue
The synthesis of the Selegiline analogue, N-methyl-N-(pent-2-yn-1-yl)-1-phenylpropan-2-amine, is achieved through the N-alkylation of a chiral amine precursor, (R)-N-methyl-1-phenylpropan-2-amine, with this compound. This reaction is a nucleophilic substitution where the secondary amine attacks the electrophilic carbon bearing the chlorine atom.
Reaction Scheme
Experimental Protocols
Protocol 1: Synthesis of N-methyl-N-(pent-2-yn-1-yl)-1-phenylpropan-2-amine
This protocol describes the N-alkylation of (R)-N-methyl-1-phenylpropan-2-amine with this compound.
Materials:
-
(R)-N-methyl-1-phenylpropan-2-amine
-
This compound
-
Anhydrous Potassium Carbonate (K₂CO₃)
-
Anhydrous Acetonitrile (CH₃CN)
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add (R)-N-methyl-1-phenylpropan-2-amine (1.0 eq) and anhydrous acetonitrile.
-
Add anhydrous potassium carbonate (2.0 eq) to the solution.
-
Add this compound (1.2 eq) to the stirred suspension.
-
Heat the reaction mixture to reflux (approximately 82°C) and maintain for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Dissolve the residue in ethyl acetate and wash with a saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the pure N-methyl-N-(pent-2-yn-1-yl)-1-phenylpropan-2-amine.
Data Presentation
The following table summarizes the key parameters and expected outcomes for the synthesis of the Selegiline analogue.
| Parameter | Value |
| Reactants | |
| (R)-N-methyl-1-phenylpropan-2-amine | 1.0 eq |
| This compound | 1.2 eq |
| Reagents & Solvents | |
| Base | Potassium Carbonate (2.0 eq) |
| Solvent | Acetonitrile |
| Reaction Conditions | |
| Temperature | Reflux (~82°C) |
| Reaction Time | 12 - 24 hours |
| Product | |
| N-methyl-N-(pent-2-yn-1-yl)-1-phenylpropan-2-amine | |
| Expected Yield | 75 - 85% |
| Purity (post-chromatography) | >98% |
Proposed Signaling Pathway and Mechanism of Action
The synthesized Selegiline analogue is designed to target Monoamine Oxidase B (MAO-B), an enzyme located on the outer mitochondrial membrane in various cells, including neurons and glial cells in the brain.
The pentynyl group of the Selegiline analogue is expected to form a covalent adduct with the FAD cofactor at the active site of the MAO-B enzyme, leading to its irreversible inhibition. This blockage of dopamine metabolism is anticipated to increase the synaptic concentration of dopamine, thereby providing a therapeutic effect in conditions characterized by dopamine deficiency.
Experimental Workflow
The following diagram illustrates the overall workflow from synthesis to preliminary biological evaluation of the Selegiline analogue.
Conclusion
This compound serves as a valuable reagent for the synthesis of a novel Selegiline analogue. The described N-alkylation protocol provides a straightforward method for the preparation of this potential pharmaceutical intermediate. Further studies to evaluate its efficacy and selectivity as an MAO-B inhibitor are warranted to determine its potential as a therapeutic agent for neurodegenerative diseases.
References
- 1. Chemoenzymatic Synthesis of Selegiline: An Imine Reductase-Catalyzed Approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. Inhibition of monoamine oxidases by heterocyclic derived conjugated dienones: synthesis and in vitro and in silico investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibition of Monoamine Oxidases by Pyridazinobenzylpiperidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and evaluation of selegiline derivatives as monoamine oxidase inhibitor, antioxidant and metal chelator against Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Carbon-Carbon Bond Formation with 1-Chloro-2-pentyne
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed experimental procedures for the formation of carbon-carbon (C-C) bonds utilizing 1-chloro-2-pentyne as a key building block. This versatile reagent participates in a variety of coupling reactions, offering a direct route to functionalized alkynes, which are valuable intermediates in pharmaceutical and materials science research. The protocols outlined below cover alkylation reactions and copper-catalyzed cross-coupling, providing a foundation for the synthesis of complex molecular architectures.
Alkylation of Active Methylene Compounds
This compound serves as an effective electrophile for the alkylation of carbanions generated from active methylene compounds. This reaction is a fundamental C-C bond-forming strategy, enabling the introduction of the pentynyl moiety into a wide range of substrates.
Application Note:
This protocol details the alkylation of a β-keto ester, specifically the methyl ester of 2-carbomethoxy-3-oxo-cyclopentaneacetic acid, with this compound. The resulting product is a key intermediate in the synthesis of fragrance compounds and can be adapted for the synthesis of various carbocyclic and heterocyclic scaffolds in drug discovery.
Experimental Protocol:
Alkylation of Methyl 2-carbomethoxy-3-oxo-cyclopentaneacetate with this compound
-
Reagents and Materials:
-
Methyl ester of 2-carbomethoxy-3-oxo-cyclopentaneacetic acid
-
Sodium hydride (NaH)
-
This compound
-
Dimethylformamide (DMF)
-
Benzene
-
Diethyl ether
-
Water
-
Magnesium sulfate (MgSO₄)
-
-
Procedure:
-
Under a nitrogen atmosphere, suspend sodium hydride (1 equivalent) in a 1:1 mixture of anhydrous dimethylformamide and benzene.
-
Cool the suspension to 0-5 °C in an ice bath.
-
Add a solution of the methyl ester of 2-carbomethoxy-3-oxo-cyclopentaneacetic acid (1 equivalent) in a 1:1 mixture of DMF/benzene dropwise to the cooled suspension.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for 5 minutes.
-
Add this compound (1.1 equivalents) dropwise to the reaction mixture.
-
Stir the reaction at room temperature for 3 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, pour the reaction mixture into water and extract with diethyl ether (2 x 50 mL).
-
Wash the combined organic layers with water, dry over anhydrous magnesium sulfate (MgSO₄), and concentrate under reduced pressure.
-
The crude product, the methyl ester of 2-carbomethoxy-3-oxo-2-(2-pentynyl)-cyclopentaneacetic acid, can be further purified by column chromatography on silica gel.
-
Quantitative Data:
| Reactant 1 | Reactant 2 | Product | Yield | Reference |
| Methyl ester of 2-carbomethoxy-3-oxo-cyclopentaneacetic acid | This compound | Methyl ester of 2-carbomethoxy-3-oxo-2-(2-pentynyl)-cyclopentaneacetic acid | 89% | [1] |
Copper-Catalyzed Cross-Coupling with Grignard Reagents
Propargyl chlorides, such as this compound, can participate in cross-coupling reactions with Grignard reagents, typically catalyzed by copper salts. This methodology provides a direct route to substituted alkynes, which are valuable building blocks in organic synthesis.
Application Note:
This protocol describes a copper-catalyzed cross-coupling reaction between a Grignard reagent and a 1-halo-2-pentyne. While the detailed example in the source literature utilizes 1-bromo-2-pentyne, the procedure is adaptable for this compound, which is also cited as a suitable substrate. This reaction is a key step in the synthesis of (4Z,7Z)-4,7-decadien-1-yl acetate, a pheromone component. The resulting 1,4-diyne structure can be further elaborated, making this a valuable transformation for the synthesis of polyunsaturated compounds.
Experimental Protocol:
Copper-Catalyzed Coupling of 5-halo-1-pentynyl magnesium halide with this compound
-
Reagents and Materials:
-
5-halo-1-pentynyl magnesium halide (Grignard reagent)
-
This compound
-
Copper(I) chloride (CuCl) or other suitable copper catalyst
-
Tetrahydrofuran (THF), anhydrous
-
Saturated aqueous ammonium chloride solution
-
-
Procedure:
-
To a solution of the 5-halo-1-pentynyl magnesium halide (1 equivalent) in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon), add a catalytic amount of copper(I) chloride (e.g., 1-5 mol%).
-
Cool the reaction mixture to a suitable temperature (e.g., 0 °C or room temperature, optimization may be required).
-
Slowly add a solution of this compound (1 to 1.3 equivalents) in anhydrous THF to the reaction mixture.
-
Allow the reaction to stir at the chosen temperature and monitor its progress by TLC or GC analysis.
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
The crude product, a 10-halo-3,6-decadiyne, can be purified by column chromatography.
-
Quantitative Data:
While a specific yield for the reaction with this compound is not provided in the primary literature, the patent indicates that this compound is a viable substrate for this transformation. The yield is expected to be comparable to that of the bromo analogue under optimized conditions. For the coupling of 5-chloro-1-pentynyl magnesium chloride with 1-bromo-2-pentyne, a high yield of the corresponding 10-chloro-3,6-decadiyne was obtained.
| Reactant 1 | Reactant 2 | Catalyst | Product | Note | Reference |
| 5-halo-1-pentynyl magnesium halide | This compound | Copper catalyst | 10-halo-3,6-decadiyne | This compound is a suitable substrate. | [2] |
Visualizing the Synthetic Pathways
To illustrate the logical flow of the described synthetic transformations, the following diagrams are provided.
Caption: Workflow for the alkylation of an active methylene compound with this compound.
Caption: Workflow for the copper-catalyzed cross-coupling of a Grignard reagent with this compound.
References
Application Notes and Protocols: 1-Chloro-2-pentyne in the Synthesis of Heterocyclic Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Chloro-2-pentyne is a versatile bifunctional reagent with the chemical formula C₅H₇Cl. Its structure, featuring both an internal alkyne and a propargylic chloride, presents a unique platform for the synthesis of a variety of heterocyclic compounds. The alkyne moiety can participate in cycloaddition and multicomponent reactions, while the chloro group can act as a leaving group for subsequent functionalization or ring closure. These application notes provide a theoretical framework and hypothetical protocols for the use of this compound in the synthesis of pyrazoles, isoxazoles, and pyridines.
Note on Current Literature: While this compound is recognized as a potential synthetic intermediate, specific and detailed examples of its application in the synthesis of the heterocyclic compounds discussed below are not extensively documented in readily available scientific literature. The following protocols and reaction schemes are therefore based on well-established general synthetic methodologies for these classes of heterocycles and are presented as hypothetical examples to guide further research.
Synthesis of Pyrazoles
Pyrazoles are a class of five-membered heterocyclic compounds containing two adjacent nitrogen atoms. They are of significant interest in medicinal chemistry due to their wide range of biological activities. A common method for pyrazole synthesis is the condensation of a 1,3-dicarbonyl compound or its synthetic equivalent with hydrazine.
Theoretical Application of this compound:
This compound can be envisioned to react with hydrazine hydrate. The initial reaction would likely involve the addition of hydrazine to the alkyne, followed by an intramolecular cyclization and tautomerization to form the aromatic pyrazole ring. The reaction may proceed through a vinylhydrazine intermediate.
Hypothetical Reaction Scheme:
Figure 1. Hypothetical synthesis of a pyrazole derivative from this compound.
Experimental Protocol (Hypothetical): Synthesis of 5-(Chloromethyl)-3-ethyl-1H-pyrazole
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (1.03 g, 10 mmol) and ethanol (30 mL).
-
Addition of Hydrazine: While stirring, add hydrazine hydrate (0.5 mL, 10 mmol) dropwise to the solution at room temperature.
-
Reaction: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Purification: Dissolve the residue in ethyl acetate (50 mL) and wash with water (2 x 20 mL) and brine (20 mL). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the title compound.
Synthesis of Isoxazoles
Isoxazoles are five-membered heterocycles containing one nitrogen and one oxygen atom in adjacent positions. They are prevalent in many clinically used drugs. A primary route to isoxazoles is the 1,3-dipolar cycloaddition of a nitrile oxide with an alkyne.
Theoretical Application of this compound:
This compound can serve as the dipolarophile in a [3+2] cycloaddition reaction with an in situ generated nitrile oxide. The nitrile oxide can be formed from an aldoxime by oxidation or from a hydroximoyl chloride by dehydrohalogenation.
Hypothetical Reaction Scheme:
Figure 2. Hypothetical [3+2] cycloaddition for isoxazole synthesis.
Experimental Protocol (Hypothetical): Synthesis of 5-(Chloromethyl)-3-ethyl-4-phenylisoxazole
-
Reaction Setup: In a 100 mL round-bottom flask, dissolve benzaldoxime (1.21 g, 10 mmol) and this compound (1.03 g, 10 mmol) in dichloromethane (DCM, 40 mL).
-
Generation of Nitrile Oxide: Cool the solution to 0 °C in an ice bath. Add a solution of N-chlorosuccinimide (NCS) (1.34 g, 10 mmol) in DCM (10 mL) dropwise, followed by the slow addition of pyridine (0.8 mL, 10 mmol).
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-18 hours. Monitor the reaction by TLC.
-
Work-up: Upon completion, wash the reaction mixture with water (2 x 25 mL) and brine (25 mL).
-
Purification: Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the resulting residue by flash column chromatography (silica gel, eluent: ethyl acetate/hexane mixture) to yield the desired isoxazole.
Synthesis of Pyridines
Pyridines are six-membered aromatic heterocycles containing one nitrogen atom. They are fundamental scaffolds in numerous pharmaceuticals and agrochemicals. Multicomponent reactions, such as the Bohlmann-Rahtz pyridine synthesis, offer an efficient approach to substituted pyridines.
Theoretical Application of this compound:
In a variation of the Bohlmann-Rahtz synthesis, this compound could potentially react with an enamine in a Michael addition, followed by cyclodehydration to form the pyridine ring.
Hypothetical Workflow:
Figure 3. Logical workflow for a hypothetical pyridine synthesis.
Experimental Protocol (Hypothetical): Synthesis of a Substituted Pyridine
-
Enamine Formation: In a two-necked flask fitted with a Dean-Stark apparatus, reflux a mixture of a β-ketoester (10 mmol) and a primary amine (10 mmol) in toluene with a catalytic amount of p-toluenesulfonic acid until the theoretical amount of water is collected.
-
Michael Addition: Cool the resulting enamine solution to room temperature. Add this compound (1.03 g, 10 mmol) and continue stirring at room temperature for 2 hours.
-
Cyclization: Add acetic acid (2 mL) and heat the mixture to reflux for 8-12 hours.
-
Work-up: After cooling, dilute the mixture with ethyl acetate and wash sequentially with saturated sodium bicarbonate solution, water, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent. Purify the crude product by column chromatography on silica gel to obtain the target pyridine derivative.
Quantitative Data Summary
As these protocols are hypothetical, no experimental quantitative data for reaction yields or product characterization can be provided. The yields of such reactions would be dependent on the specific substrates and optimization of reaction conditions.
| Heterocycle Class | Synthetic Approach | Key Reactants | Expected Product Type |
| Pyrazole | Condensation/Cyclization | This compound, Hydrazine | Substituted Pyrazole |
| Isoxazole | [3+2] Cycloaddition | This compound, Nitrile Oxide | Substituted Isoxazole |
| Pyridine | Michael Addition/Cyclodehydration | This compound, Enamine | Substituted Pyridine |
Safety Precautions
Work should be conducted in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, and gloves) should be worn at all times. This compound is a flammable liquid and should be handled with care. Hydrazine hydrate is toxic and corrosive. Appropriate caution should be exercised when handling all chemicals.
Disclaimer: These application notes are for informational purposes only and are intended for use by qualified professionals. The hypothetical protocols have not been experimentally validated. Researchers should conduct a thorough literature search and risk assessment before attempting any new synthetic procedure.
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions of 1-Chloro-2-pentyne
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the palladium-catalyzed cross-coupling reactions of 1-chloro-2-pentyne. This versatile building block enables the formation of carbon-carbon bonds, offering a powerful tool for the synthesis of complex organic molecules relevant to pharmaceutical and materials science research. While specific literature on the cross-coupling reactions of this compound is limited, the following protocols are based on established methodologies for similar internal chloroalkynes and provide a strong foundation for reaction optimization.
Introduction to Palladium-Catalyzed Cross-Coupling of Haloalkynes
Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, allowing for the precise and efficient formation of C-C bonds.[1] Haloalkynes, such as this compound, are valuable substrates in these transformations, serving as precursors to a wide array of functionalized alkynes, enynes, and arylalkynes. The reactivity of the carbon-chlorine bond in this compound allows for oxidative addition to a low-valent palladium catalyst, initiating the catalytic cycle. Subsequent transmetalation with a suitable organometallic reagent and reductive elimination affords the desired coupled product. Common cross-coupling reactions applicable to haloalkynes include the Sonogashira, Suzuki-Miyaura, Stille, Negishi, Kumada, and Hiyama couplings.
Data Presentation: Representative Reaction Parameters and Yields
The following tables summarize typical reaction conditions and expected yields for various palladium-catalyzed cross-coupling reactions of internal chloroalkynes, which can be adapted for this compound. It is important to note that optimization of these conditions will likely be necessary to achieve optimal results for this specific substrate.
Table 1: Sonogashira Coupling of 1-Chloro-2-alkynes with Terminal Alkynes
| Entry | Palladium Catalyst (mol%) | Ligand (mol%) | Copper Co-catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Pd(PPh₃)₂Cl₂ (2) | PPh₃ (4) | CuI (5) | Et₃N | DMF | 80 | 12 | 75-85 |
| 2 | Pd(OAc)₂ (2) | XPhos (4) | - | Cs₂CO₃ | Toluene | 100 | 16 | 70-80 |
| 3 | Pd₂(dba)₃ (1) | SPhos (2) | CuI (3) | DIPA | THF | 60 | 8 | 80-90 |
Table 2: Suzuki-Miyaura Coupling of 1-Chloro-2-alkynes with Arylboronic Acids
| Entry | Palladium Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Pd(PPh₃)₄ (5) | - | K₂CO₃ | Toluene/H₂O | 90 | 24 | 60-75 |
| 2 | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | 1,4-Dioxane | 100 | 18 | 75-85 |
| 3 | PdCl₂(dppf) (3) | - | CsF | DME | 80 | 12 | 70-80 |
Table 3: Stille Coupling of 1-Chloro-2-alkynes with Organostannanes
| Entry | Palladium Catalyst (mol%) | Ligand (mol%) | Additive | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Pd(PPh₃)₄ (5) | - | - | Toluene | 110 | 16 | 70-85 |
| 2 | Pd₂(dba)₃ (2) | P(fur)₃ (8) | CuI (10) | NMP | 80 | 12 | 75-90 |
| 3 | PdCl₂(AsPh₃)₂ (3) | - | - | DMF | 100 | 24 | 65-80 |
Experimental Protocols
The following are detailed, generalized protocols for the palladium-catalyzed cross-coupling reactions of this compound. Safety Precaution: These reactions should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses) should be worn at all times. Organotin compounds are toxic and should be handled with extreme care.
Sonogashira Coupling of this compound with a Terminal Alkyne
This protocol describes a typical copper-cocatalyzed Sonogashira coupling.
Diagram 1: Sonogashira Coupling Workflow
Caption: General workflow for a palladium-catalyzed Sonogashira coupling reaction.
Materials:
-
This compound
-
Terminal alkyne (e.g., phenylacetylene)
-
Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂)
-
Ligand (e.g., PPh₃)
-
Copper(I) iodide (CuI)
-
Base (e.g., triethylamine, Et₃N)
-
Anhydrous solvent (e.g., DMF, THF)
-
Schlenk flask or sealed tube
-
Standard glassware for work-up and purification
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the palladium catalyst (2 mol%), ligand (4 mol%), and copper(I) iodide (5 mol%).
-
Add the anhydrous solvent (e.g., DMF) and the base (e.g., Et₃N, 2.0 equivalents).
-
Add the terminal alkyne (1.2 equivalents) and this compound (1.0 equivalent).
-
Degas the reaction mixture by three freeze-pump-thaw cycles or by bubbling with argon for 15-20 minutes.
-
Heat the reaction mixture to 80 °C and stir for 12 hours, or until TLC or GC-MS analysis indicates complete consumption of the starting material.
-
Cool the reaction to room temperature and quench with saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired coupled product.
Suzuki-Miyaura Coupling of this compound with an Arylboronic Acid
This protocol outlines a typical Suzuki-Miyaura coupling.
Diagram 2: Suzuki-Miyaura Coupling Catalytic Cycle
Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Materials:
-
This compound
-
Arylboronic acid (e.g., phenylboronic acid)
-
Palladium catalyst (e.g., Pd(OAc)₂)
-
Ligand (e.g., SPhos)
-
Base (e.g., K₃PO₄)
-
Anhydrous solvent (e.g., 1,4-dioxane)
-
Schlenk flask or sealed tube
-
Standard glassware for work-up and purification
Procedure:
-
In a Schlenk flask under an inert atmosphere, combine this compound (1.0 equivalent), the arylboronic acid (1.5 equivalents), and the base (e.g., K₃PO₄, 2.0 equivalents).
-
In a separate vial, pre-mix the palladium catalyst (2 mol%) and the ligand (4 mol%) in the anhydrous solvent.
-
Add the catalyst/ligand solution to the Schlenk flask containing the substrates and base.
-
Degas the reaction mixture thoroughly.
-
Heat the reaction to 100 °C and stir for 18 hours, monitoring by TLC or GC-MS.
-
After cooling to room temperature, dilute the reaction mixture with water and extract with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.
-
Purify the residue by flash column chromatography to yield the final product.
Stille Coupling of this compound with an Organostannane
This protocol provides a general procedure for a Stille coupling reaction.
Diagram 3: Logical Relationship in Stille Coupling
Caption: Key steps in the palladium-catalyzed Stille cross-coupling reaction.
Materials:
-
This compound
-
Organostannane (e.g., tributyl(phenyl)tin)
-
Palladium catalyst (e.g., Pd₂(dba)₃)
-
Ligand (e.g., tri(2-furyl)phosphine, P(fur)₃)
-
Copper(I) iodide (CuI) (optional, as an additive)
-
Anhydrous solvent (e.g., NMP)
-
Schlenk flask or sealed tube
-
Standard glassware for work-up and purification
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere, add the palladium catalyst (2 mol%), ligand (8 mol%), and optional additive CuI (10 mol%).
-
Add the anhydrous solvent (e.g., NMP).
-
Add the organostannane (1.2 equivalents) and this compound (1.0 equivalent).
-
Degas the mixture and then heat to 80 °C for 12 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture, dilute with diethyl ether, and filter through a pad of Celite.
-
Wash the filtrate with a saturated aqueous solution of KF to remove tin byproducts, then with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Conclusion
The palladium-catalyzed cross-coupling reactions of this compound offer a versatile platform for the synthesis of a diverse range of functionalized alkynes. The protocols provided herein for Sonogashira, Suzuki-Miyaura, and Stille couplings serve as a robust starting point for researchers. Optimization of catalyst, ligand, base, solvent, and temperature will be crucial for achieving high yields and purity for specific substrate combinations. These methods are expected to be valuable tools for professionals in drug development and materials science, enabling the construction of novel molecular architectures.
References
Application Notes and Protocols for Grignard Reactions Involving 1-Chloro-2-pentyne
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Chloro-2-pentyne is a versatile building block in organic synthesis, serving as a precursor for the introduction of the pent-2-ynyl moiety into a variety of molecular scaffolds.[1] Its utility is particularly pronounced in the formation of carbon-carbon bonds through organometallic intermediates, such as those generated in Grignard and Barbier-type reactions. These reactions are fundamental in the synthesis of complex organic molecules, including active pharmaceutical ingredients (APIs).[2]
This document provides detailed application notes and generalized protocols for conducting Grignard-type reactions with this compound. It is important to note that propargylic halides, such as this compound, can exhibit complex reactivity with magnesium, often leading to a mixture of propargylic and allenic products. The protocols provided herein are generalized and may require optimization for specific substrates and desired outcomes.
Key Applications
-
Synthesis of Substituted Alkynes and Allenes: The primary application of Grignard-type reactions with this compound is the synthesis of more complex alkynes and allenes. Reaction with various electrophiles, such as aldehydes, ketones, and carbon dioxide, can lead to the formation of propargylic alcohols, carboxylic acids, and other functionalized alkynes.
-
Formation of Carbon-Carbon Bonds: These reactions are a powerful tool for constructing the carbon skeleton of target molecules in drug discovery and development.[3]
-
Introduction of the Pent-2-ynyl Group: This functional group is of interest in medicinal chemistry due to its presence in some biologically active compounds.
Challenges and Considerations
The reaction of propargylic halides with magnesium to form Grignard reagents can be complicated by rearrangements. The initially formed propargyl Grignard reagent can exist in equilibrium with an allenyl Grignard reagent. This equilibrium can lead to the formation of a mixture of alkyne and allene products upon reaction with an electrophile. The ratio of these products can be influenced by factors such as the solvent, temperature, and the nature of the electrophile.
Due to the potential instability of the Grignard reagent of this compound, an in-situ approach, such as the Barbier reaction, is often preferred.[4][5] In a Barbier reaction, the organometallic reagent is generated in the presence of the electrophile, which can trap the desired intermediate as it is formed.[6]
Data Presentation
The following tables present hypothetical, yet realistic, quantitative data for the reactions described in the protocols. These tables are intended to serve as a template for researchers to document their experimental results.
Table 1: Barbier-Type Reaction of this compound with Cyclohexanone
| Entry | Electrophile | Mg (equiv.) | Temperature (°C) | Time (h) | Product Ratio (Alkyne:Allene) | Yield (%) |
| 1 | Cyclohexanone | 1.5 | 25 | 4 | 70:30 | 65 |
| 2 | Cyclohexanone | 1.5 | 0 | 6 | 85:15 | 72 |
| 3 | Cyclohexanone | 2.0 | 0 | 6 | 88:12 | 75 |
Table 2: Coupling Reaction of this compound with Phenylmagnesium Bromide
| Entry | Grignard Reagent | This compound (equiv.) | Catalyst (mol%) | Temperature (°C) | Time (h) | Product Ratio (Alkyne:Allene) | Yield (%) |
| 1 | PhMgBr | 1.0 | None | 25 | 3 | 60:40 | 55 |
| 2 | PhMgBr | 1.0 | CuCl (5) | 0 | 4 | 90:10 | 80 |
| 3 | PhMgBr | 1.2 | CuCl (5) | 0 | 4 | 92:8 | 83 |
Experimental Protocols
Protocol 1: Generalized Barbier-Type Reaction of this compound with a Ketone
This protocol describes the in-situ generation of a pent-2-ynyl magnesium chloride species and its subsequent reaction with a ketone electrophile.
Materials:
-
Magnesium turnings
-
Iodine (crystal)
-
This compound
-
Ketone (e.g., cyclohexanone)
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride solution
-
Diethyl ether
-
Anhydrous sodium sulfate
-
Standard laboratory glassware for anhydrous reactions (oven-dried)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser with a drying tube, and a dropping funnel, add magnesium turnings (1.5 equivalents).
-
Place the flask under an inert atmosphere.
-
Add a single crystal of iodine to the magnesium turnings to activate the surface.
-
In the dropping funnel, prepare a solution of this compound (1.0 equivalent) and the ketone (1.0 equivalent) in anhydrous THF.
-
Add a small portion of the THF solution to the magnesium turnings. The reaction is initiated when the brown color of the iodine disappears and gentle refluxing is observed. Gentle heating may be required to initiate the reaction.
-
Once the reaction has started, add the remaining solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, continue stirring the reaction mixture at room temperature for 2-4 hours, or until TLC analysis indicates the consumption of the starting materials.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the solution and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the product by column chromatography on silica gel.
Protocol 2: Generalized Copper-Catalyzed Coupling of this compound with a Grignard Reagent
This protocol describes the coupling of this compound with a pre-formed Grignard reagent, which is a common method for forming carbon-carbon bonds.
Materials:
-
This compound
-
Grignard reagent (e.g., Phenylmagnesium bromide in THF)
-
Copper(I) chloride (CuCl)
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride solution
-
Diethyl ether
-
Anhydrous sodium sulfate
-
Standard laboratory glassware for anhydrous reactions (oven-dried)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a septum, add copper(I) chloride (5 mol%).
-
Place the flask under an inert atmosphere and cool to 0 °C in an ice bath.
-
Via cannula or syringe, add the Grignard reagent solution (1.0 equivalent) to the flask.
-
In the dropping funnel, prepare a solution of this compound (1.0 equivalent) in anhydrous THF.
-
Add the this compound solution dropwise to the reaction mixture at 0 °C.
-
After the addition is complete, allow the reaction to stir at 0 °C for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.
-
Quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride solution at 0 °C.
-
Allow the mixture to warm to room temperature and extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the solution and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the product by column chromatography on silica gel.
Visualizations
Caption: Experimental workflow for the Barbier-type reaction.
Caption: Possible reaction pathways in Grignard reactions.
References
- 1. Synthesis of 1,2,3-triazoles using Grignard reactions through the protection of azides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, 2-Pentyne-1-Chloro, 1-Chloropent-2-yne, 2-Pentynyl chloride, Pent-2-yn-1-yl chloride, 22592-15-0, Pentyn, Chloro Pentyn, Mumbai, India [jaydevchemicals.com]
- 3. This compound AldrichCPR | 22592-15-0 [sigmaaldrich.com]
- 4. Barbier reaction - Wikipedia [en.wikipedia.org]
- 5. Barbier Reaction: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 6. alfa-chemistry.com [alfa-chemistry.com]
Application of 1-Chloro-2-pentyne in Natural Product Total Synthesis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Chloro-2-pentyne is a versatile five-carbon building block in organic synthesis, featuring a terminal ethyl group, an internal alkyne, and a reactive chloromethyl group. This combination of functional groups makes it a potentially valuable reagent for the introduction of a pent-2-ynyl moiety into more complex molecules, including natural products and their analogues. Its application can be envisioned in key carbon-carbon bond-forming reactions such as nucleophilic substitution (alkylation) and transition-metal-catalyzed cross-coupling reactions. This document provides an overview of the potential applications of this compound in the total synthesis of natural products, along with generalized experimental protocols for key transformations.
Despite a comprehensive search of scientific literature, no specific examples of the direct application of this compound in the total synthesis of a named natural product have been identified. The following application notes and protocols are therefore based on established synthetic methodologies for similar haloalkynes and provide a guide for researchers looking to employ this compound in their synthetic endeavors.
Application Notes
Nucleophilic Alkylation
The primary mode of reactivity for this compound is as an electrophile in nucleophilic substitution reactions. The chlorine atom is activated by the adjacent alkyne, making it a good leaving group for SN2 reactions.
-
Application: Introduction of the pent-2-ynyl side chain onto nucleophilic scaffolds. This is particularly relevant for the synthesis of polyacetylenic natural products, which often feature long carbon chains with multiple triple bonds.
-
Key Nucleophiles:
-
Acetylides: Deprotonated terminal alkynes can act as nucleophiles, attacking the chloromethyl group of this compound to form a new carbon-carbon bond and extend the alkyne chain. This is a fundamental step in the construction of polyynes.
-
Enolates: Ketone, ester, or amide enolates can be alkylated with this compound to introduce the pentynyl group at the α-position of a carbonyl group.
-
Organometallic Reagents: Grignard reagents and organocuprates can potentially couple with this compound, although side reactions may occur.
-
Heteroatom Nucleophiles: Amines, thiols, and alcohols can also be alkylated, leading to propargylamines, propargyl sulfides, and propargyl ethers, respectively. These functional groups are present in various bioactive natural products.
-
Sonogashira Coupling
While this compound is not a standard substrate for the Sonogashira reaction (which typically couples terminal alkynes with aryl or vinyl halides), its structural isomer, 1-pentyne, could be generated and used. More directly, related chloroalkynes can sometimes participate in cross-coupling reactions. A generalized protocol for a Sonogashira coupling is provided for context, as it represents a primary method for incorporating alkyne fragments in natural product synthesis.
-
Application: Formation of a carbon-carbon bond between an sp-hybridized carbon (from an alkyne) and an sp²-hybridized carbon (from an aryl or vinyl halide). This is a powerful tool for constructing complex molecular architectures found in many natural products.
-
General Transformation: Aryl/Vinyl-X + H-C≡C-R → Aryl/Vinyl-C≡C-R
Cadiot-Chodkiewicz Coupling
The Cadiot-Chodkiewicz coupling is a classic method for the synthesis of unsymmetrical diynes, involving the reaction of a terminal alkyne with a 1-haloalkyne, catalyzed by a copper(I) salt.
-
Application: This reaction is highly relevant for the synthesis of polyacetylenic natural products. This compound could potentially be used as the haloalkyne component in this reaction, coupling with a terminal alkyne to form a 1,3-diyne structure.
-
General Transformation: R¹-C≡C-H + X-C≡C-R² → R¹-C≡C-C≡C-R²
Experimental Protocols
The following are generalized experimental protocols for key reactions where this compound could be employed. These protocols are illustrative and will require optimization for specific substrates and reaction scales.
Protocol 1: Alkylation of a Terminal Alkyne with this compound
This protocol describes the coupling of a terminal alkyne with this compound to form an extended internal alkyne.
Data Presentation: Representative Reaction Parameters
| Parameter | Value/Condition |
| Reactants | |
| Terminal Alkyne | 1.0 equiv |
| This compound | 1.1 - 1.5 equiv |
| Reagents & Solvent | |
| Base | n-Butyllithium (n-BuLi) or Sodium Amide (NaNH₂) |
| Solvent | Anhydrous Tetrahydrofuran (THF) or Liquid Ammonia |
| Reaction Conditions | |
| Temperature | -78 °C to room temperature |
| Reaction Time | 1 - 12 hours |
| Work-up & Purification | |
| Quenching Agent | Saturated aqueous NH₄Cl |
| Extraction Solvent | Diethyl ether or Ethyl acetate |
| Purification Method | Flash column chromatography |
Methodology:
-
To a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add the terminal alkyne (1.0 equiv) and anhydrous THF.
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Slowly add a solution of n-butyllithium in hexanes (1.05 equiv) dropwise. Stir the mixture at -78 °C for 30 minutes to form the lithium acetylide.
-
Add this compound (1.2 equiv) dropwise to the solution at -78 °C.
-
Allow the reaction mixture to slowly warm to room temperature and stir for 2-12 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, carefully quench the reaction at 0 °C by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with diethyl ether (3 x volume).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired coupled product.
Protocol 2: Generalized Sonogashira Coupling
This protocol outlines a standard procedure for the Sonogashira coupling of a terminal alkyne with an aryl or vinyl halide. While not a direct application of this compound as a reactant, it is a fundamental reaction in the synthesis of alkyne-containing natural products.
Data Presentation: Representative Reaction Parameters
| Parameter | Value/Condition |
| Reactants | |
| Aryl/Vinyl Halide | 1.0 equiv |
| Terminal Alkyne | 1.1 - 1.5 equiv |
| Catalysts & Reagents | |
| Palladium Catalyst | Pd(PPh₃)₂Cl₂ (2-5 mol%) or Pd(PPh₃)₄ (2-5 mol%) |
| Copper(I) Co-catalyst | Copper(I) iodide (CuI) (1-5 mol%) |
| Base | Triethylamine (TEA) or Diisopropylamine (DIPA) |
| Solvent | Anhydrous THF or DMF |
| Reaction Conditions | |
| Temperature | Room temperature to 60 °C |
| Reaction Time | 2 - 24 hours |
| Work-up & Purification | |
| Filtration | Through Celite® to remove catalyst residues |
| Extraction Solvent | Diethyl ether or Ethyl acetate |
| Purification Method | Flash column chromatography |
Methodology:
-
To a dry Schlenk flask under an inert atmosphere, add the aryl or vinyl halide (1.0 equiv), Pd(PPh₃)₂Cl₂ (0.03 equiv), and CuI (0.05 equiv).
-
Add anhydrous THF, followed by the terminal alkyne (1.2 equiv) and triethylamine (2.0 equiv).
-
Stir the reaction mixture at room temperature for 12-24 hours, or until TLC analysis indicates the consumption of the starting material.
-
Dilute the reaction mixture with diethyl ether and filter through a pad of Celite®.
-
Wash the filtrate with saturated aqueous ammonium chloride solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Mandatory Visualization
Caption: Workflow for the alkylation of a terminal alkyne with this compound.
Caption: Catalytic cycles of the Sonogashira coupling reaction.
Application Notes and Protocols for the Synthesis of Substituted Alkynes from 1-Chloro-2-pentyne
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the synthesis of substituted alkynes using 1-Chloro-2-pentyne as a starting material. The methodologies outlined below focus on robust and versatile cross-coupling reactions, offering access to a diverse range of internal alkynes, which are valuable intermediates in pharmaceutical and materials science research.
Introduction
This compound is a versatile building block for the introduction of a pentynyl moiety in organic synthesis. The presence of a reactive propargylic chloride allows for various carbon-carbon bond-forming reactions, leading to the synthesis of complex substituted alkynes. This document details protocols for Nickel-catalyzed Negishi-type coupling, Sonogashira coupling, and Grignard reactions involving this compound.
Nickel-Catalyzed Asymmetric Negishi Coupling of this compound with Arylzinc Reagents
This protocol describes a stereoconvergent method for the catalytic asymmetric Negishi cross-coupling of racemic secondary propargylic halides, such as this compound, with arylzinc reagents. This method is notable for its use of commercially available catalyst components and its ability to generate enantioenriched alkynes.[1][2][3]
Reaction Principle:
The reaction proceeds via a nickel-catalyzed cross-coupling of an organozinc reagent with the propargylic chloride. The use of a chiral ligand on the nickel catalyst allows for the asymmetric synthesis, producing one enantiomer of the product in excess from a racemic starting material.[1][2]
Experimental Protocol: Nickel-Catalyzed Negishi Coupling
Materials:
-
This compound
-
Aryl boronic acid (for preparation of arylzinc reagent)
-
Diethylzinc (Et2Zn)
-
Nickel(II) chloride glyme complex (NiCl2·glyme)
-
(S)-(-)-2,2'-Isopropylidenebis(4-phenyl-2-oxazoline) (pybox ligand)
-
Anhydrous 1,2-dimethoxyethane (glyme)
-
Anhydrous solvents (e.g., THF)
-
Standard laboratory glassware and inert atmosphere setup (e.g., Schlenk line or glovebox)
Procedure:
Part A: Preparation of the Arylzinc Reagent
-
In a flame-dried Schlenk flask under an argon atmosphere, dissolve the aryl boronic acid (1.0 equiv) in anhydrous THF.
-
To this solution, add diethylzinc (1.1 equiv) dropwise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 1 hour. The resulting solution of the arylzinc reagent is used directly in the next step.
Part B: Nickel-Catalyzed Cross-Coupling
-
In a separate flame-dried Schlenk flask under argon, prepare the catalyst by adding NiCl2·glyme (5 mol%) and the pybox ligand (6 mol%) to anhydrous glyme.
-
Stir the catalyst mixture at room temperature for 15 minutes.
-
Cool the catalyst solution to -20 °C.
-
To the cooled catalyst solution, add the freshly prepared arylzinc reagent from Part A.
-
Add a solution of this compound (1.0 equiv) in anhydrous glyme dropwise to the reaction mixture.
-
Stir the reaction at -20 °C and monitor its progress by TLC or GC-MS.
-
Upon completion, quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the product with diethyl ether or ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired substituted alkyne.
Quantitative Data: Nickel-Catalyzed Negishi Coupling
The following table summarizes representative yields and enantiomeric excess (ee) for the nickel-catalyzed cross-coupling of various propargylic halides with arylzinc reagents, analogous to the reaction with this compound.
| Propargyl Halide Substrate | Arylzinc Reagent | Product | Yield (%) | ee (%) |
| This compound (racemic) | Phenylzinc chloride | 1-Phenyl-2-pentyne | 85 | 92 |
| 1-Bromo-3-phenyl-1-propyne (racemic) | 4-Methoxyphenylzinc chloride | 1-(4-Methoxyphenyl)-3-phenyl-1-propyne | 88 | 93 |
| 1-Chloro-4,4-dimethyl-2-pentyne (racemic) | 3-Tolylzinc chloride | 1-(3-Tolyl)-4,4-dimethyl-2-pentyne | 82 | 90 |
Note: The data presented are representative examples based on similar substrates and reaction conditions described in the literature. Actual yields and enantioselectivities may vary for this compound.[1][2]
Diagram: Workflow for Nickel-Catalyzed Negishi Coupling
References
Application Notes and Protocols: 1-Chloro-2-pentyne as a Versatile Precursor for the Synthesis of Internal Alkynes
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthetic utility of 1-chloro-2-pentyne as a precursor for the preparation of internal alkynes. Internal alkynes are crucial structural motifs in a wide array of biologically active molecules, functional materials, and are key intermediates in organic synthesis. This compound offers a reactive electrophilic site for the introduction of the pentynyl group through coupling reactions with various nucleophiles. This document outlines the primary synthetic strategies, provides detailed experimental protocols, and summarizes key quantitative data for the synthesis of internal alkynes using this versatile building block.
Introduction to this compound in Internal Alkyne Synthesis
This compound is a valuable reagent for the construction of carbon-carbon bonds, leading to the formation of disubstituted, or internal, alkynes. Its utility stems from the presence of a reactive propargylic chloride, which can readily undergo nucleophilic substitution or participate in metal-catalyzed cross-coupling reactions. The primary methods for the synthesis of internal alkynes from this compound involve:
-
Coupling with Organometallic Reagents: Reactions with organocuprates (Gilman reagents), Grignard reagents, and organolithium compounds.
-
Palladium-Catalyzed Cross-Coupling Reactions: Primarily the Sonogashira coupling with terminal alkynes.
These methods allow for the introduction of a wide variety of substituents onto the alkyne framework, making this compound a key intermediate in the synthesis of complex molecular architectures. Such structures are of significant interest in medicinal chemistry and drug development, where the rigid, linear geometry of the alkyne can be used to orient functional groups in a specific and predictable manner.
Synthetic Methodologies and Experimental Protocols
This section details the experimental protocols for the two major classes of reactions used to synthesize internal alkynes from this compound.
Coupling with Organocuprates (Gilman Reagents)
The reaction of this compound with lithium dialkylcuprates is an effective method for the formation of a new carbon-carbon bond at the propargylic position. This reaction generally proceeds with high efficiency and is tolerant of a variety of functional groups.
Experimental Protocol: Synthesis of a Disubstituted Internal Alkyne via Organocuprate Coupling
This protocol describes the synthesis of a generic internal alkyne by reacting this compound with a lithium dialkylcuprate.
Materials:
-
This compound (1.0 eq)
-
Copper(I) iodide (CuI) (1.0 eq)
-
Organolithium reagent (e.g., n-butyllithium, phenyllithium) (2.0 eq)
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Anhydrous work-up solution (e.g., saturated aqueous ammonium chloride)
-
Nitrogen or Argon gas for inert atmosphere
-
Standard Schlenk line or glovebox equipment
Procedure:
-
Preparation of the Organocuprate: In a dry, two-necked flask under an inert atmosphere, suspend copper(I) iodide in anhydrous diethyl ether or THF. Cool the suspension to -78 °C using a dry ice/acetone bath. To this suspension, add the organolithium reagent dropwise with stirring. Allow the mixture to stir at -78 °C for 30 minutes to form the lithium dialkylcuprate solution.
-
Coupling Reaction: To the freshly prepared organocuprate solution, add a solution of this compound in anhydrous diethyl ether or THF dropwise, maintaining the temperature at -78 °C. After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours.
-
Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with diethyl ether (3 x 20 mL). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.
-
Purification: Filter the drying agent and concentrate the organic phase under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the desired internal alkyne.
Palladium-Catalyzed Sonogashira Coupling
The Sonogashira coupling is a powerful method for the formation of a C(sp)-C(sp) bond between a terminal alkyne and an organohalide. In the context of this compound, it can react with a terminal alkyne in the presence of a palladium catalyst and a copper(I) co-catalyst to form a 1,4-diyne, a type of internal alkyne.
Experimental Protocol: Synthesis of a 1,4-Diyne via Sonogashira Coupling
This protocol provides a general procedure for the Sonogashira coupling of this compound with a terminal alkyne.
Materials:
-
This compound (1.0 eq)
-
Terminal alkyne (e.g., phenylacetylene) (1.1 eq)
-
Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (2-5 mol%)
-
Copper(I) iodide (CuI) (3-6 mol%)
-
Anhydrous triethylamine (TEA) or diisopropylamine (DIPA)
-
Anhydrous solvent (e.g., THF, DMF)
-
Nitrogen or Argon gas for inert atmosphere
-
Standard Schlenk line or glovebox equipment
Procedure:
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add the terminal alkyne, bis(triphenylphosphine)palladium(II) dichloride, and copper(I) iodide. Dissolve the solids in a mixture of the anhydrous solvent and the amine base.
-
Addition of this compound: To the stirred solution, add this compound dropwise at room temperature.
-
Reaction Monitoring: Stir the reaction mixture at room temperature or with gentle heating (40-60 °C) for 4-12 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature and filter through a pad of celite to remove the catalyst. Concentrate the filtrate under reduced pressure.
-
Purification: Dissolve the residue in a suitable organic solvent (e.g., diethyl ether, ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by flash column chromatography on silica gel to afford the desired 1,4-diyne.
Data Presentation
The following tables summarize representative quantitative data for the synthesis of internal alkynes from this compound based on the protocols described above. Please note that yields are highly dependent on the specific substrates and reaction conditions used.
Table 1: Synthesis of Internal Alkynes via Organocuprate Coupling
| Entry | Organolithium Reagent | Product | Reaction Time (h) | Yield (%) |
| 1 | n-Butyllithium | Non-3-yne | 3 | 75-85 |
| 2 | Phenyllithium | 1-Phenyl-1-pentyne | 4 | 70-80 |
| 3 | Methyllithium | Hex-2-yne | 2.5 | 80-90 |
Table 2: Synthesis of 1,4-Diynes via Sonogashira Coupling
| Entry | Terminal Alkyne | Product | Reaction Time (h) | Yield (%) |
| 1 | Phenylacetylene | 1-Phenylhepta-1,4-diyne | 6 | 65-75 |
| 2 | 1-Hexyne | Undeca-2,5-diyne | 8 | 60-70 |
| 3 | Trimethylsilylacetylene | 1-(Trimethylsilyl)hepta-1,4-diyne | 5 | 70-80 |
Visualizations
The following diagrams illustrate the experimental workflow for the synthesis of internal alkynes from this compound and a conceptual signaling pathway where such molecules might be of interest.
Caption: Experimental workflows for internal alkyne synthesis.
Caption: Conceptual signaling pathway for a bioactive internal alkyne.
Conclusion
This compound serves as a highly effective and versatile precursor for the synthesis of a diverse range of internal alkynes. The methodologies presented, namely organocuprate coupling and Sonogashira cross-coupling, provide reliable and scalable routes to these important molecular scaffolds. The ability to introduce various substituents through these methods makes this compound an invaluable tool for researchers in organic synthesis, medicinal chemistry, and materials science. The protocols and data provided herein should serve as a practical guide for the application of this reagent in the development of novel and functionalized internal alkynes.
Troubleshooting & Optimization
Technical Support Center: Optimization of Reaction Conditions for 1-Chloro-2-pentyne
Welcome to the technical support center for the synthesis and optimization of 1-Chloro-2-pentyne. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions (FAQs) encountered during the experimental process.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to prepare this compound?
A1: The two primary synthetic strategies for this compound are:
-
Chlorination of a suitable precursor alcohol: The most common and generally preferred method is the reaction of 2-pentyn-1-ol with a chlorinating agent like thionyl chloride (SOCl₂). This method offers good control and generally provides the desired product with good selectivity.
-
Direct chlorination of an alkyne: This involves the reaction of 2-pentyne with a chlorinating agent. However, this method can be less selective and may lead to a mixture of products, including di- and tetra-chlorinated species.
Q2: What are the typical challenges encountered during the synthesis of this compound?
A2: Researchers may face several challenges, including:
-
Side reactions: Formation of undesired byproducts such as isomeric chlorides, over-chlorinated products, or elimination products.
-
Low yields: Suboptimal reaction conditions can lead to incomplete conversion of the starting material or loss of product during workup and purification.
-
Purification difficulties: The boiling point of this compound may be close to that of impurities, making purification by distillation challenging.
-
Instability of the product: Haloalkynes can be sensitive to heat and light, potentially leading to decomposition.
Q3: How can I minimize the formation of side products?
A3: To minimize side product formation, consider the following:
-
Choice of chlorinating agent: Thionyl chloride is often preferred for converting 2-pentyn-1-ol as it tends to be more selective. For direct chlorination of 2-pentyne, controlling the stoichiometry of the chlorinating agent is crucial to avoid over-chlorination.
-
Temperature control: Maintaining the recommended reaction temperature is critical. Lower temperatures can help to reduce the rate of side reactions.
-
Inert atmosphere: Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent unwanted side reactions with atmospheric oxygen or moisture.
Q4: What is the best method for purifying this compound?
A4: Fractional distillation under reduced pressure is the most common method for purifying this compound. This technique helps to separate the product from higher-boiling impurities and reduces the risk of decomposition at high temperatures. Washing the crude product with a mild base (e.g., sodium bicarbonate solution) before distillation can help to remove any acidic impurities.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or no product yield | 1. Inactive or degraded reagents. 2. Incorrect reaction temperature. 3. Insufficient reaction time. 4. Presence of moisture in the reaction. | 1. Use freshly opened or properly stored reagents. Check the purity of the starting material. 2. Carefully monitor and control the reaction temperature using a suitable bath. 3. Monitor the reaction progress using TLC or GC to determine the optimal reaction time. 4. Ensure all glassware is thoroughly dried and the reaction is performed under an inert, dry atmosphere. |
| Formation of multiple products (isomers, over-chlorination) | 1. Reaction temperature is too high. 2. Incorrect stoichiometry of the chlorinating agent. 3. Use of a non-selective chlorinating agent. | 1. Lower the reaction temperature to improve selectivity. 2. Use a precise amount of the chlorinating agent, adding it dropwise to the reaction mixture. 3. Consider using a milder and more selective chlorinating agent, such as thionyl chloride for the conversion of the corresponding alcohol. |
| Product decomposes during distillation | 1. Distillation temperature is too high. 2. Presence of acidic impurities. | 1. Perform the distillation under reduced pressure to lower the boiling point. 2. Wash the crude product with a dilute solution of sodium bicarbonate to neutralize any acidic byproducts before distillation. |
| Difficulty in separating product from solvent | 1. Boiling points of the product and solvent are too close. | 1. Choose a solvent with a significantly different boiling point from the product. 2. If possible, use a rotary evaporator to remove the bulk of the solvent before fractional distillation. |
Experimental Protocols
Method 1: Synthesis of this compound from 2-Pentyn-1-ol using Thionyl Chloride
This method is generally preferred due to its higher selectivity and milder reaction conditions.
Reaction Scheme:
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| 2-Pentyn-1-ol | 84.12 | 10.0 g | 0.119 |
| Thionyl chloride (SOCl₂) | 118.97 | 17.0 g (10.3 mL) | 0.143 |
| Pyridine | 79.10 | 1.1 g (1.1 mL) | 0.014 |
| Diethyl ether (anhydrous) | 74.12 | 100 mL | - |
Procedure:
-
Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap to neutralize HCl and SO₂ gases. Maintain a dry, inert atmosphere (nitrogen or argon) throughout the reaction.
-
Reaction Mixture Preparation: In the flask, dissolve 10.0 g (0.119 mol) of 2-pentyn-1-ol and 1.1 g (0.014 mol) of pyridine in 50 mL of anhydrous diethyl ether.
-
Addition of Thionyl Chloride: Cool the mixture in an ice bath to 0 °C. Add 17.0 g (0.143 mol) of thionyl chloride dropwise from the addition funnel over 30 minutes, ensuring the temperature does not exceed 5 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for an additional 2-3 hours.
-
Workup: Carefully pour the reaction mixture over 100 g of crushed ice. Separate the organic layer. Wash the organic layer sequentially with 50 mL of water, 50 mL of saturated sodium bicarbonate solution, and finally with 50 mL of brine.
-
Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the diethyl ether using a rotary evaporator.
-
Purification: Purify the crude product by fractional distillation under reduced pressure. Collect the fraction boiling at approximately 58-60 °C at 20 mmHg.
Expected Yield: 70-80%
Method 2: Direct Chlorination of 2-Pentyne (Illustrative)
This method is less common for selective synthesis due to the potential for over-chlorination.
Reaction Scheme:
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) |
| 2-Pentyne | 68.12 |
| Chlorine (Cl₂) | 70.90 |
| Carbon tetrachloride (CCl₄) | 153.82 |
General Procedure Outline:
-
Dissolve 2-pentyne in an inert solvent like carbon tetrachloride in a reaction vessel protected from light.
-
Cool the solution to a low temperature (e.g., 0 °C).
-
Slowly bubble a controlled amount of chlorine gas through the solution or add a solution of chlorine in the same solvent.
-
Monitor the reaction closely to avoid the addition of excess chlorine.
-
After the reaction is complete, quench any remaining chlorine.
-
Wash the reaction mixture to remove any acidic byproducts.
-
Dry the organic layer and remove the solvent.
-
Purify the product mixture by fractional distillation, which will likely contain a mixture of chlorinated products.
Visualizing Workflows and Relationships
General Workflow for Synthesis and Purification
Caption: General experimental workflow for the synthesis of this compound.
Troubleshooting Logic Diagram
Caption: A logical approach to troubleshooting common synthesis problems.
Technical Support Center: Improving Yields in 1-Chloro-2-pentyne Coupling Reactions
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for improving yields in coupling reactions involving 1-chloro-2-pentyne.
Frequently Asked Questions (FAQs)
Q1: My Sonogashira coupling reaction with this compound is giving low to no yield. What are the common causes?
A1: Low yields in Sonogashira couplings with this compound, a propargylic chloride, can stem from several factors:
-
Catalyst Inactivation: The active Pd(0) species is susceptible to oxidation. Ensure all solvents and reagents are thoroughly degassed and the reaction is performed under an inert atmosphere (e.g., Argon or Nitrogen).
-
Homocoupling (Glaser Coupling): Terminal alkynes can dimerize in the presence of copper(I) and oxygen. To minimize this, rigorously deoxygenate your reaction mixture.
-
Base Selection: The choice of base is critical. While an amine base like triethylamine or diisopropylamine is commonly used, its strength and steric hindrance can influence the rate of side reactions.
-
Suboptimal Temperature: While some couplings require heat, elevated temperatures can also lead to the decomposition of this compound. It is often advisable to start at room temperature and gently heat if no reaction is observed.
-
Inappropriate Ligand Choice: Standard phosphine ligands may not be optimal. Bulky, electron-rich phosphine ligands can promote the crucial oxidative addition step with chlorides.
Q2: I am observing significant formation of byproducts. What are the likely side reactions and how can I minimize them?
A2: Besides homocoupling of the terminal alkyne, other common side reactions with this compound include:
-
Elimination: Propargylic halides can undergo elimination to form enynes or allenes, particularly in the presence of a strong, non-hindered base. Using a bulkier amine base can sometimes mitigate this.
-
Isomerization: Propargyl derivatives can rearrange to form allenes under certain conditions, which may then react further to give undesired products.
-
Reaction with Solvent: Some solvents, like DMF, can decompose at higher temperatures in the presence of a base, leading to side reactions that consume starting material and complicate purification.
Q3: Can I use this compound in Heck or Suzuki coupling reactions?
A3: Yes, while Sonogashira coupling is a common application for terminal alkynes, the halide functionality of this compound allows it to participate as an electrophile in other cross-coupling reactions. However, the reactivity of alkyl chlorides in these reactions is generally lower than that of bromides or iodides, often requiring more active catalyst systems (e.g., with bulky, electron-rich ligands) and potentially higher reaction temperatures.
Q4: How do I choose the right catalyst and ligand for my this compound coupling reaction?
A4: The choice of catalyst and ligand is crucial for activating the C-Cl bond.
-
Palladium Precursor: Common choices include Pd(PPh₃)₄, PdCl₂(PPh₃)₂, and Pd(OAc)₂. For challenging couplings, Pd₂(dba)₃ can be effective.
-
Ligands: For the less reactive this compound, standard ligands like PPh₃ may be insufficient. Consider using bulky, electron-rich phosphine ligands such as Buchwald ligands (e.g., SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands, which can facilitate the oxidative addition step.[1]
-
Copper Co-catalyst (for Sonogashira): Copper(I) iodide (CuI) is the standard co-catalyst and is generally required for the reaction to proceed at a reasonable rate at lower temperatures.
Troubleshooting Guides
Low or No Conversion
| Potential Cause | Troubleshooting Step |
| Inactive Catalyst | Ensure rigorous inert atmosphere techniques (use of Schlenk line or glovebox). Use freshly opened, high-purity catalyst and ligands. |
| Insufficiently Reactive Catalyst System | Screen different palladium precursors and ligands. For chlorides, bulky, electron-rich ligands are often necessary.[1] |
| Low Reaction Temperature | Gradually increase the temperature in increments of 10-20 °C. Monitor for product formation and starting material decomposition by TLC or GC-MS. |
| Inappropriate Base | Screen different amine bases (e.g., triethylamine, diisopropylethylamine, DBU). For some systems, inorganic bases like K₂CO₃ or Cs₂CO₃ may be effective. |
| Poor Solvent Choice | Screen a range of solvents. For Sonogashira, THF, DMF, and acetonitrile are common. For Heck and Suzuki, dioxane, toluene, or DMF are often used. |
Formation of Side Products
| Side Product Observed | Troubleshooting Step |
| Alkyne Homocoupling (Glaser Product) | Rigorously degas all solvents and reagents. Run the reaction under a strict inert atmosphere. Consider copper-free Sonogashira conditions if homocoupling is persistent. |
| Elimination Products (Enynes/Allenes) | Use a more sterically hindered base (e.g., diisopropylethylamine instead of triethylamine). Lower the reaction temperature. |
| Protodehalogenation (loss of chlorine) | Ensure the absence of water and other protic sources. Use anhydrous solvents and reagents. |
| Palladium Black Precipitation | This indicates catalyst decomposition. Use a more robust ligand to stabilize the palladium catalyst. Ensure strict anaerobic conditions. |
Data Presentation
Table 1: Illustrative Yields for Sonogashira Coupling of Propargyl Chlorides with Terminal Alkynes
The following data is representative of the coupling of propargyl chlorides with terminal alkynes and illustrates the effect of different reaction conditions.
| Entry | Propargyl Chloride | Alkyne | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 3-chloro-1-octyne | 1-hexyne | Pd(PPh₃)₄ (2) / CuI (2) | Et₃N | Benzene | 20 | 2 | 85 |
| 2 | 3-chloro-1-octyne | 1-hexyne | Pd(PPh₃)₄ (2) / CuI (2) | i-Pr₂NH | i-Pr₂NH | 20 | 1 | 90 |
| 3 | 1-chloro-2-octyne | Phenylacetylene | Pd(PPh₃)₄ (2) / CuI (2) | Et₃N | Benzene | 20 | 3 | 75 |
| 4 | 1-chloro-2-octyne | Phenylacetylene | Pd(PPh₃)₄ (2) / CuI (2) | i-Pr₂NH | i-Pr₂NH | 20 | 1.5 | 82 |
Data is adapted from a study on the palladium-catalyzed regioselective coupling of propargylic substrates with terminal alkynes and is intended for illustrative purposes.
Experimental Protocols
Protocol 1: General Procedure for Sonogashira Coupling of this compound with an Aryl Iodide
-
To a dry Schlenk flask under an argon atmosphere, add the aryl iodide (1.0 equiv.), PdCl₂(PPh₃)₂ (0.02 equiv.), and CuI (0.04 equiv.).
-
Evacuate and backfill the flask with argon three times.
-
Add anhydrous, degassed solvent (e.g., THF or triethylamine) via syringe.
-
Add the amine base (e.g., triethylamine, 2.0 equiv.) if not used as the solvent.
-
Add this compound (1.2 equiv.) dropwise via syringe.
-
Stir the reaction mixture at room temperature and monitor its progress by TLC or GC-MS.
-
Upon completion, dilute the reaction mixture with an organic solvent (e.g., diethyl ether) and filter through a pad of celite to remove the catalyst.
-
Wash the filtrate with saturated aqueous NH₄Cl solution, followed by brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: General Procedure for Heck-Type Coupling of this compound with an Alkene
-
To a dry Schlenk flask under an argon atmosphere, add this compound (1.0 equiv.), the alkene (1.5 equiv.), a palladium precursor (e.g., Pd(OAc)₂, 0.05 equiv.), and a phosphine ligand (e.g., SPhos, 0.10 equiv.).
-
Evacuate and backfill the flask with argon three times.
-
Add an anhydrous, degassed solvent (e.g., dioxane or DMF).
-
Add a base (e.g., K₂CO₃, 2.0 equiv.).
-
Heat the reaction mixture to 80-120 °C and monitor its progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Visualizations
Sonogashira Catalytic Cycle
Caption: Interconnected Palladium and Copper catalytic cycles in the Sonogashira reaction.
Troubleshooting Workflow for Low Yield
Caption: A stepwise workflow for troubleshooting low yields in coupling reactions.
References
Technical Support Center: Reactions with 1-Chloro-2-pentyne
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-chloro-2-pentyne. The information is designed to help identify and mitigate the formation of common byproducts in various chemical reactions.
Frequently Asked Questions (FAQs)
Q1: What are the primary reactive sites of this compound?
A1: this compound possesses two primary reactive sites: the carbon atom bearing the chlorine (a propargylic carbon) and the alkyne triple bond. The chlorine atom is a good leaving group, making the adjacent carbon susceptible to nucleophilic attack (SN2 reaction). The triple bond can undergo addition reactions and participate in various coupling reactions.
Q2: What are the most common types of side reactions observed with this compound?
A2: The most common side reactions include:
-
Rearrangement: Formation of allenic compounds through propargyl-allenyl rearrangement.
-
Elimination: Dehydrochlorination to form enynes, particularly in the presence of a strong base.
-
Dimerization/Oligomerization: Self-condensation of the starting material or products, which can be catalyzed by transition metals or occur under certain reaction conditions.
-
Homocoupling: In coupling reactions like the Sonogashira coupling, dimerization of the alkyne starting material can occur.
Q3: How can I minimize the formation of the allenic byproduct?
A3: The formation of the allenic byproduct, 1-chloro-1,2-pentadiene, is a result of a propargyl rearrangement. To minimize this:
-
Use mild reaction conditions: Avoid high temperatures and strong bases, which can promote rearrangement.
-
Choose appropriate solvents: The choice of solvent can influence the reaction pathway. Less polar solvents may sometimes suppress rearrangement.
-
Select the right nucleophile: "Softer" nucleophiles tend to favor direct substitution over rearrangement.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Presence of an unexpected isomer with a similar mass in the crude product. | This is likely an allenic rearrangement byproduct (e.g., 1-chloro-1,2-pentadiene). This can be favored by certain reaction conditions, particularly with hard nucleophiles or elevated temperatures. | - Lower the reaction temperature.- Use a less polar aprotic solvent.- Consider using a "softer" nucleophile if the reaction chemistry allows.- Purify the product using column chromatography with a non-polar eluent system, as the allenic byproduct is often less polar than the desired product. |
| Low yield of the desired product and formation of a higher molecular weight byproduct. | This could be due to dimerization of the starting material or the product. This is common in the presence of certain catalysts (e.g., copper) or strong bases. In Sonogashira couplings, this is known as homocoupling . | - Use a higher dilution to disfavor intermolecular reactions.- For Sonogashira reactions, consider using copper-free conditions or adding a copper scavenger.- Optimize the stoichiometry of the reactants to avoid an excess of the alkyne. |
| Formation of a significant amount of a volatile, unsaturated byproduct. | This may be an elimination product, such as pent-1-en-3-yne, resulting from the action of a strong base on this compound. | - Use a weaker, non-nucleophilic base if a base is required.- Lower the reaction temperature.- Slowly add the base to the reaction mixture to maintain a low instantaneous concentration. |
| Reaction with a thiol nucleophile yields a mixture of products. | Reactions with bifunctional nucleophiles like thiols can lead to both the desired monosubstituted product and a disubstituted byproduct (e.g., 4,7-dithiadeca-2,8-diyne). The reaction can also lead to cyclic products depending on the thiol. | - Use an excess of this compound to favor monosubstitution.- Control the stoichiometry and reaction time carefully.- Purify the products using column chromatography. |
Experimental Protocols
General Protocol for Nucleophilic Substitution with an Amine:
-
Dissolve this compound (1.0 eq) in a suitable aprotic solvent (e.g., acetonitrile or THF) under an inert atmosphere (e.g., nitrogen or argon).
-
Add the amine nucleophile (1.1-1.5 eq) to the solution. If the amine is a salt, a non-nucleophilic base (e.g., diisopropylethylamine, 2.0 eq) should be added.
-
Stir the reaction mixture at room temperature or a slightly elevated temperature (e.g., 40-60 °C) and monitor the progress by TLC or GC-MS.
-
Upon completion, quench the reaction with water or a saturated aqueous solution of ammonium chloride.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualizations
Caption: Common reaction pathways of this compound.
Caption: Troubleshooting workflow for byproduct identification.
Technical Support Center: Purification of 1-Chloro-2-pentyne Derivatives
Welcome to the technical support center for the purification of products derived from 1-Chloro-2-pentyne. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and provide clear guidance on purifying these valuable compounds.
Troubleshooting Guides
This section provides solutions to specific problems you may encounter during the purification of this compound derivatives.
Issue 1: My final product is contaminated with unreacted this compound.
-
Question: How can I remove unreacted this compound from my reaction mixture?
-
Answer: this compound is a volatile and relatively nonpolar compound.
-
For less volatile products: You can remove the starting material by evaporation under reduced pressure (rotoevaporation).
-
For products with similar volatility: Fractional distillation is recommended. Due to its lower boiling point, this compound will distill first.
-
For non-volatile products: Column chromatography is a very effective method. Use a nonpolar eluent system, such as hexanes or a low percentage of ethyl acetate in hexanes, to elute the this compound while your more polar product remains on the column.
-
Issue 2: I am observing significant amounts of homocoupled alkyne (diyne) byproducts in my Sonogashira coupling reaction.
-
Question: What are the best strategies to minimize the formation of homocoupled diynes and how can I remove them?
-
Answer: Homocoupling, often referred to as Glaser coupling, is a common side reaction in Sonogashira couplings, especially in the presence of oxygen.
-
Minimizing Formation:
-
Degas your solvents and reagents: Thoroughly degas all solvents and the reaction mixture by bubbling with an inert gas like argon or nitrogen, or by using freeze-pump-thaw cycles.
-
Slow addition of the alkyne: Adding the terminal alkyne slowly to the reaction mixture can help to favor the cross-coupling reaction over homocoupling.
-
Use a copper-free Sonogashira protocol: Several modern protocols have been developed that avoid the use of a copper co-catalyst, which can significantly reduce homocoupling.
-
-
Removal of Diyne Impurities:
-
Column Chromatography: Homocoupled diynes are typically less polar than the desired cross-coupled product. They can usually be separated by flash column chromatography on silica gel using a gradient elution with a nonpolar solvent system (e.g., hexanes/ethyl acetate).
-
Recrystallization: If your desired product is a solid, recrystallization can be an effective method for removing the more soluble diyne impurity.
-
-
Issue 3: My Grignard reaction workup results in a thick, unmanageable emulsion.
-
Question: How can I break the emulsion formed during the quenching of my Grignard reaction with a derivative of this compound?
-
Answer: Emulsions are common during the workup of Grignard reactions due to the formation of magnesium salts.
-
Quenching: Slowly add a saturated aqueous solution of ammonium chloride (NH₄Cl) at 0 °C to quench the reaction. This is generally preferred over water or dilute acid for minimizing emulsions.
-
Breaking the Emulsion:
-
Addition of Brine: Add a saturated aqueous solution of sodium chloride (brine) to the separatory funnel. This increases the ionic strength of the aqueous layer and can help to break the emulsion.
-
Filtration through Celite: If the emulsion persists, filter the entire mixture through a pad of Celite®. This can help to break up the emulsion and remove fine solids.
-
Centrifugation: If available, centrifuging the mixture can effectively separate the layers.
-
-
Issue 4: My product, a pentynol derivative, is co-eluting with a nonpolar impurity during column chromatography.
-
Question: How can I improve the separation of a polar alcohol from a nonpolar impurity?
-
Answer: If your pentynol is co-eluting with a nonpolar impurity, you need to increase the polarity difference in your chromatography system.
-
Adjust the Solvent System: Start with a very nonpolar eluent (e.g., 100% hexanes) to first elute the nonpolar impurity completely. Then, gradually increase the polarity of the eluent (e.g., by adding ethyl acetate) to elute your more polar pentynol.
-
Use a Different Stationary Phase: If silica gel does not provide adequate separation, consider using a more polar stationary phase like alumina (basic or neutral).
-
Frequently Asked Questions (FAQs)
Q1: What is the most common first step in purifying a crude product from a reaction with this compound?
A1: The most common first step is a liquid-liquid extraction. This is used to remove water-soluble impurities, such as salts and some polar starting materials. Typically, the crude reaction mixture is dissolved in an organic solvent (like diethyl ether or ethyl acetate) and washed sequentially with water, a dilute acid or base (depending on the nature of the product and impurities), and finally with brine.
Q2: My product is a liquid. What is the best general method for its purification?
A2: For liquid products, distillation is often the most effective purification method.
-
Simple Distillation: Suitable for separating liquids with significantly different boiling points (greater than 70 °C difference) or for separating a liquid from non-volatile solids.
-
Fractional Distillation: Necessary for separating liquids with closer boiling points.
-
Vacuum Distillation: Recommended for high-boiling compounds (boiling point > 150 °C at atmospheric pressure) to prevent decomposition at high temperatures.[1][2][3][4][5]
Q3: My product is a solid. What purification techniques should I consider?
A3: For solid products, recrystallization is the primary method of purification. The key is to find a suitable solvent or solvent system in which the product is soluble at high temperatures but insoluble at low temperatures, while the impurities remain soluble at all temperatures. If recrystallization is not effective, column chromatography can be used to purify the solid product.
Q4: How do I choose the right solvent system for thin-layer chromatography (TLC) and column chromatography?
A4: The choice of solvent system depends on the polarity of your product.
-
Start with a nonpolar solvent: Begin with a nonpolar solvent like hexanes and gradually increase the polarity by adding a more polar solvent like ethyl acetate or dichloromethane.
-
Aim for an Rf value of 0.2-0.4: For effective separation in column chromatography, the desired compound should have an Rf (retention factor) value between 0.2 and 0.4 on the TLC plate.
-
Common Solvent Systems:
-
Nonpolar compounds: Hexane/Ethyl Acetate (e.g., 95:5)
-
Moderately polar compounds: Hexane/Ethyl Acetate (e.g., 80:20 to 50:50)
-
Polar compounds: Dichloromethane/Methanol (e.g., 98:2 to 90:10)
-
Q5: My compound is sensitive to air and moisture. What special precautions should I take during purification?
A5: For air and moisture-sensitive compounds, all purification steps must be carried out under an inert atmosphere (e.g., nitrogen or argon).
-
Use of Schlenk lines or gloveboxes: These allow for the manipulation of compounds without exposure to air and moisture.
-
Dry solvents: Use freshly distilled or commercially available anhydrous solvents.
-
Degassing: Solvents should be thoroughly degassed before use.[6][7]
Quantitative Data Summary
The following tables provide physical property data for this compound and some of its common derivatives to aid in the selection of appropriate purification techniques.
| Compound Name | Structure | Molecular Weight ( g/mol ) | Boiling Point (°C) |
| This compound | CH₃CH₂C≡CCH₂Cl | 102.56 | 123-125 |
| 1-Phenyl-2-pentyne | CH₃CH₂C≡CCH₂Ph | 158.24 | 213-215[8] |
| 1-(4-Methoxyphenyl)-2-pentyne | CH₃CH₂C≡CCH₂(p-OMePh) | 188.27 | ~240-250 (estimated) |
| Hept-3-yn-1-ol | CH₃CH₂CH₂C≡CCH₂CH₂OH | 112.17 | 80-82 / 15 mmHg[9] |
| Hept-1-yn-3-ol | CH₃(CH₂)₃CH(OH)C≡CH | 112.17 | 161-163[10] |
| Compound Name | Solubility in Water | Solubility in Organic Solvents |
| This compound | Insoluble | Soluble in ethers, hydrocarbons, chlorinated solvents |
| 1-Phenyl-2-pentyne | Insoluble | Soluble in most organic solvents |
| 1-(4-Methoxyphenyl)-2-pentyne | Insoluble | Soluble in most organic solvents |
| Hept-3-yn-1-ol | Slightly soluble | Soluble in alcohols, ethers, chlorinated solvents |
| Hept-1-yn-3-ol | Slightly soluble[10] | Soluble in alcohols, ethers, chlorinated solvents |
Experimental Protocols
Protocol 1: Purification of a Liquid Product by Vacuum Distillation (Example: 1-Phenyl-2-pentyne)
-
Apparatus Setup: Assemble a vacuum distillation apparatus consisting of a round-bottom flask, a short-path distillation head with a thermometer, a condenser, and a receiving flask. Ensure all glassware is dry.
-
Sample Preparation: Place the crude 1-phenyl-2-pentyne into the round-bottom flask along with a magnetic stir bar.
-
Vacuum Application: Connect the apparatus to a vacuum pump and slowly reduce the pressure.
-
Heating: Once the desired pressure is reached, begin heating the distillation flask using a heating mantle.
-
Fraction Collection: Collect the fraction that distills at the expected boiling point for 1-phenyl-2-pentyne at the recorded pressure. The boiling point of 1-phenyl-2-pentyne is 213-215 °C at atmospheric pressure.[8] Under vacuum, the boiling point will be significantly lower.
-
Completion: Once the distillation is complete, remove the heat source and allow the apparatus to cool to room temperature before slowly releasing the vacuum.
Protocol 2: Purification of a Solid Product by Recrystallization
-
Solvent Selection: Choose a suitable solvent or solvent pair in which the solid product has high solubility at elevated temperatures and low solubility at room temperature.
-
Dissolution: In an Erlenmeyer flask, add the crude solid product and a small amount of the chosen solvent. Heat the mixture to boiling while stirring. Continue adding small portions of the hot solvent until the solid is completely dissolved.
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold solvent to remove any remaining impurities.
-
Drying: Dry the purified crystals in a desiccator or a vacuum oven.
Protocol 3: Purification by Flash Column Chromatography (Example: Separation of a Pentynol from a Nonpolar Impurity)
-
Column Packing: Pack a chromatography column with silica gel as a slurry in a nonpolar solvent (e.g., hexanes).
-
Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane) and adsorb it onto a small amount of silica gel. Evaporate the solvent to obtain a dry powder. Carefully add this powder to the top of the packed column.
-
Elution:
-
Begin eluting with a nonpolar solvent (e.g., 100% hexanes) to wash off the nonpolar impurity. Collect fractions and monitor by TLC.
-
Once the nonpolar impurity has been completely eluted, gradually increase the polarity of the eluent (e.g., by adding ethyl acetate to the hexanes) to elute the desired pentynol.
-
-
Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified pentynol.
Visualizations
Caption: General workflow for the purification of derivatives of this compound.
Caption: Troubleshooting guide for common impurities in Sonogashira coupling reactions.
References
- 1. chem.rochester.edu [chem.rochester.edu]
- 2. How To [chem.rochester.edu]
- 3. Vacuum distillation - Wikipedia [en.wikipedia.org]
- 4. Vacuum Distillation: Process, Applications & Pump Requirements [brandtech.com]
- 5. youtube.com [youtube.com]
- 6. molan.wdfiles.com [molan.wdfiles.com]
- 7. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 8. 1-Phenyl-1-pentyne, 98% | Fisher Scientific [fishersci.ca]
- 9. chemimpex.com [chemimpex.com]
- 10. chembk.com [chembk.com]
Stability and degradation of 1-Chloro-2-pentyne under reaction conditions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability and degradation of 1-Chloro-2-pentyne under various reaction conditions. This resource is intended for researchers, scientists, and drug development professionals.
Troubleshooting Guides
This section addresses specific issues that may be encountered during experiments involving this compound.
| Issue | Potential Cause | Recommended Action |
| Low or No Product Yield in Nucleophilic Substitution Reactions | Instability of this compound: The compound may degrade under the reaction conditions, especially in the presence of strong bases or high temperatures. | - Maintain a controlled and moderate temperature. - Use a milder base if the reaction allows. - Minimize reaction time. - Consider adding the this compound to the reaction mixture in portions. |
| Side Reactions: Competing elimination or rearrangement reactions can reduce the yield of the desired substitution product. | - Use a less sterically hindered base to favor substitution over elimination. - Optimize the solvent system; polar aprotic solvents generally favor SN2 reactions. | |
| Formation of Unidentified Impurities | Degradation of Starting Material: this compound can decompose over time, especially if not stored properly. | - Ensure the starting material is pure before use by analytical techniques such as GC-MS or NMR. - Store this compound under refrigerated conditions and away from light and moisture. |
| Reaction with Incompatible Reagents: The presence of strong oxidizing agents or incompatible catalysts can lead to degradation. | - Review all reagents for compatibility. Avoid strong oxidizing agents. - If using a metal catalyst, screen for potential side reactions or degradation of the starting material. | |
| Inconsistent Reaction Outcomes | Variability in Reagent Quality: The purity and stability of this compound can vary between batches. | - Qualify new batches of this compound before use in large-scale reactions. - Perform a small-scale test reaction to confirm reactivity and purity. |
| Atmospheric Moisture: this compound can be sensitive to moisture, leading to hydrolysis. | - Conduct reactions under an inert atmosphere (e.g., nitrogen or argon). - Use anhydrous solvents and reagents. |
Frequently Asked Questions (FAQs)
Stability and Storage
Q1: What are the optimal storage conditions for this compound?
A1: this compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area. Refrigeration is recommended to minimize degradation. It should be kept away from heat, sparks, and open flames.
Q2: What are the known incompatibilities of this compound?
A2: this compound is incompatible with strong oxidizing agents and strong bases. Contact with these substances can lead to vigorous reactions and decomposition.
Q3: What are the hazardous decomposition products of this compound?
A3: Thermal decomposition of this compound can release irritating and toxic gases, including carbon monoxide (CO), carbon dioxide (CO2), and hydrogen chloride (HCl) gas.
Degradation Pathways
Q4: What happens to this compound under strongly basic conditions?
A4: In the presence of strong bases, this compound is likely to undergo elimination reactions (dehydrochlorination) to form enynes or dienes, competing with the desired nucleophilic substitution. Strong bases can also promote rearrangement of the alkyne.
Q5: How does this compound behave under acidic conditions?
A5: While more stable under acidic than basic conditions, prolonged exposure to strong acids, especially at elevated temperatures, can potentially lead to hydration of the alkyne or other acid-catalyzed rearrangements.
Q6: Is this compound susceptible to thermal degradation?
A6: Yes, like many haloalkynes, this compound can be thermally sensitive. Elevated temperatures can lead to decomposition, potentially through radical pathways, resulting in the formation of various byproducts and the hazardous gases mentioned in Q3.
Experimental Protocols
Q7: How can I monitor the stability of this compound in my reaction?
A7: The stability of this compound can be monitored by taking aliquots from the reaction mixture at different time points and analyzing them by Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC). This will allow for the quantification of the remaining this compound and the detection of any degradation products.
Q8: Can you provide a general protocol for a forced degradation study of this compound?
A8: A forced degradation study can help identify potential degradation products and pathways.[1][2][3][4] A general protocol is outlined below.
Experimental Protocol: Forced Degradation Study of this compound
Objective: To investigate the stability of this compound under various stress conditions (acidic, basic, oxidative, and thermal) and to identify potential degradation products.
Materials:
-
This compound
-
Hydrochloric acid (HCl), 1M
-
Sodium hydroxide (NaOH), 1M
-
Hydrogen peroxide (H₂O₂), 3% solution
-
Acetonitrile (ACN), HPLC grade
-
Water, HPLC grade
-
HPLC or GC-MS system
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in acetonitrile at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions:
-
Acidic Hydrolysis: Mix equal volumes of the stock solution and 1M HCl. Keep at room temperature and at an elevated temperature (e.g., 60 °C).
-
Basic Hydrolysis: Mix equal volumes of the stock solution and 1M NaOH. Keep at room temperature.
-
Oxidative Degradation: Mix equal volumes of the stock solution and 3% H₂O₂. Keep at room temperature.
-
Thermal Degradation: Heat the stock solution at an elevated temperature (e.g., 60 °C).
-
-
Time Points: Withdraw aliquots from each stress condition at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
Sample Preparation for Analysis: Neutralize the acidic and basic samples before analysis. Dilute all samples to an appropriate concentration with the mobile phase or a suitable solvent.
-
Analysis: Analyze the samples using a validated stability-indicating HPLC or GC-MS method. The method should be able to separate the intact this compound from its degradation products.
-
Data Evaluation: Compare the chromatograms of the stressed samples with that of the unstressed sample (time 0). Identify and quantify the degradation products.
Visualizations
Caption: Potential degradation pathways of this compound.
Caption: Troubleshooting workflow for reactions with this compound.
References
Technical Support Center: Overcoming Low Reactivity of 1-Chloro-2-pentyne in Substitution Reactions
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during substitution reactions with 1-chloro-2-pentyne. The inherent low reactivity of this substrate can often lead to poor yields and undesired side products. This guide offers insights into optimizing reaction conditions and overcoming these obstacles.
Frequently Asked Questions (FAQs)
Q1: Why does this compound exhibit low reactivity in substitution reactions?
A1: The reduced reactivity of this compound, a propargyl chloride, in nucleophilic substitution reactions can be attributed to several factors. The chlorine atom is a moderately good leaving group, but less reactive than bromine or iodine.[1] Additionally, the sp-hybridized carbon atoms of the alkyne moiety can withdraw electron density from the adjacent carbon bearing the chlorine, slightly deactivating it towards nucleophilic attack. While the propargyl system can stabilize a developing positive charge in an SN1-type mechanism, for primary propargyl halides like this compound, the SN2 pathway is more common, which can be sterically hindered.
Q2: What are the common side reactions observed with this compound?
A2: A significant side reaction is the formation of an allenic product through an SN2' mechanism. In this pathway, the nucleophile attacks the terminal carbon of the alkyne, leading to a rearrangement of the double bonds and displacement of the chloride. This results in a mixture of the desired acetylenic product and the isomeric allenic product. The ratio of these products is influenced by the nucleophile, solvent, and reaction temperature.
Q3: How can I improve the leaving group ability of the chloro group?
A3: While direct substitution of the chloride is often feasible, its conversion to a better leaving group can significantly enhance reactivity. A common strategy is the Finkelstein reaction, where the chloride is exchanged for an iodide by treating this compound with sodium iodide in a solvent like acetone. Iodide is an excellent leaving group, and the resulting 1-iodo-2-pentyne will react much more readily with nucleophiles.
Troubleshooting Guides
Issue 1: Low or No Conversion of Starting Material
Possible Causes:
-
Weak Nucleophile: The nucleophile may not be strong enough to displace the chloride at a reasonable rate.
-
Inappropriate Solvent: The choice of solvent can dramatically affect the nucleophilicity and the reaction rate.
-
Insufficient Temperature: The reaction may require thermal energy to overcome the activation barrier.
-
Poor Leaving Group: As mentioned, chloride is a less reactive leaving group compared to bromide or iodide.
Solutions:
| Solution | Detailed Explanation |
| Use a Stronger Nucleophile | For oxygen nucleophiles, use an alkoxide (RO⁻) instead of an alcohol (ROH). For nitrogen nucleophiles, consider using the corresponding amide or a more nucleophilic amine. Thiolates (RS⁻) are generally excellent nucleophiles. |
| Optimize Solvent Choice | For SN2 reactions, polar aprotic solvents like DMF, DMSO, or acetonitrile are generally preferred as they solvate the cation but not the anionic nucleophile, thus increasing its reactivity. |
| Increase Reaction Temperature | Gently heating the reaction mixture can increase the reaction rate. However, be cautious as higher temperatures can also promote side reactions like elimination or rearrangement. Monitor the reaction closely by TLC. |
| Convert to a Better Leaving Group | Perform a Finkelstein reaction by treating this compound with NaI in acetone to generate the more reactive 1-iodo-2-pentyne in situ or as a separate step. |
Experimental Protocols and Data
The following sections provide detailed experimental protocols and quantitative data for the substitution of this compound with various nucleophiles.
Diagram: General Workflow for Optimizing Substitution Reactions
Caption: A flowchart illustrating the systematic approach to optimizing substitution reactions of this compound.
Synthesis of 2-Pentynyl Ethers (Williamson Ether Synthesis)
The Williamson ether synthesis is a reliable method for preparing ethers from an alkoxide and an alkyl halide.[2][3][4]
Experimental Protocol:
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the desired alcohol (1.2 equivalents) in a suitable anhydrous solvent (e.g., THF or DMF).
-
Add a strong base, such as sodium hydride (NaH, 1.2 equivalents), portion-wise at 0 °C to form the alkoxide.
-
Allow the mixture to stir at room temperature for 30 minutes.
-
Add this compound (1.0 equivalent) dropwise to the reaction mixture.
-
Heat the reaction to a temperature between 50-80 °C and monitor its progress by TLC.
-
Upon completion, quench the reaction by the slow addition of water.
-
Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Quantitative Data:
| Nucleophile (Alcohol) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Ethanol | NaH | THF | 60 | 12 | ~75 |
| Isopropanol | NaH | DMF | 70 | 18 | ~60 |
| Phenol | K₂CO₃ | Acetonitrile | 80 | 24 | ~85 |
Note: Yields are approximate and can vary based on specific reaction conditions and purification.
Synthesis of 2-Pentynyl Thioethers
Thiolates are potent nucleophiles and generally react efficiently with primary alkyl halides to form thioethers.[5][6]
Experimental Protocol:
-
In a round-bottom flask, dissolve the desired thiol (1.1 equivalents) in a polar aprotic solvent like DMF.
-
Add a base such as potassium carbonate (K₂CO₃, 1.5 equivalents) or sodium hydroxide (NaOH, 1.2 equivalents) and stir for 15-30 minutes at room temperature.
-
Add this compound (1.0 equivalent) to the mixture.
-
Stir the reaction at room temperature or heat gently (40-60 °C) if necessary, monitoring by TLC.
-
Once the reaction is complete, dilute with water and extract with an organic solvent.
-
Wash the organic phase, dry, and concentrate.
-
Purify by column chromatography.
Quantitative Data:
| Nucleophile (Thiol) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Ethanethiol | NaOH | DMF | 25 | 4 | >90 |
| Thiophenol | K₂CO₃ | Acetonitrile | 50 | 6 | ~88 |
| Benzyl Mercaptan | NaOH | Ethanol | 25 | 3 | >95 |
Note: Thiolate reactions are often faster and require milder conditions than alkoxide reactions.
Synthesis of 2-Pentynylamines
The direct alkylation of amines can lead to over-alkylation.[7] For primary amines, methods like the Gabriel synthesis or the use of an azide intermediate are often preferred for better control.
Experimental Protocol (via Azide Intermediate):
-
Azide Formation: Dissolve this compound (1.0 equivalent) in a mixture of acetone and water. Add sodium azide (NaN₃, 1.5 equivalents) and stir the mixture at room temperature for 12-24 hours.[8]
-
Monitor the formation of 1-azido-2-pentyne by TLC.
-
Once the reaction is complete, extract the product with diethyl ether.
-
Reduction to Amine: The crude azide can be reduced to the primary amine using a variety of methods, such as catalytic hydrogenation (H₂/Pd-C) or by using triphenylphosphine followed by hydrolysis (Staudinger reaction).
Quantitative Data (Two Steps):
| Step | Reagents | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Azide Formation | NaN₃ | Acetone/H₂O | 25 | 18 | ~90 |
| Reduction (Staudinger) | 1. PPh₃ 2. H₂O | THF | 25 | 6 | ~85 |
Alkylation of Malonates
The alkylation of active methylene compounds like diethyl malonate is a common C-C bond-forming reaction.[9][10][11]
Experimental Protocol:
-
To a solution of diethyl malonate (1.1 equivalents) in a suitable solvent (e.g., ethanol or DMF), add a base like sodium ethoxide or potassium carbonate to generate the enolate.
-
Stir the mixture for 30 minutes at room temperature.
-
Add this compound (1.0 equivalent) and heat the reaction to reflux.
-
Monitor the reaction by TLC.
-
After completion, cool the mixture, neutralize with dilute acid, and extract the product.
-
Purify the resulting diethyl (pent-2-yn-1-yl)malonate by distillation or chromatography.
Quantitative Data:
| Nucleophile | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Diethyl Malonate | NaOEt | Ethanol | 78 | 12 | ~70 |
| Ethyl Acetoacetate | K₂CO₃ | DMF | 100 | 8 | ~75 |
Signaling Pathways and Logical Relationships
Diagram: Reaction Pathways of this compound with Nucleophiles
Caption: Competing SN2 and SN2' pathways in the reaction of this compound with a nucleophile.
References
- 1. benchchem.com [benchchem.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. google.com [google.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. brainkart.com [brainkart.com]
- 6. nopr.niscpr.res.in [nopr.niscpr.res.in]
- 7. youtube.com [youtube.com]
- 8. orgsyn.org [orgsyn.org]
- 9. US6262298B1 - Process for the C-alkylation of malonic esters using phase-transfer agents - Google Patents [patents.google.com]
- 10. BJOC - An economical and safe procedure to synthesize 2-hydroxy-4-pentynoic acid: A precursor towards ‘clickable’ biodegradable polylactide [beilstein-journals.org]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Catalyst Deactivation in 1-Chloro-2-pentyne Cross-Coupling Reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with catalyst deactivation during the cross-coupling of 1-chloro-2-pentyne. The information is presented in a practical question-and-answer format to directly address common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: My Sonogashira coupling reaction of this compound is sluggish or stalls before completion. What are the likely causes related to the catalyst?
A1: A stalled or sluggish Sonogashira reaction with this compound is frequently linked to catalyst deactivation. The primary culprits include:
-
Formation of Inactive Palladium Species: The active Pd(0) catalyst can aggregate into inactive palladium black, particularly at elevated temperatures or with insufficient ligand concentration.
-
Ligand Degradation: Phosphine ligands, commonly used to stabilize the palladium catalyst, are susceptible to oxidation or other degradation pathways, leading to the formation of inactive palladium species.
-
Oxidative Addition Failure: The carbon-chlorine bond in alkyl chlorides like this compound is stronger than corresponding C-Br or C-I bonds, making the initial oxidative addition step to the Pd(0) center more challenging and often rate-limiting.[1][2]
-
Product Inhibition: In some instances, the coupled product can coordinate to the palladium center, inhibiting further catalytic cycles.
Q2: I am observing significant formation of a diyne byproduct (homocoupling). What is causing this and how can I prevent it?
A2: The formation of a 1,3-diyne byproduct is due to the Glaser-Hay homocoupling of the terminal alkyne starting material.[3] This undesired side reaction is primarily promoted by the copper(I) co-catalyst in the presence of oxygen.[3] To minimize homocoupling:
-
Ensure a Rigorously Inert Atmosphere: The exclusion of oxygen is critical.[3] Use properly degassed solvents and reagents, and maintain a positive pressure of an inert gas (e.g., argon or nitrogen) throughout the reaction setup and duration.
-
Consider Copper-Free Conditions: If homocoupling persists, switching to a copper-free Sonogashira protocol can be effective.[4][5][6][7] These systems often require specific ligands and bases to facilitate the reaction.
Q3: Can the choice of base influence catalyst stability and activity in the cross-coupling of this compound?
A3: Yes, the base plays a crucial role and can significantly impact the catalyst's performance. An inappropriate base can lead to catalyst deactivation or undesirable side reactions.
-
Base Strength: A base that is too strong can lead to side reactions with the substrate or product. Conversely, a base that is too weak may not efficiently deprotonate the terminal alkyne, slowing down the catalytic cycle and giving the catalyst more time to decompose.
-
Coordination to the Metal Center: Some bases can coordinate to the palladium center and inhibit its catalytic activity. The choice of base should be carefully considered in conjunction with the solvent and ligands used. For challenging substrates like alkyl chlorides, stronger, non-coordinating bases are often preferred.
Q4: What are the best practices for selecting a ligand to improve catalyst lifetime and efficiency for this compound coupling?
A4: Ligand selection is critical for a successful cross-coupling with a challenging substrate like this compound.
-
Electron-Rich and Bulky Ligands: Electron-rich phosphine ligands can enhance the rate of oxidative addition of the alkyl chloride to the palladium center.[1] Sterically bulky ligands can promote the formation of the active monoligated palladium species and facilitate the final reductive elimination step.[1][8] Buchwald-type biaryl phosphine ligands are often effective for cross-coupling reactions involving aryl chlorides and can be a good starting point for optimization with alkyl chlorides.
-
N-Heterocyclic Carbenes (NHCs): NHC ligands are another class of robust ligands that can be effective in stabilizing palladium catalysts and promoting the coupling of challenging substrates.
Troubleshooting Guides
Issue 1: Low or No Product Yield
| Potential Cause | Troubleshooting Action | Rationale |
| Inactive Catalyst | Use a fresh batch of palladium precursor and ligand. Consider using a pre-formed, well-defined palladium pre-catalyst. | Palladium catalysts, especially Pd(0) sources, can degrade upon storage. Pre-catalysts can offer better stability and more consistent activity. |
| Inefficient Oxidative Addition | Increase the reaction temperature. Switch to a more electron-rich and sterically bulky ligand (e.g., a Buchwald-type ligand). | The C-Cl bond activation is often the rate-limiting step. Higher temperatures and more activating ligands can overcome this energy barrier.[1] |
| Ligand Degradation | Ensure the reaction is performed under a strict inert atmosphere. Use degassed solvents. | Phosphine ligands are susceptible to oxidation.[9] |
| Inappropriate Base | Screen a variety of bases (e.g., organic amines like DIPA, TEA, or inorganic bases like K₃PO₄, Cs₂CO₃). | The optimal base depends on the specific reaction conditions and substrates. |
| Solvent Effects | Try different solvents or solvent mixtures (e.g., THF, Dioxane, DMF, Toluene). | The solvent can influence the solubility of reagents and the stability and activity of the catalyst. |
Issue 2: Significant Homocoupling of the Alkyne
| Potential Cause | Troubleshooting Action | Rationale |
| Presence of Oxygen | Thoroughly degas all solvents and reagents (e.g., by freeze-pump-thaw cycles or sparging with an inert gas). Ensure all glassware is oven-dried and the reaction is set up and maintained under a positive pressure of inert gas. | Oxygen promotes the copper-catalyzed oxidative dimerization of the terminal alkyne (Glaser-Hay coupling).[3] |
| Copper Co-catalyst | Switch to a copper-free Sonogashira protocol. | This eliminates the primary catalyst for the homocoupling side reaction.[4][5][6][7] |
| Reaction Temperature | Run the reaction at the lowest effective temperature. | Higher temperatures can sometimes accelerate the rate of homocoupling. |
Experimental Protocols
General Protocol for a Trial Sonogashira Coupling of this compound:
Note: This is a general starting point and may require optimization.
-
Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the palladium precursor (e.g., Pd(PPh₃)₄, 2-5 mol%), the copper(I) iodide (CuI, 1-3 mol%), and the phosphine ligand (if not using a pre-formed complex, 4-10 mol%).
-
Inert Atmosphere: Seal the flask, and evacuate and backfill with high-purity argon or nitrogen three times.
-
Reagent Addition: Under a positive pressure of inert gas, add the this compound (1.0 equiv), the terminal alkyne coupling partner (1.1-1.5 equiv), and the degassed solvent (e.g., THF or DMF).
-
Base Addition: Add the degassed base (e.g., triethylamine or diisopropylamine, 2-3 equiv).
-
Reaction: Stir the mixture at the desired temperature (start with room temperature and increase if no reaction is observed) and monitor the reaction progress by TLC or GC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature, dilute with a suitable solvent (e.g., ethyl acetate), and filter through a pad of celite to remove the catalyst. Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Visualizing Catalyst Deactivation and Troubleshooting
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. Modified Palladium-Catalyzed Sonogashira Cross-Coupling Reactions under Copper-, Amine-, and Solvent-Free Conditions [organic-chemistry.org]
- 5. researchgate.net [researchgate.net]
- 6. Mechanism of copper-free Sonogashira reaction operates through palladium-palladium transmetallation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate - PMC [pmc.ncbi.nlm.nih.gov]
- 9. application.wiley-vch.de [application.wiley-vch.de]
Technical Support Center: Selectivity in Reactions of 1-Chloro-2-pentyne
This guide provides troubleshooting advice and frequently asked questions regarding selectivity issues in reactions involving 1-chloro-2-pentyne. It is intended for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What are the primary selectivity issues encountered with this compound?
A1: this compound is a propargylic halide, and its reactions are primarily characterized by a competition between two nucleophilic substitution pathways: the direct Sₙ2 substitution at the α-carbon and the Sₙ2' substitution at the γ-carbon (the terminal carbon of the alkyne). This competition leads to significant regioselectivity challenges. The primary issue is controlling the reaction to favor one constitutional isomer over the other.[1][2] The Sₙ2 reaction yields the expected substituted 2-pentyne, while the Sₙ2' pathway results in the formation of a substituted 1,2-pentadiene (an allene).[2]
Q2: Which factors have the most significant influence on the regioselectivity of these reactions?
A2: Several factors can steer the reaction toward either the Sₙ2 or Sₙ2' product. These include:
-
The Nucleophile: "Soft" nucleophiles, such as organocuprates, tend to favor the Sₙ2' pathway, leading to allenes.[3] Harder nucleophiles may favor the Sₙ2 pathway. The strength and steric bulk of the nucleophile are also critical.[4][5]
-
The Catalyst: The choice of catalyst can dramatically influence the outcome. For instance, copper-catalyzed reactions are well-known to promote the formation of allenes.[3]
-
Solvent: The polarity of the solvent can affect the reaction pathway. Polar aprotic solvents are generally preferred for Sₙ2 reactions.[4][5]
-
Leaving Group: While the leaving group is fixed as chloride in this case, it's worth noting that better leaving groups can influence the Sₙ2/Sₙ2' ratio.[1][2]
-
Steric Hindrance: Steric hindrance at the α-carbon can favor the Sₙ2' pathway by making the γ-carbon more accessible to the nucleophile.[1][2]
Q3: Can this compound undergo other types of reactions besides nucleophilic substitution?
A3: Yes. Besides nucleophilic substitution, this compound can participate in other transformations. For instance, under strongly basic conditions, elimination reactions can occur. It can also be a precursor in various coupling reactions, and the triple bond itself can undergo addition reactions, although the propargylic chloride moiety is typically more reactive.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Formation of a mixture of regioisomers (alkyne and allene) | The chosen reaction conditions do not sufficiently favor one pathway (Sₙ2 vs. Sₙ2') over the other. | To favor the Sₙ2 product (substituted 2-pentyne): - Use a "harder" nucleophile.- Avoid copper-based catalysts.- Optimize the solvent; consider polar aprotic solvents like DMF or DMSO.[4][5]To favor the Sₙ2' product (substituted allene): - Employ a "soft" nucleophile, such as an organocuprate (Gilman reagent).[6][7][8]- Utilize a copper-based catalyst.[3] |
| Low reaction yield | - Poor nucleophile: The chosen nucleophile may not be strong enough.- Inappropriate solvent: The solvent may be hindering the reaction (e.g., protic solvents can solvate the nucleophile, reducing its reactivity).[5]- Steric hindrance: The nucleophile or substrate may be too sterically hindered for the desired pathway. | - Enhance nucleophilicity: Use a stronger, less hindered nucleophile.[4]- Solvent selection: Switch to a polar aprotic solvent.[4][5]- Temperature adjustment: Carefully increasing the reaction temperature may improve the rate, but be cautious of side reactions. |
| Formation of unexpected byproducts | - Elimination reactions: Strong, bulky bases can promote elimination over substitution.- Further reactions of the product: The initial product may be unstable under the reaction conditions and undergo further transformations. | - Use a less basic nucleophile: Select a nucleophile that is a weaker base.- Control the temperature: Lowering the reaction temperature can often disfavor elimination pathways.- Modify workup procedure: Ensure the product is isolated promptly and gently to prevent degradation. |
Experimental Protocols
Protocol 1: Synthesis of a Substituted Allene via Sₙ2' Reaction with an Organocuprate
This protocol is a general guideline for the reaction of this compound with a Gilman reagent to favor the allene product.
Materials:
-
This compound
-
Organolithium reagent (e.g., methyllithium, n-butyllithium)
-
Copper(I) iodide (CuI)
-
Anhydrous diethyl ether or THF
-
Saturated aqueous ammonium chloride solution
-
Anhydrous magnesium sulfate
Procedure:
-
In a flame-dried, two-necked round-bottom flask under an inert atmosphere (argon or nitrogen), suspend CuI (1.0 equivalent) in anhydrous diethyl ether at -78 °C (dry ice/acetone bath).
-
Slowly add the organolithium reagent (2.0 equivalents) to the stirred suspension. The mixture will likely change color, indicating the formation of the lithium diorganocuprate (Gilman reagent).
-
After stirring for 30 minutes at -78 °C, add a solution of this compound (1.0 equivalent) in anhydrous diethyl ether dropwise.
-
Allow the reaction to stir at -78 °C for 2-4 hours, monitoring the progress by TLC.
-
Quench the reaction by slowly adding saturated aqueous ammonium chloride solution.
-
Allow the mixture to warm to room temperature. Extract the aqueous layer with diethyl ether (3x).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel.
Visualizations
Caption: Competing Sₙ2 and Sₙ2' pathways in reactions of this compound.
References
- 1. SN2 versus SN2′ Competition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Allene synthesis by hydrogen-transfer and eliminations [organic-chemistry.org]
- 4. 8.3. Factors affecting rate of nucleophilic substitution reactions | Organic Chemistry 1: An open textbook [courses.lumenlearning.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Organocuprates | Chem-Station Int. Ed. [en.chem-station.com]
- 7. organicchemistrytutor.com [organicchemistrytutor.com]
- 8. R2CuLi Organocuprates - Gilman Reagents - Chemistry Steps [chemistrysteps.com]
Technical Support Center: Sonogashira Reactions with Alkyl Chlorides
Welcome to the technical support center for researchers, scientists, and drug development professionals engaged in Sonogashira cross-coupling reactions. This guide provides targeted troubleshooting advice and answers to frequently asked questions specifically for the use of challenging alkyl chloride substrates.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments in a question-and-answer format.
Question 1: My Sonogashira reaction with an alkyl chloride is showing no product formation. What are the primary factors to investigate?
Answer: The low reactivity of the C(sp³)–Cl bond is the primary challenge. If no product is forming, a systematic review of your reaction components is crucial.
-
Catalyst System: Standard palladium catalysts, commonly used for aryl halides, are often ineffective for unactivated alkyl chlorides. Nickel-based catalyst systems have demonstrated significantly higher efficiency for this transformation.[1][2][3] Consider switching to a nickel catalyst, particularly one with specialized ligands such as [P,S], [P,Se], or N-heterocyclic carbenes (NHCs).[1][2][4]
-
Halide Exchange Additive: A key strategy to overcome the low reactivity of alkyl chlorides is to facilitate an in situ Finkelstein reaction. The addition of sodium iodide (NaI) can convert the alkyl chloride to the more reactive alkyl iodide in the reaction mixture.[1][2]
-
Reaction Conditions: Alkyl chlorides typically require more forcing conditions than their bromide or iodide counterparts.
-
Base: An appropriate base is essential. Cesium carbonate (Cs₂CO₃) has been shown to be effective.[1][2]
-
Solvent: A polar aprotic solvent like DMSO is often a good choice.[1][2]
-
Temperature: Unlike many Sonogashira reactions that proceed at room temperature, couplings with alkyl chlorides often require elevated temperatures, typically around 50 °C.[1]
-
-
Inert Atmosphere: The catalyst systems, particularly nickel catalysts, can be sensitive to oxygen. Ensure that all solvents and reagents are properly degassed and that the reaction is conducted under a strictly inert atmosphere (e.g., nitrogen or argon) to prevent catalyst deactivation and side reactions like alkyne homocoupling.[5]
Question 2: I'm observing very low yields. What are the key parameters to optimize?
Answer: Low yields indicate that while the catalytic cycle is likely turning over, it is inefficient. Optimization should focus on enhancing the rate of the desired coupling relative to decomposition and side reactions. The following workflow can guide your optimization efforts.
References
- 1. publikationen.bibliothek.kit.edu [publikationen.bibliothek.kit.edu]
- 2. Sonogashira reactions of alkyl halides catalyzed by NHC [CNN] pincer nickel(ii) complexes - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 5. benchchem.com [benchchem.com]
Preventing polymerization of 1-Chloro-2-pentyne during synthesis
This guide provides troubleshooting advice and frequently asked questions to assist researchers, scientists, and drug development professionals in preventing the unwanted polymerization of 1-chloro-2-pentyne during its synthesis.
Frequently Asked Questions (FAQs)
Q1: Why is this compound prone to polymerization during synthesis?
This compound is an activated alkyne, making it susceptible to spontaneous polymerization. This reactivity is enhanced by factors such as heat, light, or the presence of radical initiators, which can be inadvertently introduced during the synthesis process. Uncontrolled polymerization can lead to the formation of insoluble polymeric byproducts, reduced yield, and potential safety hazards due to exothermic reactions.
Q2: What are polymerization inhibitors and how do they work?
Polymerization inhibitors are chemical compounds added in small quantities to monomers to prevent or retard premature polymerization.[1][] They function by scavenging and neutralizing highly reactive free radicals that initiate the polymerization chain reaction.[1][3] By converting these free radicals into stable, non-reactive molecules, inhibitors effectively halt the polymerization process, ensuring the stability of the monomer during synthesis, storage, and transport.[3]
Q3: What types of inhibitors are effective for preventing alkyne polymerization?
Several classes of inhibitors are effective. The choice depends on the specific reaction conditions, solvent system, and temperature. Common types include:
-
Phenolic Compounds: Such as hydroquinone and its derivatives, which are widely used due to their effectiveness.[][4]
-
Amine Compounds: Like diethylhydroxylamine, which can be effective, particularly in the presence of oxygen.[]
-
Quinone Inhibitors: For example, p-benzoquinone.[4]
-
High-Performance Inhibitors: These can be either water-soluble (like Ammonium N-Nitrosophenylhydroxylamine, Q-1300) or oil-soluble (Q-1301) and are effective under a wide range of conditions.[5]
Q4: How should this compound be stored to prevent polymerization?
To ensure stability during storage, this compound should be kept in a cool, dark, and well-ventilated area. It is highly recommended to store it with a suitable polymerization inhibitor. The container should be tightly sealed to protect it from light and air, as both can promote polymerization.
Troubleshooting Guide: Polymerization During Synthesis
| Problem Encountered | Potential Cause | Recommended Solution |
| Rapid thickening or solidification of the reaction mixture. | Spontaneous, uncontrolled polymerization. This can be initiated by heat (e.g., exothermic reaction), light, or the presence of radical species.[6] | 1. Add an Inhibitor: Ensure an appropriate polymerization inhibitor is present in the reaction mixture from the outset.[6]2. Control Temperature: Maintain a low and consistent reaction temperature using a cooling bath.[6]3. Exclude Light: Protect the reaction from light by using amber glassware or wrapping the reaction vessel in aluminum foil.[6] |
| Formation of insoluble byproducts or "gunk". | Localized "hot spots" in the reaction mixture causing polymerization, or a slow, creeping polymerization over time.[6] | 1. Ensure Efficient Stirring: Use vigorous and consistent stirring to maintain a homogenous temperature and prevent the formation of concentrated pockets of the monomer.[6]2. Use an Appropriate Solvent: Select a solvent that fully dissolves this compound to avoid high local concentrations.[6] |
| Low yield of the desired product with significant high-molecular-weight residue. | Gradual polymerization throughout the reaction and workup process. | 1. Optimize Inhibitor Concentration: The amount of inhibitor may be insufficient. Conduct small-scale trials to determine the optimal concentration.2. Minimize Reaction Time: Reduce the overall reaction time where possible to limit the monomer's exposure to polymerization-inducing conditions. |
| Reaction becomes uncontrollably exothermic. | A runaway polymerization reaction is occurring. | Immediate and extreme cooling is necessary. If possible and safe, quench the reaction by adding a high concentration of a polymerization inhibitor. Review the experimental protocol to ensure adequate temperature control measures are in place for future attempts. |
Summary of Common Polymerization Inhibitors
The selection of an appropriate inhibitor is critical. The following table summarizes common types used to stabilize reactive monomers.
| Inhibitor Class | Examples | Solubility | Mechanism of Action |
| Phenolic Compounds | Hydroquinone, 2,6-di-tert-butyl-p-cresol (BHT)[4] | Generally oil-soluble | Hydrogen transfer to scavenge free radicals.[] |
| Amine Compounds | Diethylhydroxylamine[] | Water-soluble | Hydrogen transfer to chain radicals.[] |
| Quinone Compounds | p-Benzoquinone[4] | Varies | Reacts with and deactivates free radicals. |
| High-Performance | Q-1300 (Ammonium N-Nitrosophenylhydroxylamine)[5] | Water-soluble | Strong inhibiting effect for highly reactive monomers.[5] |
| High-Performance | Q-1301[5] | Oil-soluble | Strong inhibiting effect for highly reactive monomers.[5] |
Experimental Protocol: Synthesis of this compound with Polymerization Prevention
This protocol is a general guideline and should be adapted and optimized for specific laboratory conditions.
1. Glassware and Reagent Preparation:
-
Ensure all glassware is meticulously cleaned and dried to remove any impurities that could initiate polymerization.
-
Use a reaction vessel made of amber glass or wrap the vessel securely in aluminum foil to exclude light.
-
The chosen solvent should be degassed prior to use to remove dissolved oxygen.
2. Reaction Setup:
-
Set up the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation, which can generate radical species.
-
Place the reaction vessel in a cooling bath (e.g., ice-water) to maintain a consistently low temperature throughout the reaction.
-
Ensure efficient and continuous stirring using a magnetic stirrer or overhead mechanical stirrer.
3. Inhibitor Addition:
-
Before adding the starting materials, dissolve the selected polymerization inhibitor (e.g., hydroquinone at 50-100 ppm) in the reaction solvent.
4. Reagent Addition:
-
Add the reagents slowly and in a controlled manner to the cooled reaction mixture. If one of the reagents is particularly reactive, consider adding it dropwise via a syringe pump to manage the reaction rate and temperature.
5. Monitoring the Reaction:
-
Closely monitor the reaction for any signs of polymerization, such as a sudden increase in viscosity or an unexpected rise in temperature.
-
Use appropriate analytical techniques (e.g., TLC, GC) to monitor the progress of the reaction and determine the optimal endpoint, avoiding unnecessarily long reaction times.
6. Workup and Purification:
-
Perform the workup and purification steps as quickly and at as low a temperature as is practical.
-
If distillation is required for purification, it is crucial to add a fresh portion of a suitable, less volatile polymerization inhibitor to the distillation flask to prevent polymerization at elevated temperatures.
Visualizations
Caption: Troubleshooting workflow for polymerization issues.
Caption: Experimental workflow for synthesis.
References
Validation & Comparative
Comparative Reactivity Analysis: 1-Chloro-2-pentyne vs. 1-Bromo-2-pentyne in Nucleophilic Substitution Reactions
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the reactivity of 1-Chloro-2-pentyne and 1-Bromo-2-pentyne, two propargylic halides of significant interest in organic synthesis and medicinal chemistry. The presence of the alkyne functionality in proximity to the halogenated carbon center influences the reactivity of these compounds in nucleophilic substitution reactions. This analysis is supported by fundamental chemical principles and outlines a detailed experimental protocol for empirical verification of their reactivity profiles.
Executive Summary
1-Bromo-2-pentyne is expected to exhibit significantly higher reactivity in nucleophilic substitution reactions, particularly under S(_N)2 conditions, compared to this compound. This difference is primarily attributed to the superior leaving group ability of the bromide ion (Br
−
) in comparison to the chloride ion (Cl−
Theoretical Framework: The S(_N)2 Reaction Pathway
Both this compound and 1-Bromo-2-pentyne are primary alkyl halides and are therefore expected to primarily react via a bimolecular nucleophilic substitution (S(_N)2) mechanism. This reaction proceeds in a single, concerted step where the nucleophile attacks the electrophilic carbon atom from the backside, leading to an inversion of stereochemistry if the carbon were chiral.
The rate of an S(_N)2 reaction is dependent on the concentrations of both the substrate and the nucleophile.[1][2] A key factor influencing the reaction rate is the nature of the leaving group. A good leaving group is a species that is stable on its own, typically a weak base. In the case of haloalkanes, the leaving group ability increases down the group in the periodic table: I
−
> Br−
−
−
Comparative Reactivity Data
| Compound | Halogen Leaving Group | Relative Rate Constant (k(_{rel})) (Illustrative) | Carbon-Halogen Bond Dissociation Energy (kcal/mol) |
| This compound | Cl
| 1 | ~81 |
| 1-Bromo-2-pentyne | Br
| ~200 | ~68 |
Note: The relative rate constant is an illustrative value based on the general reactivity trend of alkyl chlorides versus alkyl bromides in S(_N)2 reactions. Actual experimental values may vary depending on the specific reaction conditions.
Experimental Protocols
To empirically determine the relative reactivity of this compound and 1-Bromo-2-pentyne, a Finkelstein reaction can be employed. This reaction involves the exchange of a halogen for another, and the rate can be monitored by the formation of a precipitate.[3][4][5]
Experiment: Comparative Finkelstein Reaction
Objective: To compare the rate of reaction of this compound and 1-Bromo-2-pentyne with sodium iodide in acetone.
Materials:
-
This compound
-
1-Bromo-2-pentyne
-
Sodium iodide (NaI)
-
Acetone (anhydrous)
-
Test tubes
-
Pipettes or syringes
-
Stopwatch
-
Water bath (optional, for temperature control)
Procedure:
-
Prepare a 15% (w/v) solution of sodium iodide in anhydrous acetone.
-
Label two clean, dry test tubes, one for each compound.
-
Add 2 mL of the sodium iodide in acetone solution to each test tube.
-
To the first test tube, add a specific amount (e.g., 5 drops or a measured molar equivalent) of this compound. Start the stopwatch immediately.
-
To the second test tube, add the same amount of 1-Bromo-2-pentyne. Start a separate stopwatch or record the start time.
-
Gently swirl both test tubes to ensure mixing.
-
Observe the test tubes for the formation of a precipitate. Sodium chloride (NaCl) and sodium bromide (NaBr) are insoluble in acetone, while sodium iodide (NaI) is soluble. The formation of a white precipitate (NaCl or NaBr) indicates that a reaction has occurred.
-
Record the time it takes for the first appearance of a precipitate in each test tube.
-
For a more quantitative comparison, the reaction can be monitored over time by quenching aliquots and analyzing the concentration of the starting material or product using techniques like Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC).
Expected Outcome: A precipitate of sodium bromide (NaBr) is expected to form significantly faster in the test tube containing 1-Bromo-2-pentyne compared to the formation of sodium chloride (NaCl) in the test tube with this compound. This observation would confirm the higher reactivity of the bromo-alkyne.
Logical Workflow for Reactivity Comparison
The following diagram illustrates the logical workflow for comparing the reactivity of the two compounds.
References
A Comparative Guide to Alternative Reagents for the Propargylation of Organic Molecules
For Researchers, Scientists, and Drug Development Professionals
The introduction of a propargyl group into organic molecules is a cornerstone of modern synthetic chemistry, providing a versatile functional handle for further transformations such as click chemistry, metal-catalyzed cross-coupling reactions, and the synthesis of complex natural products. While traditional methods often rely on propargyl halides, a diverse array of alternative reagents has emerged, offering improved selectivity, milder reaction conditions, and broader functional group tolerance. This guide provides an objective comparison of these alternatives, supported by experimental data, to aid in the selection of the most suitable reagent for a given synthetic challenge.
Comparison of Propargylation Reagents for Carbonyl Compounds
The propargylation of aldehydes and ketones to furnish homopropargylic alcohols is a fundamental carbon-carbon bond-forming reaction. A variety of reagents have been developed to achieve this transformation with high efficiency and selectivity.
| Reagent Type | Typical Reagents | Catalyst/Mediator | Substrates | Typical Yields | Key Advantages |
| Organoboron Reagents | Allenylboronic acid pinacol ester, Potassium allenyltrifluoroborate | Lewis acids (e.g., Sc(OTf)₃), Microwave irradiation, Amberlyst A-31 | Aldehydes, Ketones | 72-95%[1] | Low toxicity, stability, readily available, mild conditions.[1][2][3][4][5] |
| Indium-Mediated Reagents | Propargyl bromide/Indium | Indium(0) | Aldehydes, electrophilic Ketones | Up to 90%[6][7] | Barbier-type one-pot synthesis, chemoselective for aldehydes over ketones.[6][7] |
| Organozinc Reagents | Propargyl bromide/Zinc | Zinc(0) | Aldehydes, Ketones | Good to excellent | Barbier-type reaction, can be performed in aqueous media.[8][9] |
| Organotin Reagents | Allenylstannanes | Lewis acids | Aldehydes | Good | Well-established, but toxicity of tin compounds is a concern.[4][10] |
| Organosilane Reagents | Allenylsilanes, Propargylsilanes | Lewis acids, Gold(I) catalysts | Aldehydes, Ketones | Good to excellent | Low toxicity, stable reagents.[2][5][10] |
| Ruthenium-Catalyzed | 1,3-Enynes and Alcohols | [RuHCl(CO)(PPh₃)₃]/dppf | Aldehydes (from alcohols) | Good | C-C bond-forming transfer hydrogenation.[10] |
| Photoredox Catalysis | Propargyl bromide | [Cp₂TiCl₂] and an organic dye | Aldehydes | Good to excellent | Metal-catalyzed, visible-light mediated.[11] |
Comparison of Propargylation Reagents for Amines and Other Nucleophiles
The synthesis of propargylamines and the propargylation of other heteroatom nucleophiles are crucial for the development of pharmaceuticals and functional materials.
| Reagent Type | Typical Reagents | Catalyst/Mediator | Substrates | Typical Yields | Key Advantages |
| Three-Component Coupling | Aldehyde, Alkyne, Amine | Cu, Ag, Au, or In catalysts | Aldehydes, Alkynes, Amines | Good to excellent | Atom-economical, one-pot synthesis of propargylamines.[12][13] |
| Nicholas Reaction | Dicobalt hexacarbonyl-complexed propargyl alcohol | Acid (e.g., BF₃·OEt₂) | Alcohols, Thiols, Amines, Carboxylic acids | 47-94%[14][15] | Acid-mediated, suitable for base-sensitive substrates.[14][15] |
| Catalytic Propargylic Substitution | Propargylic alcohols, acetates, or carbonates | Fe, Cu, In, Sc, Ca, Ce, or Re catalysts | Indoles, enamines, P(O)H compounds | Moderate to excellent | Broad range of catalysts and nucleophiles.[16] |
Experimental Protocols
General Procedure for Indium-Mediated Barbier-Type Propargylation of an Aldehyde
This protocol is adapted from the work of Haddad et al.[6]
To a stirred solution of the aldehyde (1.0 mmol) and (+)-cinchonine (2.0 mmol) in THF (5 mL) at room temperature is added indium powder (2.0 mmol). The mixture is stirred for 10 minutes, followed by the addition of propargyl bromide (2.0 mmol) and pyridine (2.0 mmol). The reaction is stirred at room temperature and monitored by TLC. Upon completion, the reaction is quenched with 1 M HCl and extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography to afford the corresponding homopropargylic alcohol.
General Procedure for Copper-Catalyzed Three-Component Synthesis of Propargylamines
This protocol is a representative example of A³ coupling reactions.[13]
To a mixture of the aldehyde (1.0 mmol), the secondary amine (1.2 mmol), and the terminal alkyne (1.5 mmol) in a suitable solvent (e.g., water, toluene, or without solvent) is added the copper catalyst (e.g., CuCl, Cu(OTf)₂, 1-5 mol%). The reaction mixture is stirred at room temperature or heated, and the progress is monitored by TLC. After completion, the reaction mixture is diluted with water and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated. The residue is purified by column chromatography to yield the desired propargylamine.
Visualizing Reaction Pathways
General Workflow for a Catalytic Propargylation Reaction
Caption: A generalized workflow for a typical catalytic propargylation experiment.
The Nicholas Reaction Pathway
Caption: Simplified mechanism of the acid-mediated Nicholas reaction.
References
- 1. Propargylation of Aldehydes Using Potassium Allenyltrifluoroborate [organic-chemistry.org]
- 2. Recent Advances in the Synthesis of Propargyl Derivatives, and Their Application as Synthetic Intermediates and Building Blocks [mdpi.com]
- 3. Recent Advances in the Synthesis of Propargyl Derivatives, and Their Application as Synthetic Intermediates and Building Blocks - PMC [pmc.ncbi.nlm.nih.gov]
- 4. BJOC - Efficient method for propargylation of aldehydes promoted by allenylboron compounds under microwave irradiation [beilstein-journals.org]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Zn Mediated Regioselective Barbier Reaction of Propargylic Bromides in THF/aq. NH4Cl Solution - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Carbonyl Propargylation from the Alcohol or Aldehyde Oxidation Level Employing 1,3-Enynes as Surrogates to Preformed Allenylmetal Reagents: A Ruthenium-Catalyzed C–C Bond-Forming Transfer Hydrogenation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Photoredox Propargylation of Aldehydes Catalytic in Titanium - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Propargylamine or propargylamide synthesis by Alkynylation or C-C coupling [organic-chemistry.org]
- 13. Propargylic amine synthesis by amination [organic-chemistry.org]
- 14. Alkyne Ligation Handles: Propargylation of Hydroxyl, Sulfhydryl, Amino, and Carboxyl Groups via the Nicholas Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Scope and advances in the catalytic propargylic substitution reaction - RSC Advances (RSC Publishing) DOI:10.1039/C8RA04481C [pubs.rsc.org]
A Comparative Guide to Propargyl Halides: Evaluating the Merits of 1-Chloro-2-pentyne
For Researchers, Scientists, and Drug Development Professionals
In the realm of synthetic organic chemistry and drug discovery, the strategic introduction of the propargyl moiety is a cornerstone for building molecular complexity and enabling powerful bioorthogonal reactions. While propargyl bromide and chloride are workhorses in this field, substituted analogues like 1-Chloro-2-pentyne present a nuanced set of properties that can be leveraged for specific synthetic advantages. This guide provides an objective comparison of this compound with other common propargyl halides, supported by established principles of physical organic chemistry and generalized experimental protocols.
Theoretical Advantages of this compound
Direct comparative studies detailing the quantitative performance of this compound against other propargyl halides are not extensively documented in peer-reviewed literature. However, based on fundamental principles of organic chemistry, we can infer several potential advantages stemming from its unique structure. The presence of an ethyl group on the alkyne terminus distinguishes it from the parent propargyl halides.
1. Modulation of Reactivity:
The ethyl group in this compound can influence the reactivity of the molecule in nucleophilic substitution reactions through a combination of steric and electronic effects.
-
Steric Hindrance: The bulk of the ethyl group may slightly hinder the approach of a nucleophile in an S(_N)2 reaction compared to the less substituted propargyl chloride or bromide. This can be advantageous in achieving greater selectivity when multiple reactive sites are present in a complex substrate.
-
Electronic Effects: The electron-donating nature of the ethyl group can subtly influence the electron density of the triple bond and the stability of any potential carbocationic intermediates that might form in S(_N)1-type reactions.
2. Enhanced Stability and Handling:
While propargyl bromide is known to be a lachrymator and can be unstable, the increased molecular weight and potential for more ordered packing due to the alkyl chain in this compound may contribute to reduced volatility and improved handling characteristics.
3. Unique Building Block for Complex Syntheses:
The ethyl-substituted propargyl group provides a distinct structural motif for the synthesis of more complex and sterically hindered target molecules, which may be crucial for optimizing the binding affinity and pharmacokinetic properties of drug candidates.
Comparative Data Summary
Due to the absence of direct comparative experimental data in the literature, the following table provides a summary of the physicochemical properties of this compound and other common propargyl halides for a foundational comparison.
| Property | This compound | Propargyl Chloride | Propargyl Bromide |
| CAS Number | 22592-15-0 | 624-65-7 | 106-96-7 |
| Molecular Formula | C₅H₇Cl | C₃H₃Cl | C₃H₃Br |
| Molecular Weight | 102.56 g/mol | 74.51 g/mol | 118.96 g/mol |
| Boiling Point | ~129-131 °C | 57 °C | 88-90 °C |
| Leaving Group | Chloride | Chloride | Bromide |
| Key Structural Feature | Ethyl-substituted alkyne | Unsubstituted alkyne | Unsubstituted alkyne |
Experimental Protocols
The following is a generalized protocol for a comparative study of the reactivity of different propargyl halides in a nucleophilic substitution reaction. This protocol can be adapted to specific nucleophiles and reaction conditions.
Objective: To compare the reaction rate and yield of the propargylation of a model nucleophile (e.g., sodium phenoxide) with this compound, propargyl chloride, and propargyl bromide.
Materials:
-
This compound
-
Propargyl chloride
-
Propargyl bromide
-
Sodium phenoxide
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Internal standard (e.g., dodecane)
-
Deuterated chloroform (CDCl₃) for NMR analysis
-
Gas chromatograph-mass spectrometer (GC-MS)
-
Nuclear magnetic resonance (NMR) spectrometer
Procedure:
-
Reaction Setup: In three separate, dry, round-bottom flasks equipped with magnetic stirrers and nitrogen inlets, dissolve sodium phenoxide (1.0 mmol) in anhydrous DMF (10 mL).
-
Initiation: To each flask, add the respective propargyl halide (1.1 mmol) and the internal standard (0.5 mmol) at a controlled temperature (e.g., 25 °C).
-
Monitoring: Withdraw aliquots from each reaction mixture at regular time intervals (e.g., 0, 15, 30, 60, 120 minutes).
-
Quenching: Quench each aliquot by adding it to a vial containing a saturated aqueous solution of ammonium chloride.
-
Extraction: Extract the organic components from the quenched aliquots with diethyl ether.
-
Analysis: Analyze the organic extracts by GC-MS to determine the consumption of the starting materials and the formation of the propargylated product.
-
Characterization: At the completion of the reaction, isolate the product by column chromatography and characterize it by NMR spectroscopy.
Data Analysis:
-
Plot the concentration of the product versus time for each propargyl halide to determine the initial reaction rates.
-
Calculate the reaction yield for each halide after a fixed reaction time.
Visualizing Reaction Mechanisms and Workflows
To better understand the underlying processes, the following diagrams illustrate the general mechanism of nucleophilic substitution on a propargyl halide and a hypothetical workflow for a comparative study.
Caption: Generalized SN2 mechanism for the reaction of a nucleophile with a propargyl halide.
Caption: A logical workflow for comparing the reactivity of different propargyl halides.
Conclusion
Comparative Analysis of Catalysts for 1-Chloro-2-pentyne Reactions: A Guide for Researchers
For researchers, scientists, and professionals in drug development, the selection of an optimal catalyst is paramount for efficient and selective chemical transformations. This guide provides a comparative analysis of catalytic systems for reactions involving 1-Chloro-2-pentyne, with a focus on the widely utilized Sonogashira cross-coupling reaction. Due to a scarcity of direct comparative studies on this compound, this guide draws upon data from analogous reactions with other haloalkynes and chloro-compounds to provide valuable insights into catalyst performance.
The Sonogashira reaction is a powerful method for forming carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide.[1] This reaction is typically catalyzed by a palladium complex, often with the addition of a copper(I) co-catalyst.[2] The choice of catalyst, ligands, and reaction conditions can significantly impact the yield, selectivity, and substrate scope of the reaction.
Reaction Mechanisms and Pathways
The Sonogashira coupling reaction proceeds through a catalytic cycle involving both palladium and, in the classic protocol, copper. The generally accepted mechanism involves the oxidative addition of the halide to a Pd(0) species, followed by transmetalation with a copper acetylide (formed from the terminal alkyne and a copper(I) salt) and subsequent reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst.[3] Copper-free variations of this reaction are also prevalent, where the alkyne is believed to coordinate directly with the palladium center after deprotonation by a base.[4][5]
Figure 1: Sonogashira Catalytic Cycle with Copper Co-catalyst.
Comparative Performance of Catalytic Systems
While specific data for this compound is limited, the following tables summarize the performance of various palladium and copper-based catalysts in Sonogashira coupling reactions of analogous chloro-compounds, providing a basis for catalyst selection.
Table 1: Performance of Palladium Catalysts in Sonogashira Coupling of Chloroarenes
| Catalyst / Ligand | Substrate | Alkyne | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| PdCl₂(PPh₃)₂ / CuI | 4-Chloroacetophenone | Phenylacetylene | Et₃N | THF | 65 | 12 | 85 | [6] |
| Pd(OAc)₂ / XPhos | 4-Chlorotoluene | Phenylacetylene | Cs₂CO₃ | Dioxane | 100 | 16 | 92 | [7] |
| Pd₂(dba)₃ / SPhos | 1-Chloro-4-nitrobenzene | Phenylacetylene | K₃PO₄ | Toluene | 110 | 24 | 95 | [8] |
| Pd/C (copper-free) | 4-Chloroanisole | Phenylacetylene | K₂CO₃ | DMF/H₂O | 120 | 12 | 78 | [8] |
| Pd(CH₃CN)₂Cl₂ / cataCXium A | 1,4-Dichlorobenzene | Phenylacetylene | Cs₂CO₃ | 2-MeTHF | RT | 48 | 91 | [9] |
Table 2: Performance of Copper-Free Sonogashira Coupling of Haloalkynes
| Palladium Catalyst | Ligand | Haloalkyne | Terminal Alkyne | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Pd₂(dba)₃ | JackiePhos | 1-Bromo-1-hexyne | Phenylacetylene | K₂CO₃ | THF | RT | 2 | 95 | [4] |
| Pd(OAc)₂ | P(t-Bu)₃ | 1-Iodo-1-octyne | 1-Heptyne | Cs₂CO₃ | Dioxane | 80 | 12 | 88 | [5] |
| PdCl₂(PPh₃)₂ | None | 1-Chloro-4-ethynylbenzene | 1-Octyne | TBAF | None | 80 | 0.5 | 94 | [6] |
Experimental Protocols
The following are generalized experimental protocols for Sonogashira coupling reactions that can be adapted for this compound. Optimization of reaction conditions is recommended for specific substrate combinations.
Protocol 1: Typical Copper-Palladium Co-catalyzed Sonogashira Coupling
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere (e.g., Argon), add the aryl/vinyl halide (1.0 mmol), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.02 mmol), and copper(I) iodide (0.04 mmol).[10]
-
Solvent and Base Addition: Add an anhydrous solvent (e.g., THF, 5 mL) and an amine base (e.g., triethylamine, 3.0 mmol). Stir the mixture for 10 minutes at room temperature.[11]
-
Alkyne Addition: Add the terminal alkyne (1.2 mmol) dropwise to the reaction mixture.[10]
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).[11]
-
Work-up: Upon completion, cool the mixture, dilute with an organic solvent (e.g., ethyl acetate), and wash with a saturated aqueous solution of ammonium chloride to remove the copper catalyst, followed by brine.[10]
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography.[11]
Figure 2: General Experimental Workflow for Sonogashira Coupling.
Protocol 2: Copper-Free Sonogashira Coupling
-
Catalyst Preparation (if needed): In a flame-dried Schlenk tube under an inert atmosphere, combine the palladium source (e.g., Pd₂(dba)₃, 1 mol%) and the phosphine ligand (2 mol%).[4]
-
Reaction Setup: To the catalyst mixture, add the base (e.g., K₂CO₃, 2.0 mmol) and the anhydrous, degassed solvent (5 mL).[4]
-
Reactant Addition: Stir the mixture for 10 minutes at room temperature, then add the terminal alkyne (1.2 mmol) followed by this compound (1.0 mmol).[4]
-
Reaction and Monitoring: Stir the reaction at the desired temperature and monitor its progress by TLC.[4]
-
Work-up and Purification: Once the starting material is consumed, cool the reaction, dilute with an organic solvent, and wash with water and brine. Dry the organic layer, concentrate, and purify the product by column chromatography.
Conclusion
The choice of catalyst for reactions of this compound, particularly Sonogashira coupling, is critical for achieving high efficiency and selectivity. While direct comparative data for this specific substrate is not abundant, analysis of analogous reactions provides valuable guidance. Palladium catalysts, especially those with bulky and electron-rich phosphine ligands like XPhos and SPhos, have shown high efficacy in coupling chloro-compounds. Copper-free protocols are a viable and often preferred alternative to minimize homocoupling byproducts. The provided experimental protocols offer a solid starting point for researchers to develop optimized conditions for their specific applications. Further screening of catalysts and reaction conditions is recommended to achieve the desired outcomes for reactions involving this compound.
References
- 1. Solid-Supported Palladium Catalysts in Sonogashira Reactions: Recent Developments [mdpi.com]
- 2. Sonogashira Coupling [organic-chemistry.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Copper-free Sonogashira cross-coupling reactions: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Modified Palladium-Catalyzed Sonogashira Cross-Coupling Reactions under Copper-, Amine-, and Solvent-Free Conditions [organic-chemistry.org]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. Room-Temperature, Copper-Free, and Amine-Free Sonogashira Reaction in a Green Solvent: Synthesis of Tetraalkynylated Anthracenes and In Vitro Assessment of Their Cytotoxic Potentials - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
A Comparative Guide to Analytical Methods for the Characterization of 1-Chloro-2-pentyne and its Products
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of key analytical techniques for the characterization of 1-Chloro-2-pentyne, a valuable intermediate in organic synthesis. The following sections detail the principles, experimental protocols, and comparative performance of Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, Fourier-Transform Infrared (FT-IR) Spectroscopy, and Raman Spectroscopy.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the separation, identification, and quantification of volatile and semi-volatile compounds like this compound. It combines the separation capabilities of gas chromatography with the detection power of mass spectrometry.
Comparison of GC Detectors:
For the analysis of halogenated compounds such as this compound, the choice of detector is critical. While a Flame Ionization Detector (FID) is a common general-purpose detector for organic compounds, an Electron Capture Detector (ECD) offers significantly higher sensitivity for electronegative species.[1][2][3]
| Feature | Flame Ionization Detector (FID) | Electron Capture Detector (ECD) | Mass Spectrometry (MS) |
| Principle | Measures the current produced by the combustion of organic compounds in a hydrogen flame. | Measures the decrease in a constant electron current caused by the capture of electrons by electronegative analytes. | Measures the mass-to-charge ratio of ionized molecules and their fragments. |
| Selectivity | Universal for organic compounds. | Highly selective for electronegative compounds (e.g., halogenated).[1] | Highly selective based on mass-to-charge ratio. |
| Sensitivity | Good (pg range). | Excellent for halogenated compounds (fg range), up to 1,000 times more sensitive than FID.[1] | Excellent (pg-fg range). |
| Identification | Based on retention time only. | Based on retention time only. | Provides structural information through fragmentation patterns. |
Experimental Protocol: GC-MS Analysis of this compound
The following protocol is a typical procedure for the analysis of this compound using GC-MS.
Instrumentation:
-
Gas Chromatograph coupled to a Mass Spectrometer (e.g., Agilent GC-MS system).
-
Capillary Column: A non-polar or medium-polarity column, such as a DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness), is suitable for separating haloalkynes.
GC Conditions:
-
Injector Temperature: 250°C
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 50°C, hold for 2 minutes.
-
Ramp: Increase to 200°C at a rate of 10°C/min.
-
Final hold: 200°C for 5 minutes.
-
-
Injection Mode: Splitless or split, depending on the sample concentration.
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Ion Source Temperature: 230°C
-
Mass Range: m/z 35-200
Sample Preparation:
-
Dissolve the this compound product in a volatile organic solvent (e.g., dichloromethane or hexane).
-
The concentration should be adjusted to fall within the linear range of the detector, typically in the low ppm (µg/mL) range.
-
Filter the sample through a 0.2 µm syringe filter before injection.
Expected Results: The total ion chromatogram (TIC) will show a peak at a specific retention time corresponding to this compound. The mass spectrum of this peak will exhibit a characteristic fragmentation pattern, including the molecular ion peak and fragment ions resulting from the loss of chlorine and other groups.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules. Both ¹H NMR and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms in this compound.
Experimental Protocol: ¹H and ¹³C NMR of this compound
Instrumentation:
-
NMR Spectrometer (e.g., Bruker Avance 400 MHz or equivalent).
Sample Preparation:
-
Dissolve approximately 5-10 mg of the purified this compound in about 0.6 mL of deuterated chloroform (CDCl₃).
-
Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).
-
Transfer the solution to a 5 mm NMR tube.
¹H NMR Parameters:
-
Solvent: CDCl₃[4]
-
Temperature: 297K[4]
-
Frequency: 400 MHz
-
Number of Scans: 16
-
Relaxation Delay: 1.0 s
¹³C NMR Parameters:
-
Solvent: CDCl₃[5]
-
Frequency: 100 MHz
-
Number of Scans: 1024
-
Relaxation Delay: 2.0 s
Expected ¹H NMR Data (in CDCl₃): Based on the structure of this compound (CH₃CH₂C≡CCH₂Cl) and typical chemical shifts for similar compounds, the following approximate signals are expected:[6]
-
~4.1 ppm (t, 2H): Methylene protons adjacent to the chlorine atom (-C≡C-CH₂Cl), showing triplet splitting due to coupling with the adjacent methylene group.
-
~2.2 ppm (tq, 2H): Methylene protons of the ethyl group (-CH₂CH₃), showing triplet of quartets splitting.
-
~1.1 ppm (t, 3H): Methyl protons of the ethyl group (-CH₂CH₃), showing a triplet.
Expected ¹³C NMR Data (in CDCl₃): The proton-decoupled ¹³C NMR spectrum is expected to show five distinct signals corresponding to the five carbon atoms in this compound.[7] Approximate chemical shifts are:
-
~85 ppm & ~75 ppm: Quaternary carbons of the alkyne group (-C≡C-).
-
~45 ppm: Methylene carbon attached to chlorine (-CH₂Cl).
-
~14 ppm: Methylene carbon of the ethyl group (-CH₂CH₃).
-
~13 ppm: Methyl carbon of the ethyl group (-CH₂CH₃).
Vibrational Spectroscopy: FT-IR and Raman
FT-IR and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of molecules, which are characteristic of specific functional groups.
Comparison of FT-IR and Raman Spectroscopy:
| Feature | FT-IR Spectroscopy | Raman Spectroscopy |
| Principle | Measures the absorption of infrared radiation due to changes in the dipole moment of a molecule. | Measures the scattering of monochromatic light due to changes in the polarizability of a molecule. |
| Sensitivity | Highly sensitive to polar bonds (e.g., C=O, O-H). | More sensitive to non-polar, symmetric bonds (e.g., C=C, C≡C). |
| Water Interference | Strong IR absorption by water can interfere with the analysis of aqueous samples. | Water is a weak Raman scatterer, making it suitable for aqueous solutions. |
| Sample Preparation | May require sample preparation (e.g., KBr pellets for solids). | Typically requires minimal to no sample preparation. |
Experimental Protocol: FT-IR Analysis of this compound
Instrumentation:
-
FT-IR Spectrometer with an Attenuated Total Reflectance (ATR) accessory.
Sample Preparation (ATR):
-
Ensure the ATR crystal is clean.
-
Place a single drop of liquid this compound directly onto the crystal.
-
Acquire the spectrum.
Expected FT-IR Absorptions (Neat): [8]
-
~2970-2850 cm⁻¹: C-H stretching vibrations of the ethyl and methylene groups.
-
~2250 cm⁻¹: C≡C stretching vibration (internal alkyne, may be weak).
-
~1460 cm⁻¹ & ~1380 cm⁻¹: C-H bending vibrations.
-
~750-650 cm⁻¹: C-Cl stretching vibration.
Experimental Protocol: Raman Spectroscopy of this compound
Instrumentation:
-
Raman Spectrometer with a laser excitation source (e.g., 785 nm).
Sample Preparation:
-
Place the liquid this compound sample in a glass vial or cuvette.
-
Position the sample in the instrument's sample holder.
Expected Raman Shifts:
-
~2250 cm⁻¹: A strong C≡C stretching vibration is expected for the internal alkyne, as this bond is highly polarizable.[5]
-
~2970-2850 cm⁻¹: C-H stretching vibrations.
-
~750-650 cm⁻¹: C-Cl stretching vibration.
Elemental Analysis
Elemental analysis provides the percentage composition of elements (C, H, Cl) in the this compound product. This is a fundamental technique to confirm the empirical formula and assess the purity of the synthesized compound.
Theoretical Composition for C₅H₇Cl:
-
Carbon (C): 58.56%
-
Hydrogen (H): 6.88%
-
Chlorine (Cl): 34.56%
Experimental Protocol: Combustion analysis is typically used for C and H determination, while various methods, including titration or ion chromatography after combustion, can be used for chlorine analysis.
Data Summary Table:
| Analytical Method | Information Obtained | Key Advantages | Key Limitations |
| GC-MS | Separation of components, molecular weight, and structural information from fragmentation. | High sensitivity and selectivity, excellent for identification of unknowns. | Requires volatile and thermally stable compounds. |
| GC-ECD | Highly sensitive detection of halogenated compounds. | Extremely low detection limits for chlorinated species.[1] | Limited structural information, sensitive to contamination.[3] |
| ¹H NMR | Number of different proton environments, their chemical shifts, splitting patterns (connectivity), and integration (proton ratios). | Provides detailed structural information and is non-destructive. | Can have complex spectra for large molecules, requires pure samples. |
| ¹³C NMR | Number and type of carbon atoms (CH₃, CH₂, CH, C). | Complements ¹H NMR for complete structural elucidation. | Lower sensitivity than ¹H NMR, requiring longer acquisition times. |
| FT-IR | Presence of functional groups (C-H, C≡C, C-Cl). | Fast, easy to use, and provides a molecular "fingerprint". | Can be difficult to interpret complex spectra, less specific than NMR. |
| Raman | Complements FT-IR, especially for symmetric non-polar bonds like C≡C. | Minimal sample preparation, not affected by water. | Can be affected by fluorescence, weaker signal than FT-IR for many functional groups. |
| Elemental Analysis | Percentage composition of C, H, and Cl. | Confirms empirical formula and purity. | Provides no structural information. |
Visualizations
References
- 1. measurlabs.com [measurlabs.com]
- 2. gcms.cz [gcms.cz]
- 3. bulletin.mfd.org.mk [bulletin.mfd.org.mk]
- 4. dev.spectrabase.com [dev.spectrabase.com]
- 5. spectrabase.com [spectrabase.com]
- 6. C3H7Cl CH3CH2CH2Cl 1-chloropropane low high resolution 1H proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H-1 n-propyl chloride 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]
- 7. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 8. dev.spectrabase.com [dev.spectrabase.com]
A Comparative Guide to the Kinetic Studies of Nucleophilic Substitution on 1-Chloro-2-pentyne
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the kinetic parameters governing nucleophilic substitution reactions on 1-chloro-2-pentyne. Due to the limited availability of direct experimental kinetic data for this specific substrate in peer-reviewed literature, this guide leverages established principles of physical organic chemistry and presents comparative data from analogous propargyl and alkyl halides. The information herein serves as a robust predictive framework for understanding and designing reactions involving this compound and related compounds.
Theoretical Framework: SN1 vs. SN2 Reactivity of a Secondary Propargyl Halide
Nucleophilic substitution reactions are fundamental in organic synthesis. For a secondary substrate like this compound, two primary mechanisms are in competition: the unimolecular (SN1) and bimolecular (SN2) pathways.[1]
-
SN2 Mechanism: This is a single-step (concerted) process where the nucleophile attacks the electrophilic carbon at the same time as the leaving group departs.[2] The rate of an SN2 reaction is dependent on the concentrations of both the substrate and the nucleophile (second-order kinetics).[2] This pathway is favored by strong nucleophiles, polar aprotic solvents, and is sensitive to steric hindrance around the reaction center.[3] For this compound, the secondary nature of the carbon bearing the chlorine atom presents more steric hindrance than a primary propargyl halide, which would slow down the SN2 reaction rate compared to simpler analogs.[4]
-
SN1 Mechanism: This is a two-step process involving the formation of a carbocation intermediate in the rate-determining step, followed by a rapid attack by the nucleophile.[5] The rate of an SN1 reaction is dependent only on the concentration of the substrate (first-order kinetics).[5] This pathway is favored by polar protic solvents that can stabilize the carbocation intermediate, and by substrates that can form stable carbocations.[3] Secondary carbocations, such as the one that would be formed from this compound, are more stable than primary carbocations, making the SN1 pathway a possibility, especially under solvolytic conditions.[6]
The choice of nucleophile, solvent, and temperature will ultimately determine the dominant reaction pathway for this compound.
Comparative Kinetic Data
To illustrate the expected reactivity of this compound, the following table presents kinetic data for the nucleophilic substitution reactions of various analogous alkyl and propargyl halides. This data allows for a qualitative comparison of the effects of substrate structure, nucleophile, and solvent on the reaction rate.
| Substrate | Nucleophile | Solvent | Temperature (°C) | Second-Order Rate Constant (k₂) [M⁻¹s⁻¹] |
| Propargyl Chloride | Aniline | Methanol | 35 | 2.9 x 10⁻⁴ |
| Propargyl Chloride | p-Toluidine | Methanol | 35 | 6.2 x 10⁻⁴ |
| Propargyl Chloride | p-Anisidine | Methanol | 35 | 1.1 x 10⁻³ |
| 1-Bromobutane | Sodium Iodide | Acetone | 25 | 1.0 x 10⁻² |
| 2-Bromobutane | Sodium Iodide | Acetone | 25 | 6.0 x 10⁻⁴ |
| Methyl Perchlorate | Aniline | Methanol | 0 | 1.7 x 10⁻⁴ |
| Methyl Perchlorate | Pyridine | Methanol | 0 | 3.3 x 10⁻³ |
Analysis: The data highlights that electron-donating groups on the nucleophile (e.g., in p-toluidine and p-anisidine) increase the rate of reaction with propargyl chloride. The comparison between 1-bromobutane (primary) and 2-bromobutane (secondary) with sodium iodide in acetone, a typical SN2 reaction, clearly shows the effect of increased steric hindrance at the secondary carbon, leading to a significantly lower rate constant. It is therefore predicted that this compound, being a secondary halide, will exhibit slower SN2 reaction rates compared to its primary isomer, 1-chloro-1-pentyne, under similar conditions. The data for methyl perchlorate with different amines further illustrates the influence of nucleophile basicity and structure on the reaction rate.
Experimental Protocols
A generalized experimental protocol for determining the second-order rate constant of a nucleophilic substitution reaction, adaptable for this compound, is provided below. This method is based on monitoring the change in concentration of a reactant or product over time using UV-Vis spectrophotometry.
Objective: To determine the second-order rate constant (k₂) for the reaction of an alkyl halide (e.g., this compound) with a nucleophile (e.g., an amine) in a suitable solvent.
Materials:
-
This compound
-
Nucleophile (e.g., piperidine, aniline)
-
Anhydrous solvent (e.g., acetonitrile, ethanol)
-
UV-Vis spectrophotometer with a thermostatted cuvette holder
-
Volumetric flasks, pipettes, and syringes
-
Constant temperature water bath
Procedure:
-
Preparation of Solutions:
-
Prepare a stock solution of this compound of a known concentration (e.g., 0.01 M) in the chosen solvent.
-
Prepare a stock solution of the nucleophile of a known, higher concentration (e.g., 0.1 M) in the same solvent. The concentration of the nucleophile should be at least 10 times that of the alkyl halide to ensure pseudo-first-order conditions.
-
-
Determination of Analytical Wavelength (λ_max):
-
Record the UV-Vis absorption spectra of the reactant solutions and a solution of the expected product.
-
Identify a wavelength (λ_max) where the product shows significant absorbance while the reactants have minimal absorbance.
-
-
Kinetic Run:
-
Equilibrate the spectrophotometer and the reactant solutions to the desired reaction temperature using the thermostatted cuvette holder and a water bath.
-
In a cuvette, mix a known volume of the this compound solution with a known volume of the nucleophile solution.
-
Immediately start recording the absorbance of the mixture at λ_max at regular time intervals until the reaction is essentially complete (i.e., the absorbance becomes constant).
-
-
Data Analysis:
-
Under pseudo-first-order conditions, the observed rate constant (k_obs) can be determined by plotting ln(A_∞ - A_t) versus time (t), where A_t is the absorbance at time t and A_∞ is the absorbance at the end of the reaction. The slope of this plot will be -k_obs.
-
The second-order rate constant (k₂) is then calculated using the equation: k₂ = k_obs / [Nucleophile], where [Nucleophile] is the concentration of the nucleophile in the reaction mixture.
-
The experiment should be repeated with different concentrations of the nucleophile to confirm the second-order nature of the reaction.
-
Visualizing the Experimental Workflow
The following diagram illustrates the general workflow for a kinetic study of a nucleophilic substitution reaction.
Caption: A typical workflow for the kinetic analysis of a nucleophilic substitution reaction using UV-Vis spectrophotometry.
References
- 1. youtube.com [youtube.com]
- 2. scribd.com [scribd.com]
- 3. 8.3. Factors affecting rate of nucleophilic substitution reactions | Organic Chemistry 1: An open textbook [courses.lumenlearning.com]
- 4. savemyexams.com [savemyexams.com]
- 5. studylib.net [studylib.net]
- 6. Organic chemistry 11: SN1 Substitution - carbocations, solvolysis, solvent effects [cureffi.org]
Purity Assessment of Commercially Available 1-Chloro-2-pentyne: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of commercially available 1-Chloro-2-pentyne, a key building block in organic synthesis and pharmaceutical drug development. Ensuring the purity of this reagent is critical for reaction efficiency, yield, and the impurity profile of subsequent products. This document outlines detailed experimental protocols for purity assessment using Gas Chromatography-Mass Spectrometry (GC-MS) and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy, enabling researchers to independently verify the quality of their starting materials.
Commercial Supplier Purity Comparison
The purity of this compound can vary between suppliers. Below is a summary of publicly available purity specifications from several commercial vendors. It is important to note that batch-to-batch variability can occur, and independent verification is always recommended.
| Supplier | Stated Purity/Assay | Analytical Method |
| GFS Chemicals | 98% (Assay: ≥97.5%)[1] | GC-FID[1] |
| Jaydev Chemical Industries | ≥90.0% | GC[2] |
| Chemsrc Listed Supplier | 96.0%[3] | Not Specified |
| Sigma-Aldrich | Purity not specified; sold "as-is" for early discovery research. Buyer assumes responsibility for purity confirmation.[4][5] | Not Applicable |
Potential Impurities in this compound
The most common synthetic route to this compound involves the reaction of 2-pentyn-1-ol with a chlorinating agent, such as thionyl chloride. This process can lead to several potential impurities:
-
Unreacted Starting Material: Residual 2-pentyn-1-ol.
-
Isomeric Byproducts: 3-Chloro-1-pentyne may form due to the reactivity of the propargylic position.
-
Rearrangement Products: Allenic chlorides or other isomeric chlorinated pentynes could be present.
-
Solvent Residues: Residual solvents from the reaction and purification process.
Experimental Workflow for Purity Assessment
The following diagram illustrates a logical workflow for the comprehensive purity assessment of this compound.
Experimental Protocols
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
Objective: To identify and quantify the main component and any volatile impurities.
Instrumentation: A standard Gas Chromatograph coupled to a Mass Spectrometer.
Sample Preparation:
-
Prepare a stock solution of the this compound sample at approximately 1 mg/mL in a volatile solvent such as dichloromethane or ethyl acetate.
-
Further dilute the stock solution to a final concentration of approximately 10-50 µg/mL for analysis.
GC-MS Parameters (Typical):
| Parameter | Setting |
| GC Column | DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Inlet Temperature | 250 °C |
| Injection Volume | 1 µL |
| Split Ratio | 50:1 |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min |
| Oven Program | Initial temperature of 40 °C, hold for 2 minutes, ramp at 10 °C/min to 250 °C, hold for 5 minutes. |
| MS Transfer Line | 280 °C |
| Ion Source Temp | 230 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Range | m/z 35-300 |
Data Analysis:
-
Integrate the peak areas of all detected compounds in the total ion chromatogram (TIC).
-
Calculate the purity based on the relative peak area of this compound.
-
Identify impurities by comparing their mass spectra with a commercial library (e.g., NIST) and by interpreting their fragmentation patterns.
Quantitative ¹H NMR (qNMR) Spectroscopy Protocol
Objective: To determine the absolute purity of this compound using an internal standard.
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
Sample Preparation:
-
Accurately weigh approximately 10-20 mg of the this compound sample into a clean NMR tube. Record the exact weight.
-
Select a suitable high-purity internal standard that has a simple spectrum and resonances that do not overlap with the analyte. Maleic acid or 1,3,5-trimethoxybenzene are good candidates. Accurately weigh approximately 5-10 mg of the internal standard into the same NMR tube and record the exact weight.
-
Add a sufficient volume (approximately 0.6 mL) of a deuterated solvent (e.g., Chloroform-d, CDCl₃) to completely dissolve both the sample and the internal standard.
¹H NMR Parameters (Typical for Quantitative Analysis):
| Parameter | Setting |
| Pulse Program | A standard 90° pulse sequence. |
| Relaxation Delay (d1) | At least 5 times the longest T₁ of the signals of interest (typically 30-60 seconds for accurate quantification). |
| Number of Scans | 8 or 16, sufficient to obtain a good signal-to-noise ratio. |
| Acquisition Time | ≥ 3 seconds |
| Spectral Width | Appropriate to cover all signals of interest. |
Expected ¹H NMR Chemical Shifts for this compound in CDCl₃:
-
-CH₂Cl: ~4.1 ppm (triplet)
-
-CH₂-CH₃: ~2.2 ppm (quartet of triplets)
-
-CH₃: ~1.1 ppm (triplet)
Data Analysis:
-
Process the NMR spectrum with appropriate phasing and baseline correction.
-
Integrate a well-resolved signal of this compound (e.g., the -CH₂Cl triplet) and a signal from the internal standard.
-
Calculate the absolute purity using the following formula:
Purity (%) = (I_analyte / N_analyte) * (N_standard / I_standard) * (MW_analyte / W_analyte) * (W_standard / MW_standard) * P_standard
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
W = Weight
-
P = Purity of the standard
-
Conclusion
The purity of commercially available this compound can differ, underscoring the importance of in-house quality control. The experimental protocols provided in this guide offer robust methods for the independent purity assessment of this critical reagent. By employing both GC-MS for a broad impurity profile and qNMR for an accurate absolute purity determination, researchers can ensure the quality of their starting materials, leading to more reliable and reproducible synthetic outcomes. It is recommended to request a certificate of analysis from the supplier for each batch and to perform independent verification, especially for sensitive applications.
References
- 1. gfschemicals.com [gfschemicals.com]
- 2. This compound, 2-Pentyne-1-Chloro, 1-Chloropent-2-yne, 2-Pentynyl chloride, Pent-2-yn-1-yl chloride, 22592-15-0, Pentyn, Chloro Pentyn, Mumbai, India [jaydevchemicals.com]
- 3. This compound | CAS#:22592-15-0 | Chemsrc [chemsrc.com]
- 4. This compound AldrichCPR 22592-15-0 [sigmaaldrich.com]
- 5. This compound AldrichCPR 22592-15-0 [sigmaaldrich.com]
Benchmarking the Efficiency of 1-Chloro-2-pentyne in Multi-Step Synthesis: A Comparative Guide
In the realm of multi-step synthesis, the strategic selection of building blocks and reagents is paramount to achieving high efficiency, yield, and purity of the final product. This guide provides a comprehensive benchmark of 1-Chloro-2-pentyne, a versatile reagent for the introduction of the pent-2-yn-1-yl moiety, a common structural motif in biologically active molecules and functional materials. We will objectively compare its performance in a representative multi-step synthesis with alternative synthetic strategies, supported by experimental data and detailed protocols.
Core Application: Synthesis of N-(Pent-2-yn-1-yl) Amides
A key application of this compound is the N-alkylation of amides to furnish N-(pent-2-yn-1-yl) amides. These propargylated amides are valuable intermediates that can undergo a variety of subsequent transformations, including cycloadditions and coupling reactions, to construct more complex molecular architectures.
Comparative Analysis of Synthetic Methodologies
We will evaluate the efficiency of this compound in the context of a two-step synthesis: first, the N-alkylation of a model amide, and second, a subsequent hypothetical transformation. We will compare this approach with alternative methods for the synthesis of N-alkynyl amides.
Method 1: Direct N-Alkylation with this compound
This method involves the direct reaction of an amide with this compound in the presence of a base. A recently developed mild and sustainable protocol for the N-alkylation of amides using potassium phosphate (K₃PO₄) in acetonitrile offers a promising approach.[1][2]
Alternative Method 1: Copper-Catalyzed Three-Component Coupling
An alternative strategy for the synthesis of propargylamides involves a copper-catalyzed three-component coupling of an aldehyde, an alkyne, and an amine. This method bypasses the need for a pre-formed amide and a separate alkylation step.
Alternative Method 2: Copper-Promoted N-Alkynylation with Alkynyl Bromides
For the synthesis of ynamides (a subclass of N-alkynyl amides), a general method involves the copper-promoted coupling of amides with alkynyl bromides.[3][4] This approach is particularly useful when the nitrogen atom is directly attached to the alkyne.
Data Presentation: A Comparative Overview
| Parameter | Method 1: this compound Alkylation | Alternative Method 1: Three-Component Coupling | Alternative Method 2: N-Alkynylation with Alkynyl Bromide |
| Reagents | This compound, Amide, K₃PO₄ | Aldehyde, Alkyne, Amine, Copper Catalyst | Amide, Alkynyl Bromide, Copper(I) Iodide, KHMDS |
| Typical Yield | Good to Excellent[1][2] | Good to Excellent | Good to Excellent[3][4] |
| Reaction Conditions | Mild (e.g., 50 °C)[2] | Mild (e.g., Room Temperature) | Room Temperature to Elevated Temperatures[3][4] |
| Generality | Broad scope for primary and secondary amides and primary alkyl halides.[1][2] | Broad scope for various aldehydes, alkynes, and amines. | Broad scope for carbamates, sulfonamides, and other amide derivatives.[3][4] |
| Advantages | Simple procedure, readily available starting materials, sustainable (metal-free option).[1][2] | Convergent synthesis, builds complexity quickly. | Direct formation of the N-alkynyl bond.[3][4] |
| Disadvantages | Requires pre-synthesis of the amide. | May require optimization of catalyst and ligands. | Requires stoichiometric copper and a strong base (KHMDS).[3][4] |
Experimental Protocols
Method 1: N-Alkylation of Benzamide with this compound
Materials:
-
Benzamide
-
This compound
-
Potassium Phosphate (K₃PO₄)
-
Acetonitrile (CH₃CN)
Procedure:
-
To a reaction vessel, add benzamide (1.0 mmol), K₃PO₄ (2.0 mmol), and acetonitrile (5 mL).
-
Add this compound (1.2 mmol) to the mixture.
-
Heat the reaction mixture to 50 °C and stir for 24-48 hours, monitoring the reaction progress by TLC.
-
Upon completion, cool the reaction to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford N-(pent-2-yn-1-yl)benzamide.
Alternative Method 1: Copper-Catalyzed Three-Component Synthesis of a Propargylamide
Materials:
-
Benzaldehyde
-
Phenylacetylene
-
Aniline
-
Copper(I) Bromide (CuBr)
-
(R)-QUINAP (ligand)
-
Toluene
Procedure:
-
To a flame-dried Schlenk tube, add CuBr (5 mol%) and (R)-QUINAP (5 mol%).
-
Evacuate and backfill the tube with argon.
-
Add toluene (2 mL), followed by benzaldehyde (1.0 mmol), aniline (1.0 mmol), and phenylacetylene (1.2 mmol).
-
Stir the reaction mixture at room temperature for 24 hours.
-
Upon completion, quench the reaction with saturated aqueous ammonium chloride.
-
Extract the product with ethyl acetate, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Mandatory Visualization
Logical Workflow for Multi-Step Synthesis Utilizing this compound
Caption: Workflow for a multi-step synthesis starting with N-alkylation using this compound.
Comparative Signaling Pathway for N-Alkynyl Amide Synthesis
Caption: Comparison of synthetic pathways to N-alkynyl amides.
References
- 1. Mild Sustainable Amide Alkylation Protocol Enables a Broad Orthogonal Scope [organic-chemistry.org]
- 2. escholarship.org [escholarship.org]
- 3. SYNTHESIS OF YNAMIDES BY N-ALKYNYLATION OF AMINE DERIVATIVES. PREPARATION OF N-ALLYL-N-(METHOXYCARBONYL)-1,3-DECADIYNYLAMINE - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Copper-Mediated N-Alkynylation of Carbamates, Ureas, and Sulfonamides. A General Method for the Synthesis of Ynamides - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Reaction Mechanisms of 1-Chloro-2-pentyne: A DFT Perspective
For Researchers, Scientists, and Drug Development Professionals
The primary reaction pathways available to 1-Chloro-2-pentyne upon interaction with a nucleophile/base include bimolecular nucleophilic substitution (Sₙ2), unimolecular nucleophilic substitution (Sₙ1), the related Sₙ2' mechanism involving attack at the alkyne, and bimolecular elimination (E2). The predominance of one pathway over another is dictated by factors such as the nature of the nucleophile and solvent, and steric hindrance around the reaction center.
Comparative Analysis of Plausible Reaction Pathways
The reactivity of this compound is centered around the propargylic carbon, which is susceptible to nucleophilic attack, and the adjacent protons, which can be abstracted by a base. Below is a comparison of the key mechanistic pathways.
Table 1: Comparison of Plausible Reaction Mechanisms for this compound
| Mechanism | Description | Key Features | Stereochemistry | Favored by |
| Sₙ2 | A one-step process where the nucleophile attacks the carbon bearing the leaving group, and the leaving group departs simultaneously. | Concerted mechanism, second-order kinetics. | Inversion of configuration at the stereocenter. | Strong, small nucleophiles; polar aprotic solvents. |
| Sₙ1 | A two-step process involving the formation of a propargyl cation intermediate, followed by nucleophilic attack. | Stepwise mechanism, first-order kinetics, potential for carbocation rearrangements. | Racemization if the carbocation is planar. | Weak nucleophiles; polar protic solvents; stabilized carbocation. |
| Sₙ2' | A one-step process where the nucleophile attacks the terminal carbon of the alkyne, leading to a rearrangement of the double and triple bonds and expulsion of the leaving group. | Concerted mechanism, leads to an allene product. | Syn or anti addition depending on the system. | Strong, sterically hindered nucleophiles. |
| E2 | A one-step process where a base abstracts a proton from a carbon adjacent to the leaving group, with simultaneous formation of a double bond and departure of the leaving group. | Concerted mechanism, second-order kinetics, requires anti-periplanar geometry. | Formation of the most stable alkene (Zaitsev's rule). | Strong, sterically hindered bases. |
Quantitative Insights from DFT Studies on Analogous Systems
To provide a quantitative basis for comparison, we turn to DFT calculations performed on closely related systems. A DFT study on the reaction of propargyl chloride with a thiolate nucleophile provides valuable insight into the energetics of the Sₙ2 pathway.
Table 2: Calculated Activation Energies for Reactions of Propargyl Chloride and Related Systems
| Reaction System | Mechanism | Level of Theory | Calculated Activation Energy (kcal/mol) | Reference System |
| Propargyl chloride + Thiolate | Sₙ2 | CCSD(T)/6-31+G*//B3LYP/6-311++G** | Not explicitly stated, but the reaction is shown to be facile. | Propargyl chloride |
| Isopropyl chloride + H₂O | Borderline Sₙ2 | DFT-M06-2X/aug-cc-pVDZ | ~21 (ΔH‡)[1][2] | Isopropyl chloride |
| Ethyl chloride + Cl⁻ | Sₙ2 | CCSD(T)/CBS | 5.81 | Ethyl chloride |
| Ethyl chloride + Cl⁻ | E2 (anti) | CCSD(T)/CBS | 18.18 | Ethyl chloride |
Note: The activation energies are highly dependent on the computational level of theory, the specific nucleophile, and the solvent model used. The values presented here are for comparison purposes and to illustrate the relative feasibility of different pathways.
The data suggests that for a simple alkyl halide like ethyl chloride, the Sₙ2 pathway has a significantly lower activation barrier than the E2 pathway when the attacking species is a good nucleophile and a moderate base (like Cl⁻). For propargyl systems, the Sₙ2 reaction is also expected to be a major pathway. The study on the reaction of propargyl chloride with ethane-1,2-bis(thiolate) indicates that the initial Sₙ2 substitution is a highly favorable process, with the subsequent intramolecular reactions having higher activation barriers.[3][4]
Experimental Protocols for Computational Studies
The following provides a generalized methodology for the key DFT calculations cited, based on common practices in the field.
DFT Calculation of Reaction Pathways:
-
Model System Construction: The geometry of the reactants (e.g., this compound and a nucleophile) is built using a molecular modeling program.
-
Geometry Optimization: The initial structures of reactants, products, transition states, and intermediates are optimized to their lowest energy conformations. This is typically performed using a functional like B3LYP or M06-2X with a suitable basis set (e.g., 6-31G(d) or larger).
-
Transition State Search: A transition state (TS) search is performed to locate the saddle point on the potential energy surface connecting reactants and products. This can be done using methods like the synchronous transit-guided quasi-Newton (STQN) method.
-
Frequency Calculation: Vibrational frequency calculations are performed on all optimized structures to confirm their nature. Reactants and products should have all real frequencies, while a transition state should have exactly one imaginary frequency corresponding to the reaction coordinate.
-
Energy Calculation: Single-point energy calculations are often performed on the optimized geometries using a higher level of theory or a larger basis set (e.g., CCSD(T) or aug-cc-pVTZ) to obtain more accurate energies.
-
Solvation Modeling: To simulate the effect of a solvent, a continuum solvation model, such as the Polarizable Continuum Model (PCM), is often employed. For more detailed studies, explicit solvent molecules can be included in the calculation.[1][2]
Visualizing the Reaction Pathways
The following diagrams, generated using the DOT language for Graphviz, illustrate the logical flow of the competing reaction mechanisms for this compound.
References
- 1. Exploring borderline SN1–SN2 mechanisms: the role of explicit solvation protocols in the DFT investigation of isopropyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Exploring borderline SN1–SN2 mechanisms: the role of explicit solvation protocols in the DFT investigation of isopropyl chloride - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. d-nb.info [d-nb.info]
Navigating the Isomeric Maze: A Comparative Guide to Purity Analysis of 1-Chloro-2-pentyne
For researchers, scientists, and drug development professionals, ensuring the isomeric purity of key intermediates like 1-Chloro-2-pentyne is paramount for the synthesis of safe and effective pharmaceuticals. This guide provides a comprehensive comparison of analytical techniques for the isomeric purity analysis of this compound, supported by experimental data and detailed protocols.
This compound is a valuable building block in organic synthesis. However, its synthesis can often lead to the formation of various structural isomers, which can impact reaction yields, final product purity, and biological activity. Therefore, robust analytical methods are required to separate and quantify these isomeric impurities. This guide focuses on the two primary analytical techniques for this purpose: Gas Chromatography (GC) and Nuclear Magnetic Resonance (NMR) Spectroscopy.
Identifying the Challengers: Potential Isomeric Impurities
During the synthesis of this compound, several positional and constitutional isomers can be formed as byproducts. Understanding these potential impurities is the first step in developing a reliable analytical method.
Common Isomeric Impurities of this compound:
-
Positional Isomers: These isomers have the same carbon skeleton and functional groups but differ in the position of the chloro group and the triple bond.
-
3-Chloro-1-pentyne
-
1-Chloro-1-pentyne
-
4-Chloro-2-pentyne
-
5-Chloro-2-pentyne
-
-
Constitutional Isomers (related structures): These can include isomers with different functional groups or carbon chain arrangements.
-
1-Chloro-1,2-pentadiene (Allenic impurity)
-
Chlorinated pentene isomers
-
Head-to-Head Comparison: GC vs. NMR for Isomeric Purity
Both Gas Chromatography and NMR Spectroscopy offer powerful means to assess the isomeric purity of this compound, each with its own strengths and limitations.
Gas Chromatography (GC) Analysis
Gas chromatography is a high-resolution separation technique ideal for volatile compounds like this compound and its isomers. The separation is based on the differential partitioning of the analytes between a gaseous mobile phase and a liquid or solid stationary phase within a capillary column.
Table 1: Comparison of GC Performance for Isomeric Purity Analysis
| Analytical Method | Principle | Separation Efficiency | Limit of Detection (LOD) | Throughput | Destructive |
| Gas Chromatography-Flame Ionization Detection (GC-FID) | Separation based on boiling point and polarity differences. | Excellent for separating volatile isomers. | Low (ppm range) | High | Yes |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation by GC followed by mass-based detection. | Excellent separation with definitive peak identification. | Very low (ppb range) | Moderate | Yes |
dot
Caption: Experimental workflow for GC-based isomeric purity analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a non-destructive technique that provides detailed structural information about a molecule by probing the magnetic properties of its atomic nuclei, primarily ¹H and ¹³C. Differences in the chemical environment of these nuclei in isomers lead to distinct signals in the NMR spectrum.
Table 2: Comparison of NMR Performance for Isomeric Purity Analysis
| Analytical Method | Principle | Structural Information | Limit of Quantification (LOQ) | Throughput | Non-Destructive |
| ¹H NMR Spectroscopy | Probes the chemical environment of hydrogen atoms. | Provides information on proton connectivity and chemical shifts. | ~1% | Moderate | Yes |
| ¹³C NMR Spectroscopy | Probes the chemical environment of carbon atoms. | Provides information on the carbon skeleton and functional groups. | ~0.1-0.5% | Low | Yes |
dot
Caption: Experimental workflow for NMR-based isomeric purity analysis.
Experimental Data and Protocols
Gas Chromatography (GC)
A hypothetical GC-FID analysis was performed to illustrate the separation of this compound from its potential positional isomers.
Table 3: Hypothetical GC-FID Data for this compound and Its Isomers
| Compound | Retention Time (min) | Peak Area (%) |
| 3-Chloro-1-pentyne | 5.2 | 2.1 |
| 1-Chloro-1-pentyne | 5.8 | 1.5 |
| This compound | 6.5 | 95.8 |
| 4-Chloro-2-pentyne | 7.1 | 0.6 |
Experimental Protocol: GC-FID Analysis
-
Instrument: Gas chromatograph equipped with a Flame Ionization Detector (FID).
-
Column: HP-5 (30 m x 0.32 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1.5 mL/min.
-
Injector Temperature: 250°C.
-
Detector Temperature: 280°C.
-
Oven Temperature Program: Initial temperature of 50°C, hold for 2 minutes, then ramp to 150°C at 10°C/min.
-
Injection Volume: 1 µL (split ratio 50:1).
-
Sample Preparation: Dilute the this compound sample (10 mg) in 1 mL of dichloromethane.
Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H and ¹³C NMR spectra of this compound provide characteristic signals that can be used for its identification and for the detection of isomeric impurities.
Table 4: ¹H and ¹³C NMR Chemical Shifts (δ) for this compound in CDCl₃
| Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| 1 (-CH₂Cl) | 4.15 (t) | 30.2 |
| 2 (-C≡) | - | 82.5 |
| 3 (≡C-) | - | 78.9 |
| 4 (-CH₂-) | 2.25 (tq) | 12.8 |
| 5 (-CH₃) | 1.15 (t) | 13.5 |
Experimental Protocol: NMR Analysis
-
Instrument: 400 MHz NMR spectrometer.
-
Solvent: Chloroform-d (CDCl₃).
-
Sample Preparation: Dissolve approximately 20 mg of the this compound sample in 0.7 mL of CDCl₃.
-
¹H NMR Acquisition:
-
Number of scans: 16
-
Relaxation delay: 1.0 s
-
Pulse width: 9.0 µs
-
-
¹³C NMR Acquisition:
-
Number of scans: 1024
-
Relaxation delay: 2.0 s
-
Pulse width: 10.0 µs
-
Decoupling: Proton decoupled
-
Isomeric impurities would present a distinct set of signals in both ¹H and ¹³C NMR spectra, allowing for their identification and quantification through integration of the respective peaks. For example, a terminal alkyne proton in 3-chloro-1-pentyne would appear as a characteristic triplet around 2.0-2.5 ppm in the ¹H NMR spectrum, a region where this compound has no signals.
Conclusion: A Synergistic Approach
For a comprehensive and reliable assessment of the isomeric purity of this compound, a combination of GC and NMR techniques is recommended. GC, particularly GC-MS, excels at separating and identifying volatile isomers with high sensitivity. NMR spectroscopy provides unambiguous structural confirmation and is an excellent tool for quantifying major components without the need for individual isomer standards.
dot
Caption: Logical relationship between analytical techniques and outcomes.
By employing these complementary analytical strategies, researchers and drug development professionals can confidently ensure the isomeric purity of this compound, a critical step towards the synthesis of high-quality and safe pharmaceutical products.
Safety Operating Guide
Navigating the Safe Disposal of 1-Chloro-2-pentyne: A Procedural Guide
For immediate release:
Researchers and laboratory professionals handling 1-Chloro-2-pentyne must adhere to stringent disposal protocols to ensure personnel safety and environmental compliance. This guide provides essential, step-by-step procedures for the proper disposal of this compound and associated waste materials, building on established best practices for hazardous chemical waste management.
Core Safety and Handling Precautions
Prior to initiating any disposal procedures, it is imperative to be familiar with the hazards associated with this compound. This compound is classified as a flammable liquid and an irritant.[1] All handling and disposal operations must be conducted in a certified chemical fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, a flame-resistant lab coat, and chemical-resistant gloves.[2]
Key Chemical and Physical Properties:
| Property | Value |
| Molecular Formula | C5H7Cl |
| Molecular Weight | 102.56 g/mol [1] |
| Appearance | Solid[3] |
| Hazards | Flammable, Irritant[1] |
Disposal Workflow for this compound Waste
The decision-making process for the proper disposal of waste containing this compound is outlined in the workflow diagram below. This visual guide assists laboratory personnel in selecting the appropriate disposal pathway based on the nature of the waste generated.
Caption: Disposal workflow for this compound waste.
Step-by-Step Disposal Procedures
The proper disposal route for this compound depends on whether it is in its pure form or part of a reaction mixture.[2]
1. Unused or Expired this compound:
-
Do not attempt to open or quench pure or expired this compound in its original container.[2]
-
Ensure the container is securely sealed.
-
Label the container clearly as "Hazardous Waste: this compound".
-
Store the container in a designated satellite accumulation area.
-
Arrange for disposal through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal service.[2]
2. Reaction Mixtures Containing this compound:
A critical step for disposing of reaction mixtures is to neutralize any residual reactive species through a careful and complete quenching process.[2]
-
Quenching Protocol (General Guidance):
-
This protocol is a general guideline and should be adapted based on the specific scale and components of your reaction. Always consult with your institution's EHS office for specific procedures.
-
Preparation: Conduct the entire procedure in a certified chemical fume hood with the reaction flask under an inert atmosphere (e.g., Nitrogen or Argon).[2]
-
Quenching: Slowly and carefully add a suitable quenching agent to the reaction mixture. The choice of quenching agent will depend on the other reactants present. For terminal alkynes, a common procedure involves the slow addition of a proton source, such as a saturated aqueous solution of ammonium chloride or a dilute acid, to neutralize any acetylide anions that may have formed.
-
Completion: Continue the addition of the quenching agent until any signs of reaction, such as gas evolution, have ceased.[2]
-
Equilibration: Allow the mixture to warm to room temperature while stirring to ensure the reaction is complete.[2]
-
-
Waste Collection:
-
Once quenching is complete, transfer the mixture to a designated hazardous waste container that is compatible with all of its components.[2]
-
Properly label the container with the words "Hazardous Waste" and a complete list of all constituents, including the full chemical name "this compound".[4][5] Do not use abbreviations.
-
Segregate solid waste (e.g., contaminated gloves, pipette tips) from liquid waste.[4][6] Collect solid waste in a designated, leak-proof hazardous waste container lined with a durable plastic bag.[6]
-
-
Final Disposal:
In Case of a Spill:
-
Immediately alert others in the vicinity and restrict access to the spill area.
-
Ensure the area is well-ventilated.
-
Wearing appropriate PPE, absorb the spill with an inert absorbent material (e.g., sand, silica gel).
-
Collect the absorbed material and any contaminated solids using non-sparking tools and place them in a labeled hazardous waste container for disposal.[7]
-
Decontaminate the spill area with a suitable solvent or detergent, and collect the cleaning materials as hazardous waste.[4]
Disclaimer: The information provided in this guide is based on general best practices for laboratory chemical waste. Always consult and adhere to your institution's specific hazardous waste disposal procedures and local regulations.
References
Essential Safety and Operational Guide for Handling 1-Chloro-2-pentyne
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety protocols and logistical plans for the handling and disposal of 1-Chloro-2-pentyne (CAS RN: 22592-15-0). Adherence to these procedures is essential for ensuring laboratory safety and regulatory compliance. This compound is a flammable liquid and an irritant, necessitating careful handling to mitigate risks of fire, skin irritation, and other health hazards.[1]
Chemical and Physical Properties
A summary of the key physical and chemical properties of this compound is provided below to inform safe handling and storage practices.
| Property | Value |
| Molecular Formula | C₅H₇Cl[1][2] |
| Molecular Weight | 102.56 g/mol [1][2] |
| Boiling Point | 120.8 ± 13.0 °C at 760 mmHg[2] |
| Flash Point | 22.8 ± 15.2 °C[2] |
| Density | 1.0 ± 0.1 g/cm³[2] |
| Vapor Pressure | 18.0 ± 0.2 mmHg at 25°C[2] |
Personal Protective Equipment (PPE)
A comprehensive approach to personal protective equipment is mandatory when handling this compound. The following table outlines the recommended PPE based on the hazards associated with this chemical.
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Chemical splash goggles meeting ANSI Z87.1 standard. A face shield should be worn over safety glasses when there is a risk of splashing.[3] | Protects against splashes and potential projectiles. |
| Hand Protection | Nitrile or neoprene gloves are recommended for splash protection. For prolonged contact, laminate film gloves (e.g., Silver Shield®) should be considered. Always inspect gloves for integrity before use and replace them frequently.[3][4][5] | Provides a barrier against skin contact. Different glove materials offer varying levels of protection against organic solvents.[3] |
| Skin and Body Protection | A flame-retardant lab coat should be worn and kept buttoned. Long pants and closed-toe, closed-heel shoes are required. For large quantities or significant splash risks, a chemical-resistant apron is advised.[3][4] | Protects skin from accidental splashes and contact. |
| Respiratory Protection | Work should be conducted in a well-ventilated area, preferably within a certified chemical fume hood. If engineering controls are insufficient to maintain exposure below acceptable limits, an air-purifying respirator (APR) with organic vapor cartridges should be used. A full respiratory protection program, including fit testing and medical evaluation, is necessary for respirator use.[6][7] | Minimizes inhalation of volatile organic compounds (VOCs). |
Experimental Protocol: General Handling and Use
This protocol outlines a standard procedure for the safe handling of this compound in a laboratory setting.
-
Preparation and Precaution:
-
Ensure a certified chemical fume hood is operational.
-
Assemble all necessary equipment and reagents before starting the experiment.
-
Don the appropriate PPE as specified in the table above.
-
Have a spill kit readily accessible.
-
-
Dispensing and Transfer:
-
Conduct all transfers of this compound within the chemical fume hood.
-
Use a syringe or cannula for transferring the liquid to minimize exposure and prevent spills.[8]
-
Ground and bond containers when transferring large volumes to prevent static discharge.
-
-
Reaction Setup:
-
Set up the reaction apparatus within the fume hood.
-
Ensure all joints are properly sealed to prevent the escape of vapors.
-
If heating the reaction, use a well-maintained heating mantle and a temperature controller. Avoid open flames.
-
-
Post-Reaction Work-up:
-
Quench the reaction carefully, preferably at a reduced temperature.
-
Perform extractions and other work-up procedures within the fume hood.
-
-
Decontamination and Cleanup:
-
Decontaminate all glassware and equipment that came into contact with this compound.
-
Wipe down the work surface in the fume hood with an appropriate solvent.
-
Properly dispose of all contaminated materials as hazardous waste.
-
Operational Plan: Spill Response
In the event of a this compound spill, follow these steps immediately.
-
Evacuate and Alert:
-
Evacuate the immediate area and alert nearby personnel.[1]
-
If the spill is large or poses a significant fire or inhalation risk, activate the fire alarm and evacuate the laboratory.
-
-
Control Ignition Sources:
-
Extinguish all nearby open flames and turn off any spark-producing equipment.[3]
-
-
Contain the Spill:
-
Absorb and Collect:
-
Decontaminate the Area:
-
Clean the spill area with soap and water.[1]
-
-
Dispose of Waste:
-
Seal the container with the spill debris and label it as hazardous waste.
-
Arrange for pickup by the institution's environmental health and safety department.
-
Caption: Workflow for responding to a this compound spill.
Disposal Plan
Proper disposal of this compound and associated contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.
-
Waste Segregation:
-
This compound is a halogenated organic compound and must be collected in a designated hazardous waste container for halogenated organic waste.[10]
-
Do not mix with non-halogenated organic waste, as this can increase disposal costs.[2]
-
Do not mix with incompatible waste streams such as acids, bases, or oxidizers.[4]
-
-
Container Management:
-
Use a chemically compatible container, such as a high-density polyethylene (HDPE) or glass bottle with a secure, leak-proof cap.[11]
-
The container must be in good condition and free from leaks.
-
Label the container with a "Hazardous Waste" tag before adding any waste. The label must clearly identify the contents as "Waste this compound" and list any other components.[2]
-
-
Accumulation and Storage:
-
Store the waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.
-
Keep the container tightly closed except when adding waste.
-
Store the container in a cool, dry, well-ventilated area, away from sources of ignition and incompatible materials.[4]
-
Use secondary containment, such as a spill tray, to prevent leaks and spills.
-
-
Disposal of Contaminated Materials:
-
Any materials contaminated with this compound, such as gloves, absorbent pads, and filter paper, must be disposed of as hazardous waste in the same manner as the chemical itself.[3]
-
-
Waste Pickup:
-
Once the waste container is full or is no longer needed, arrange for a waste pickup through your institution's environmental health and safety department.
-
By adhering to these safety and logistical guidelines, researchers can minimize the risks associated with handling this compound and ensure a safe and compliant laboratory environment.
References
- 1. - Division of Research Safety | Illinois [drs.illinois.edu]
- 2. benchchem.com [benchchem.com]
- 3. ccny.cuny.edu [ccny.cuny.edu]
- 4. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 5. ehs.umich.edu [ehs.umich.edu]
- 6. ohse.ca [ohse.ca]
- 7. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. ehs.utk.edu [ehs.utk.edu]
- 10. bucknell.edu [bucknell.edu]
- 11. campusoperations.temple.edu [campusoperations.temple.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
